An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate
Introduction: The Significance of the Thiophene Scaffold Thiophene and its derivatives are a cornerstone of heterocyclic chemistry, renowned for their diverse biological activities and applications in materials science.[...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Significance of the Thiophene Scaffold
Thiophene and its derivatives are a cornerstone of heterocyclic chemistry, renowned for their diverse biological activities and applications in materials science.[1] The inherent electronic properties of the thiophene ring system make it a privileged scaffold in the design of novel pharmaceuticals and organic electronic materials. The introduction of hydroxyl and phenyl substituents, as in the title compound, is anticipated to modulate its physicochemical and biological properties, making it a valuable target for synthesis and further investigation.
Proposed Synthesis of Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate
A plausible and efficient route to Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate can be conceptualized through a modification of the well-established methodologies for synthesizing 3-hydroxythiophene-2-carboxylates. One of the most direct approaches involves the reaction of a β-mercaptoacrylate with an α-haloacetate, followed by an intramolecular cyclization.
The proposed starting materials for this synthesis are ethyl 3-mercapto-3-phenylacrylate and ethyl chloroacetate. The synthesis of ethyl 3-mercapto-3-phenylacrylate can be achieved from ethyl benzoylacetate and a suitable sulfur source.
Step 1: Synthesis of Ethyl 3-mercapto-3-phenylacrylate
To a stirred solution of ethyl benzoylacetate (1 equivalent) in anhydrous toluene, add Lawesson's reagent (0.5 equivalents).
Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford ethyl 3-mercapto-3-phenylacrylate.
Step 2: Synthesis and Cyclization to Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate
Prepare a solution of sodium ethoxide in anhydrous ethanol by carefully adding sodium metal (1.1 equivalents) to anhydrous ethanol under an inert atmosphere.
To the freshly prepared sodium ethoxide solution, add ethyl 3-mercapto-3-phenylacrylate (1 equivalent) at 0 °C.
Slowly add ethyl chloroacetate (1.1 equivalents) to the reaction mixture, maintaining the temperature at 0 °C.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
Upon completion, cool the mixture to 0 °C and carefully quench with a dilute aqueous solution of hydrochloric acid until the pH is neutral.
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate.
Causality Behind Experimental Choices
Lawesson's Reagent: This thionating agent is effective for converting carbonyl groups into thiocarbonyls, which is a key step in forming the required mercaptoacrylate intermediate.
Sodium Ethoxide: A strong base is necessary to deprotonate the thiol group of the mercaptoacrylate, forming a thiolate nucleophile that will attack the ethyl chloroacetate.
Anhydrous Conditions: The use of anhydrous solvents is critical to prevent the hydrolysis of the ester groups and to ensure the efficacy of the base.
Inert Atmosphere: An inert atmosphere (e.g., nitrogen or argon) is recommended to prevent the oxidation of the thiol intermediate.
Reaction Mechanism and Workflow Visualization
The proposed synthesis proceeds through a nucleophilic substitution followed by an intramolecular Dieckmann-like condensation.
Caption: Proposed two-step synthesis workflow.
The mechanism for the cyclization step is as follows:
Caption: Proposed mechanism for the cyclization step.
Characterization of Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate
The synthesized compound should be thoroughly characterized using a suite of analytical techniques to confirm its structure and purity.
Spectroscopic Data
Based on literature data for structurally similar 3-hydroxythiophene derivatives, the following spectroscopic characteristics are predicted.[4]
Technique
Expected Observations
¹H NMR
- Aromatic protons of the phenyl group (multiplet, ~7.2-7.5 ppm).- Thiophene ring proton (singlet, ~6.8-7.2 ppm).- Hydroxyl proton (broad singlet, variable, ~9.0-10.0 ppm).- Ethyl ester protons (quartet, ~4.3 ppm and triplet, ~1.3 ppm).
¹³C NMR
- Carbonyl carbon of the ester (~160-170 ppm).- Carbon atoms of the thiophene ring (~100-165 ppm).- Carbon atoms of the phenyl group (~125-140 ppm).- Ethyl ester carbons (~60 ppm and ~14 ppm).
IR (KBr)
- O-H stretch (broad, ~3200-3500 cm⁻¹).- C=O stretch of the ester (~1650-1680 cm⁻¹).- C=C stretching of the aromatic and thiophene rings (~1450-1600 cm⁻¹).- C-S stretch (~600-800 cm⁻¹).[5]
Mass Spec.
- Molecular ion peak (M⁺) corresponding to the molecular weight of C₁₃H₁₂O₃S.
Physicochemical Properties
Appearance: Expected to be a crystalline solid.
Melting Point: To be determined experimentally.
Solubility: Likely soluble in common organic solvents such as chloroform, dichloromethane, and ethyl acetate.
Conclusion
This technical guide provides a detailed, scientifically-grounded framework for the synthesis and characterization of Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate. While the proposed synthetic route is based on established chemical principles for analogous compounds, it is crucial for researchers to perform their own optimization and characterization to validate the findings. The successful synthesis of this molecule will provide a valuable building block for further exploration in drug discovery and materials science.
References
Huddleston, P. R., & Barker, J. M. (1979). A new synthesis of 3-hydroxy-2-thiophenecarboxylates. Synthetic Communications, 9(8), 731-734. [Link]
Hunter, G. A., & McNab, H. (2010). Chemical and spectroscopic properties of the 3-hydroxythiophene [thiophen-3(2H)-one] system. New Journal of Chemistry, 34(8), 1649-1658. [Link]
Gewald, K. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. Die Reaktion von α-Oxo-mercaptanen mit Nitrilen. Chemische Berichte, 99(1), 1002-1007. [Link]
ResearchGate. (n.d.). Synthesis of 3-hydroxy thiophene-2-carboxamides 3a–c. Retrieved from [Link]
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ResearchGate. (n.d.). Chemical and spectroscopic properties of the 3-hydroxythiophene [thiophen-3(2H)-one] system. Retrieved from [Link]
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ResearchGate. (n.d.). Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate?. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 3‐amino‐2‐thiophene carboxylate esters from alkynenitriles. Retrieved from [Link]
PubChem. (n.d.). Ethyl 3-amino-5-phenylthiophene-2-carboxylate. Retrieved from [Link]
Organic Syntheses. (n.d.). 2-hydroxythiophene. Retrieved from [Link]
ScienceDirect. (n.d.). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe. Retrieved from [Link]
RSC Publishing. (n.d.). Chemical and spectroscopic properties of the 3-hydroxythiophene [thiophen-3(2H)-one] system. Retrieved from [Link]
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PubMed. (n.d.). Synthesis, characterization, crystal structure and supra-molecularity of ethyl (E)-2-cyano-3-(3-methyl-thio-phen-2-yl)acrylate and a new polymorph of ethyl (E). Retrieved from [Link]
ResearchGate. (n.d.). 1 H NMR Chemical Shift Values (δppm) for the Thiophene Proton of.... Retrieved from [Link]
ChemRxiv. (n.d.). Novel styrene copolymers with some ethyl phenylcyanoacrylates. Retrieved from [Link]
IOSR Journal. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Retrieved from [Link]
ResearchGate. (n.d.). SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. Retrieved from [Link]
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An In-depth Technical Guide to the Chemical Properties of Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate, a hete...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate, a heterocyclic compound of interest in medicinal and synthetic chemistry. We will delve into its chemical identity, synthesis, structural characteristics, and potential applications, offering insights grounded in established chemical principles.
Chemical Identity and Physicochemical Properties
Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate is a polysubstituted thiophene with the molecular formula C₁₃H₁₂O₃S. Its structure features a central thiophene ring functionalized with an ethyl carboxylate group at position 2, a hydroxyl group at position 3, and a phenyl group at position 5.
Structure:
Caption: Chemical structure of Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate.
The Fiesselmann Thiophene Synthesis: A Cornerstone Approach
The primary and most versatile method for the synthesis of Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate and its derivatives is the Fiesselmann thiophene synthesis . This reaction, developed by Hans Fiesselmann in the 1950s, involves the base-catalyzed condensation of an α,β-acetylenic ester with a thioglycolic acid derivative.[3][4]
The general mechanism proceeds through a series of Michael additions and a final intramolecular condensation to form the thiophene ring. The tautomerization of an α,β-unsaturated ketone intermediate leads to the final 3-hydroxythiophene product.[4]
Caption: Generalized workflow of the Fiesselmann Thiophene Synthesis.
Detailed Experimental Protocol (Conceptual):
Reaction Setup: A solution of ethyl phenylpropiolate and ethyl thioglycolate (in equimolar amounts) in a suitable anhydrous solvent (e.g., ethanol, THF) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
Base Addition: A solution of a strong base, such as sodium ethoxide in ethanol, is added dropwise to the reaction mixture at a controlled temperature (typically 0 °C to room temperature). The choice of base and solvent is crucial for the reaction's success.
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
Workup: Upon completion, the reaction is quenched by the addition of a weak acid (e.g., acetic acid or saturated ammonium chloride solution). The solvent is then removed under reduced pressure.
Extraction: The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and filtered.
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate.
Keto-Enol Tautomerism: A Key Chemical Feature
A significant chemical property of 3-hydroxythiophenes is their existence in a tautomeric equilibrium with their corresponding keto form, 3-oxotetrahydrothiophene.[5] For Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate, this equilibrium lies between the hydroxy (enol) form and the keto form.
Caption: Keto-enol tautomerism of the 3-hydroxythiophene core.
The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the nature of the substituents on the thiophene ring.[6] The enol form is often stabilized by the aromaticity of the thiophene ring and potential intramolecular hydrogen bonding.[2] The presence of both tautomers can influence the compound's reactivity and its spectroscopic characterization.
Reactivity and Potential for Further Functionalization
The presence of multiple functional groups—the hydroxyl, the ester, and the phenyl-substituted thiophene ring—makes Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate a versatile building block for further synthetic transformations.
Reactions of the Hydroxyl Group: The hydroxyl group can undergo O-alkylation and O-acylation to introduce a variety of substituents.[3] These reactions can be used to modify the compound's solubility, lipophilicity, and biological activity.
Reactions of the Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, acid chlorides, or other derivatives.
Electrophilic Aromatic Substitution: The electron-rich thiophene ring can potentially undergo electrophilic substitution reactions, although the directing effects of the existing substituents would need to be considered.
Spectroscopic Analysis (Predicted)
While a complete, experimentally verified set of spectra for Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate is not available in the public domain, the expected spectroscopic features can be predicted based on its structure and data from similar compounds.
¹H NMR:
Ethyl Group: A triplet around 1.2-1.4 ppm (CH₃) and a quartet around 4.2-4.4 ppm (CH₂) are expected for the ethyl ester.
Thiophene Proton: A singlet for the proton at the C4 position of the thiophene ring is anticipated, likely in the aromatic region (around 7.0-7.5 ppm).
Phenyl Group: A multiplet in the range of 7.3-7.8 ppm corresponding to the protons of the phenyl ring.
Hydroxyl Proton: A broad singlet, the chemical shift of which would be highly dependent on the solvent and concentration.
¹³C NMR:
Ethyl Group: Signals for the methyl and methylene carbons of the ethyl ester would appear in the upfield region (around 14 ppm and 60 ppm, respectively).
Thiophene Ring: Four distinct signals for the carbons of the thiophene ring are expected in the aromatic region (approximately 110-160 ppm).
Phenyl Ring: Signals for the carbons of the phenyl ring will also be in the aromatic region.
Carbonyl Carbon: The ester carbonyl carbon would resonate at a characteristic downfield position (around 160-170 ppm).
FT-IR Spectroscopy:
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.[7]
C=O Stretch: A strong absorption band around 1680-1720 cm⁻¹ for the ester carbonyl group.[7]
C=C and C-S Stretches: Absorptions in the fingerprint region characteristic of the substituted thiophene ring.
Mass Spectrometry:
Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 248.
Fragmentation: Common fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅) from the ester and cleavage of the ester group itself.
Potential Applications in Drug Discovery and Materials Science
Thiophene derivatives are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[8][9][10]
Antimicrobial and Antioxidant Activity: Studies on related 3-hydroxythiophene-2-carboxamide derivatives have shown moderate to good antioxidant and antibacterial activity.[4] The presence of the 3-hydroxy group is a key feature in these activities.
Anti-inflammatory Potential: Thiophene-based compounds are known to exhibit anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[5]
Kinase Inhibition: The thiophene scaffold is present in several kinase inhibitors, and derivatives of the Fiesselmann synthesis have been explored for this purpose.[4]
While specific biological data for Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate is limited in the current literature, its structural similarity to other bioactive thiophenes suggests its potential as a valuable starting point for the design and synthesis of new therapeutic agents.
Safety and Handling
As with any chemical compound, Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate is a fascinating heterocyclic compound with a rich chemistry centered around its synthesis via the Fiesselmann reaction and its inherent keto-enol tautomerism. Its polysubstituted nature provides a versatile platform for further chemical modifications, making it an attractive scaffold for the development of novel compounds with potential applications in medicinal chemistry and materials science. Further research to fully characterize its spectroscopic properties and to explore its biological activity in detail is warranted to unlock its full potential.
References
Corral, C., & Lissavetzky, J. (1984). Reactions with methyl 3-hydroxythiophene-2-carboxylate. Part 2. A new route to mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids. J. Chem. Soc., Perkin Trans. 1, 2711–2714. [Link]
Supporting Information - The Royal Society of Chemistry. (n.d.).
Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC - NIH. (2023, February 20). Retrieved from [Link]
Fiesselmann thiophene synthesis - Wikipedia. (n.d.). Retrieved from [Link]
Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]
Further studies on ethyl 5-hydroxy-indole-3-carboxylate scaffold: design, synthesis and evaluation of 2-phenylthiomethyl-indole derivatives as efficient inhibitors of human 5-lipoxygenase - PubMed. (n.d.). Retrieved from [Link]
Fiesselmann thiophene synthesis - Wikipedia. (n.d.). Retrieved from [Link]
13 - Supporting Information. (n.d.). Retrieved from [Link]
(PDF) Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - ResearchGate. (2017, August 7). Retrieved from [Link]
Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells | PLOS One - Research journals. (n.d.). Retrieved from [Link]
Keto-Enol Tautomerism : Key Points - Master Organic Chemistry. (2022, June 21). Retrieved from [Link]
Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT - MDPI. (n.d.). Retrieved from [Link]
Bioactivation Potential of Thiophene-Containing Drugs | Chemical Research in Toxicology. (n.d.). Retrieved from [Link]
Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - Semantic Scholar. (2021, July 19). Retrieved from [Link]
Antibacterial activity of phenyl isothiocyanate on Escherichia coli and Staphylococcus aureus - PubMed. (n.d.). Retrieved from [Link]
Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC. (2021, July 19). Retrieved from [Link]
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]
Fiesselmann thiophene synthesis - Semantic Scholar. (n.d.). Retrieved from [Link]
Antibacterial Potential of Ethyl 3,5-Dibromoorsellinate, a Derivative of Diphenyl Ethers from Graphis handelii, against Methicillin-Resistant Staphylococcus aureus - PMC - NIH. (n.d.). Retrieved from [Link]
Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. - IOSR Journal. (n.d.). Retrieved from [Link]
Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. (n.d.). Retrieved from [Link]
Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - Semantic Scholar. (2025, July 16). Retrieved from [Link]
Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PMC - PubMed Central. (2023, December 21). Retrieved from [Link]
1fiesselmann Thiophene Synthesis | PDF | Ketone | Aldehyde - Scribd. (n.d.). Retrieved from [Link]
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(PDF) Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - ResearchGate. (2017, August 7). Retrieved from [Link]
Synthesis, antioxidant and anti-inflammatory activities of ethyl 2-(2-cyano-3-(substituted phenyl)acryloyl)-4,5-dimethylthiophene-3-carboxylates | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
NMR Coupling Constants - Chemical Instrumentation Facility - Iowa State University. (n.d.). Retrieved from [Link]
Synthesis and Evaluation of Ethyl 2-(2-Cyano-3-(Substituted Phenyl) Acrylamido)-4, 5, 6, 7-Tetrahydrobenzo[b] Thiophene-3-Carbox - International Journal of Current Microbiology and Applied Sciences (IJCMAS). (n.d.). Retrieved from [Link]
Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - ResearchGate. (2023, December 21). Retrieved from [Link]
Experimental (X-ray Diffraction and FT-IR) and Quantum Chemical Studies (HF and DFT) of Ethyl 3-hydroxy-7-methyl-3-(3-methyl-3-phenylcyclobutyl)-5-phenyl-3,5-dihydro-5H-thiazolo [3,2-a]pyrimidine-6-carboxylate - ResearchGate. (2017, September 15). Retrieved from [Link]
Fiesselmann thiophene synthesis | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Substituted Thiophenes Thiophene and its derivatives are a cornerstone in heterocyclic chemistry, renowned for their wide-...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Substituted Thiophenes
Thiophene and its derivatives are a cornerstone in heterocyclic chemistry, renowned for their wide-ranging applications in medicinal chemistry and materials science. The thiophene nucleus is a key structural motif in numerous pharmaceuticals, agrochemicals, and organic electronic materials. Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate, a member of this important class of compounds, possesses a unique combination of functional groups—a hydroxyl group, an ethyl ester, and a phenyl substituent on the thiophene ring—that make it an attractive scaffold for the development of novel therapeutic agents and functional materials.
The hydroxyl group at the 3-position is of particular interest, as it can exist in tautomeric equilibrium with its keto form, thiophen-3(2H)-one. This tautomerism can significantly influence the molecule's chemical reactivity and biological activity. A thorough understanding of the spectroscopic signature of this compound is therefore paramount for its unambiguous identification, purity assessment, and the elucidation of its structure-activity relationships.
Predicted Spectroscopic Data and Interpretation
Based on the analysis of functional groups and data from analogous 3-hydroxythiophene structures, the following spectroscopic data are predicted for Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of the target compound are discussed below.
2.1.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to provide key information about the number and connectivity of protons in the molecule.
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
~1.3-1.4
Triplet
3H
-O-CH₂-CH₃
~4.2-4.4
Quartet
2H
-O-CH₂ -CH₃
~7.0-7.1
Singlet
1H
Thiophene-H4
~7.2-7.5
Multiplet
5H
Phenyl-H
~9.0-10.0
Broad Singlet
1H
-OH
Causality Behind Predictions:
The ethyl ester protons are expected to show a characteristic triplet-quartet pattern due to their coupling.
The thiophene proton at the 4-position is anticipated to appear as a singlet, as it lacks adjacent proton neighbors. Its chemical shift will be in the aromatic region.
The phenyl protons will likely appear as a complex multiplet in the aromatic region.
The hydroxyl proton is expected to be a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.
2.1.2. ¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will reveal the number of unique carbon environments in the molecule.
Predicted Chemical Shift (δ, ppm)
Assignment
~14
-O-CH₂-CH₃
~60
-O-CH₂ -CH₃
~110-120
Thiophene-C4
~125-130
Phenyl-C & Thiophene-C5
~140-150
Thiophene-C2 & Thiophene-C3
~165-170
C =O (Ester)
Causality Behind Predictions:
The aliphatic carbons of the ethyl group will appear in the upfield region of the spectrum.
The aromatic and thiophene carbons will resonate in the downfield region, typically between 110 and 150 ppm.
The carbonyl carbon of the ester is the most deshielded and will appear at the lowest field.
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for the identification of key functional groups.
Predicted Wavenumber (cm⁻¹)
Vibrational Mode
Functional Group
~3200-3600 (broad)
O-H stretch
Hydroxyl
~3100-3000
C-H stretch
Aromatic/Thiophene
~2980-2850
C-H stretch
Aliphatic (Ethyl)
~1680-1720
C=O stretch
Ester
~1600, 1480
C=C stretch
Aromatic/Thiophene
~1250-1000
C-O stretch
Ester
Causality Behind Predictions:
A broad O-H stretching band is a hallmark of a hydroxyl group.
The strong C=O stretching absorption confirms the presence of the ester functional group.
C-H stretching vibrations will differentiate between aromatic/vinylic and aliphatic protons.
C=C stretching bands are indicative of the aromatic phenyl and thiophene rings.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Molecular Ion (M⁺): The expected molecular weight of Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate (C₁₃H₁₂O₃S) is approximately 248.05 g/mol . The mass spectrum should show a prominent molecular ion peak at m/z = 248.
Major Fragmentation Pathways:
Loss of the ethoxy group (-OCH₂CH₃) from the ester to give a fragment at m/z = 203.
Loss of the entire ester group (-COOCH₂CH₃) to yield a fragment at m/z = 175.
Fragmentation of the phenylthiophene core.
Proposed Synthetic Route: The Fiesselmann Thiophene Synthesis
A highly probable method for the preparation of Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate is the Fiesselmann thiophene synthesis.[1][2][3] This reaction involves the condensation of an α,β-acetylenic ester with a thioglycolic acid ester in the presence of a base.
"Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate" CAS number and IUPAC name
An In-depth Technical Guide to Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of Ethyl 3-hydroxy-5-phenylthiophene-2-carb...
Author: BenchChem Technical Support Team. Date: January 2026
An In-depth Technical Guide to Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its fundamental chemical properties, synthesis, reactivity, and its potential as a versatile building block for drug discovery and development.
Chemical Identity and Core Properties
Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate is a substituted thiophene derivative. The thiophene ring, a sulfur-containing five-membered aromatic heterocycle, is a common scaffold in many pharmaceuticals due to its diverse biological activities.[1] The specific arrangement of the hydroxyl, phenyl, and ethyl carboxylate groups on this scaffold imparts a unique combination of chemical reactivity and physical properties.
The synthesis of polysubstituted thiophenes is a cornerstone of heterocyclic chemistry. While various methods exist, the Gewald aminothiophene synthesis is a well-established multi-component reaction for preparing 2-aminothiophenes.[4] A plausible synthetic route to Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate can be adapted from related syntheses of 3-hydroxythiophene esters.
A likely approach involves the reaction of a phenyl-substituted active methylene compound with an ethyl cyanoacetate derivative and elemental sulfur in the presence of a base. A more direct and relevant pathway is the reaction between ethyl benzoylacetate (or a related precursor), ethyl thioglycolate, and a suitable base.
Reagent Preparation: In a clean, dry round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl phenylacetate and diethyl oxalate in anhydrous ethanol.
Base Addition: Slowly add a solution of sodium ethoxide in ethanol to the flask at room temperature. The base facilitates the initial Claisen condensation.
Intermediate Formation: Stir the reaction mixture for 2-4 hours to form the intermediate ethyl 2-oxo-4-phenyl-3-butenoate.
Cyclization Step: To the reaction mixture, add ethyl thioglycolate. The sulfur nucleophile attacks the enone system.
Reflux and Cyclization: Heat the mixture to reflux for 6-8 hours. The base will catalyze the intramolecular cyclization and dehydration to form the thiophene ring.
Work-up and Purification: After cooling, pour the reaction mixture into ice-cold water and acidify with a dilute acid (e.g., HCl) to precipitate the product. The crude product is then filtered, washed with water, and purified by recrystallization from ethanol.
Causality in Experimental Design
Choice of Base: Sodium ethoxide is selected as it is a strong, non-nucleophilic base (relative to the carbon centers) that is compatible with the ethyl ester groups, minimizing transesterification.
Solvent: Anhydrous ethanol serves as an excellent solvent for the reactants and the base, facilitating a homogeneous reaction environment.
Reaction Temperature: Refluxing provides the necessary activation energy for the cyclization and dehydration steps, driving the reaction to completion.
Workflow Visualization: Synthesis Pathway
Caption: Proposed synthesis workflow for Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate.
Reactivity and Potential for Derivatization
The chemical reactivity of this molecule is governed by its three key functional groups: the acidic hydroxyl group, the electrophilic ester carbonyl, and the electron-rich thiophene ring. This trifecta of reactivity makes it a highly valuable scaffold in combinatorial chemistry for generating libraries of drug-like molecules.
O-Alkylation/Acylation: The hydroxyl group can be readily alkylated or acylated to introduce a variety of substituents, which can modulate the molecule's lipophilicity and hydrogen bonding capacity.
Amidation: The ethyl ester can be converted to an amide via aminolysis. This is a common strategy in drug design to introduce groups that can form key hydrogen bond interactions with biological targets.
Electrophilic Aromatic Substitution: The thiophene ring, particularly at the C4 position, is susceptible to electrophilic substitution reactions like halogenation or nitration, allowing for further functionalization.
Visualization of Derivatization Pathways```dot
Caption: The role of the title compound in a typical drug discovery pipeline.
Conclusion
Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate is a well-defined chemical entity with significant potential for researchers in organic synthesis and drug development. Its accessible synthesis, versatile reactivity, and residence within the privileged thiophene class of heterocycles make it a valuable tool for the creation of novel molecules with diverse applications. This guide has provided the core technical information necessary to understand and utilize this compound in a research setting.
References
Manasagangotri, S. M., et al. (2021). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate. Physics @ Manasagangotri. Retrieved from [Link]
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Mobinikhaledi, A., et al. (2010). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry.
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An In-depth Technical Guide to the Solubility and Stability of Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate
Abstract This technical guide provides a comprehensive analysis of the solubility and stability of Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate, a key heterocyclic scaffold of interest to researchers, scientists, and...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This technical guide provides a comprehensive analysis of the solubility and stability of Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate, a key heterocyclic scaffold of interest to researchers, scientists, and drug development professionals. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes information from structurally analogous compounds and established principles of medicinal and organic chemistry to provide robust, field-proven insights. The guide details the predicted solubility profile in various solvents, explores the likely degradation pathways under stress conditions, and provides detailed, self-validating experimental protocols for determining these critical physicochemical parameters. The methodologies are grounded in authoritative guidelines from the International Council for Harmonisation (ICH) to ensure scientific integrity and regulatory relevance.
Introduction and Molecular Overview
Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate belongs to the thiophene class of heterocyclic compounds, which are recognized as "privileged pharmacophores" in medicinal chemistry due to their wide range of biological activities.[1][2] The thiophene ring is a bioisosteric replacement for the phenyl ring in many drug candidates, often leading to improved physicochemical properties, metabolic stability, and target binding affinity.[1] The subject molecule combines several key functional groups: a thiophene core, a hydroxyl group at the 3-position, a phenyl substituent at the 5-position, and an ethyl carboxylate at the 2-position. These features are expected to significantly influence its solubility, stability, and overall suitability for pharmaceutical development.
The 3-hydroxythiophene moiety can exist in a tautomeric equilibrium with its thiophen-3(2H)-one form, a phenomenon that is solvent-dependent and can impact the molecule's reactivity and interaction with biological targets.[3] Understanding the solubility and stability of this specific derivative is paramount for advancing its development, from early-stage screening to formulation and manufacturing.
Solubility Profile: Predictions and Determinants
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. Based on the structural features of Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate and data from related compounds, a qualitative and predictive solubility profile can be established.
General Solubility Characteristics
Thiophene and its derivatives are generally characterized by their nonpolar nature, leading to poor solubility in water but good solubility in many organic solvents.[1][2][4] The presence of the phenyl group in the target molecule further enhances its lipophilicity. However, the hydroxyl and ester functionalities introduce polar characteristics that can modulate this behavior.
Aqueous Solubility : The parent thiophene ring is insoluble in water.[2][4] For substituted derivatives, such as Methyl 3-hydroxythiophene-2-carboxylate, solubility is described as "slight" in water.[5][6][7][8] It is therefore predicted that Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate will exhibit low aqueous solubility . The hydroxyl group can participate in hydrogen bonding, but the overall large, nonpolar surface area of the molecule, dominated by the phenyl and thiophene rings, will likely limit its interaction with water.
Organic Solvent Solubility : Thiophenes are readily soluble in common organic solvents like ethanol, ether, benzene, and toluene.[1][2][4] The molecular structure of the target compound suggests it will be soluble to freely soluble in a range of polar and nonpolar organic solvents.
Predictive Solubility Data
The following table summarizes the predicted solubility of Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate in a selection of common laboratory solvents, based on the properties of analogous structures and general chemical principles.
Solvent
Polarity Index
Predicted Solubility
Rationale
Water
10.2
Very Slightly Soluble
The large hydrophobic phenyl and thiophene moieties dominate the structure, despite the presence of polar hydroxyl and ester groups. Analogous compounds show slight aqueous solubility.[5][6][7][8]
Ethanol
4.3
Soluble
Thiophenes are generally soluble in alcohols.[1][2] The ethyl ester is also highly compatible with ethanol.
Methanol
5.1
Soluble
Similar to ethanol, methanol is a polar protic solvent capable of solvating the polar functionalities of the molecule.
Acetone
4.3
Soluble
A polar aprotic solvent that should effectively dissolve the compound.
Dichloromethane (DCM)
3.1
Freely Soluble
A non-polar aprotic solvent that is effective for dissolving many organic compounds.
Ethyl Acetate
4.4
Freely Soluble
The ester functionality of the solvent is compatible with the ethyl carboxylate group of the solute.
Dimethyl Sulfoxide (DMSO)
7.2
Freely Soluble
A highly polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds.
Hexane
0.1
Sparingly Soluble
As a nonpolar aliphatic solvent, hexane may be less effective at solvating the polar hydroxyl and ester groups, potentially limiting solubility compared to more polar organic solvents.
Experimental Protocol for Solubility Determination (Isothermal Shake-Flask Method)
This protocol describes a self-validating system for accurately determining the thermodynamic solubility of Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate. The causality behind this experimental choice is its status as the "gold standard" method for its reliability and direct measurement of equilibrium solubility.
Objective: To determine the saturation solubility of the test compound in various solvents at a controlled temperature.
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
Calibrated HPLC-UV system or other suitable quantitative analytical instrument
Volumetric flasks and pipettes
Procedure:
Preparation: Add an excess amount of the solid compound to a vial containing a known volume (e.g., 10 mL) of the selected solvent. The excess solid is crucial to ensure saturation is reached.
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm). Equilibrate for a predetermined period (typically 24-72 hours) to ensure the system reaches a thermodynamic equilibrium. A preliminary time-to-equilibrium study should be conducted by taking samples at various time points (e.g., 24, 48, 72 hours) to confirm that the concentration has plateaued.
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet any remaining suspended particles.
Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter to remove any fine particulates. Accurately dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
Quantification: Analyze the diluted sample using a validated HPLC-UV method. The concentration is determined by comparing the peak area to a standard curve prepared from known concentrations of the compound.
Data Reporting: Calculate the solubility, accounting for the dilution factor. Report the results in mg/mL or mol/L at the specified temperature.
Chemical Stability Profile and Degradation Pathways
The stability of a drug candidate determines its shelf-life, storage conditions, and potential for generating harmful degradation products.[9] Thiophene-containing drugs can be susceptible to specific degradation pathways, primarily involving the sulfur heteroatom.
Predicted Stability and Key Liabilities
The thiophene ring is generally stable but can be prone to oxidation.[10] The electron-rich nature of the ring makes it susceptible to electrophilic attack, although it is more stable than furan or pyrrole.[1] The key structural liabilities for Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate are:
Oxidation of the Thiophene Ring: The sulfur atom can be oxidized by cytochrome P450 enzymes in vivo or by chemical oxidants to form reactive thiophene S-oxides and thiophene epoxides.[11] This is a primary metabolic and chemical degradation pathway for many thiophene-based drugs and can lead to toxicity.[11]
Hydrolysis of the Ester: The ethyl carboxylate group is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid.
Phenolic Oxidation: The 3-hydroxy group, being an electron-donating group, can activate the thiophene ring and may itself be susceptible to oxidation, potentially leading to the formation of colored degradation products or dimers.[3]
Photodegradation: Aromatic systems, including phenyl and thiophene rings, can absorb UV light, which may induce photochemical degradation.
Potential Degradation Pathways
Based on the known chemistry of thiophenes and related functional groups, the following degradation pathways are proposed under forced degradation conditions.
Caption: Predicted Degradation Pathways for the Target Compound.
Experimental Protocol for Forced Degradation Studies
This protocol is designed in accordance with ICH guidelines (Q1A) to identify potential degradation products and establish the intrinsic stability of the molecule.[9] The choice to include multiple stress conditions ensures a comprehensive understanding of the molecule's liabilities.
Objective: To investigate the stability of Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate under various stress conditions and to support the development of a stability-indicating analytical method.
Materials:
Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate
Hydrochloric acid (HCl)
Sodium hydroxide (NaOH)
Hydrogen peroxide (H₂O₂)
HPLC-grade water and acetonitrile/methanol
pH meter
Temperature-controlled ovens/water baths
Photostability chamber
Procedure:
A stock solution of the compound (e.g., 1 mg/mL) is prepared in a suitable solvent (e.g., acetonitrile/water). This stock is then subjected to the following stress conditions, aiming for 5-20% degradation of the parent compound.
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M HCl. Incubate at a controlled temperature (e.g., 60-80°C) for a defined period (e.g., 2 to 24 hours). After incubation, cool and neutralize the sample with NaOH before analysis.[9]
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M NaOH. Incubate under similar conditions as the acid hydrolysis. Neutralize with HCl before analysis.[9]
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂). Incubate at room temperature or slightly elevated temperature, protected from light, for a defined period.[9]
Thermal Degradation (Solid State & Solution): Expose the solid compound and a solution of the compound to dry heat (e.g., 80-100°C) for an extended period (e.g., 24-72 hours).
Photolytic Degradation (Solid State & Solution): Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber. A dark control sample should be stored under the same conditions to separate light-induced degradation from thermal degradation.
Sample Analysis:
All stressed samples, along with an unstressed control, are analyzed by a suitable stability-indicating HPLC method, typically coupled with a mass spectrometer (LC-MS) to identify the mass of the degradation products. The method must be capable of separating all significant degradation products from the parent peak and from each other.[12][13][14]
Caption: Workflow for Forced Degradation Studies.
Conclusion and Future Directions
This guide provides a foundational understanding of the likely solubility and stability characteristics of Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate based on established chemical principles and data from analogous structures. The compound is predicted to have low aqueous solubility and good solubility in common organic solvents. Its primary stability liabilities are anticipated to be oxidation of the thiophene ring and hydrolysis of the ester moiety. The detailed experimental protocols provided herein offer a robust framework for obtaining definitive, quantitative data for this promising molecule. It is imperative that these experimental studies are conducted to validate the predictions made in this guide and to generate the necessary data to support further drug development activities.
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The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of Substituted 3-Hydroxythiophenes
For Researchers, Scientists, and Drug Development Professionals Abstract The substituted 3-hydroxythiophene core is a significant pharmacophore in modern medicinal chemistry, prized for its versatile synthetic handles an...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The substituted 3-hydroxythiophene core is a significant pharmacophore in modern medicinal chemistry, prized for its versatile synthetic handles and its ability to interact with a wide range of biological targets. This technical guide provides an in-depth exploration of the discovery and historical development of this important heterocyclic scaffold. We will delve into the foundational synthetic methodologies, tracing their evolution from classical name reactions to more contemporary approaches. The causality behind experimental choices will be examined through a detailed look at reaction mechanisms. Furthermore, this guide will highlight the journey of substituted 3-hydroxythiophenes from laboratory curiosities to promising candidates in drug discovery, with a focus on their application as kinase inhibitors and anti-inflammatory agents.
Introduction: The Thiophene Scaffold in Medicinal Chemistry
Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, has long been recognized as a "privileged scaffold" in drug discovery. Its structural similarity to a phenyl ring allows it to act as a bioisostere, often leading to improved potency, selectivity, and pharmacokinetic profiles of drug candidates. The introduction of a hydroxyl group at the 3-position, along with other substitutions, unlocks a unique chemical space, providing a platform for the development of highly functionalized molecules with significant therapeutic potential.[1] These substituted 3-hydroxythiophenes have demonstrated a remarkable range of biological activities, including anti-inflammatory, antioxidant, and kinase inhibitory effects.[2][3]
The Dawn of Thiophene Chemistry: Early Discoveries and Foundational Syntheses
The story of thiophene itself begins in 1882 with Viktor Meyer's serendipitous discovery of this sulfur-containing heterocycle as an impurity in benzene.[4] This discovery spurred a wave of research into the synthesis and reactivity of thiophenes. Several classical named reactions laid the groundwork for the construction of the thiophene ring, and while not all directly yield 3-hydroxy derivatives, they are fundamental to the historical context of thiophene chemistry.
The Paal-Knorr Thiophene Synthesis (1884)
One of the earliest and most versatile methods for thiophene synthesis is the Paal-Knorr synthesis, reported independently by Carl Paal and Ludwig Knorr in 1884. This reaction involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[5]
Mechanism of the Paal-Knorr Thiophene Synthesis:
The mechanism, though debated in its finer details, is generally understood to proceed through the formation of a thioketone intermediate, followed by tautomerization to an enethiol, which then undergoes cyclization and dehydration to afford the thiophene ring.[5][2]
Caption: Paal-Knorr thiophene synthesis workflow.
Experimental Protocol: General Procedure for Paal-Knorr Thiophene Synthesis
To a solution of the 1,4-dicarbonyl compound in an inert solvent (e.g., toluene, xylene), add the sulfurizing agent (e.g., phosphorus pentasulfide or Lawesson's reagent) in portions.
Heat the reaction mixture to reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and quench with a suitable aqueous solution (e.g., saturated sodium bicarbonate).
Extract the product with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography or recrystallization.
The Hinsberg Thiophene Synthesis (1890)
The Hinsberg synthesis provides a route to substituted thiophenes through the condensation of an α-dicarbonyl compound with a dialkyl thiodiacetate in the presence of a strong base.[6][7] This method is particularly useful for the preparation of 3,4-disubstituted thiophene-2,5-dicarboxylates.[8]
Mechanism of the Hinsberg Thiophene Synthesis:
The reaction proceeds via a Stobbe-type condensation mechanism, involving the formation of a δ-lactone intermediate which then rearranges to the thiophene product.[9][10]
Caption: Hinsberg thiophene synthesis workflow.
The Advent of 3-Hydroxythiophene Synthesis: The Fiesselmann Reaction
A pivotal moment in the history of substituted 3-hydroxythiophenes was the development of the Fiesselmann thiophene synthesis in the 1950s by Hans Fiesselmann.[11] This powerful reaction allows for the direct construction of the 3-hydroxythiophene core from readily available starting materials.[6][11]
The Fiesselmann synthesis involves the base-catalyzed condensation of an α,β-acetylenic ester with a thioglycolic acid derivative.[11]
Mechanism of the Fiesselmann Thiophene Synthesis:
The reaction is initiated by the deprotonation of the thioglycolic acid ester, which then undergoes a Michael addition to the α,β-acetylenic ester. A subsequent intramolecular cyclization via a Dieckmann-like condensation, followed by tautomerization, affords the 3-hydroxythiophene.[6]
Caption: Fiesselmann synthesis of 3-hydroxythiophenes.
Experimental Protocol: Synthesis of Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate
To a solution of sodium ethoxide (prepared from sodium metal in absolute ethanol), add a solution of ethyl phenylpropiolate in absolute ethanol at 0-5 °C.
To this mixture, add a solution of ethyl thioglycolate in absolute ethanol dropwise, maintaining the temperature below 10 °C.
After the addition is complete, stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
Pour the reaction mixture into ice-water and acidify with dilute hydrochloric acid.
Extract the product with diethyl ether.
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
Purify the crude product by recrystallization from ethanol to yield the desired 3-hydroxythiophene derivative.
Modern Synthetic Approaches and the Gewald Reaction
While the Fiesselmann reaction remains a cornerstone, other methods have been developed and refined for the synthesis of functionalized thiophenes, some of which can be adapted to produce 3-hydroxy derivatives or their precursors. The Gewald aminothiophene synthesis, reported by Karl Gewald in 1966, is a notable example.[12] This multicomponent reaction involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base to yield a polysubstituted 2-aminothiophene.[12][13] While this reaction directly produces 2-aminothiophenes, these can be valuable intermediates for further functionalization to obtain a variety of substituted thiophenes.
Substituted 3-Hydroxythiophenes in Drug Discovery: A Focus on Kinase and Inflammatory Targets
The unique structural features of substituted 3-hydroxythiophenes have made them attractive scaffolds for targeting various enzymes implicated in disease.
Kinase Inhibitors
Kinases play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Substituted 3-hydroxythiophenes have emerged as potent inhibitors of several kinases. For instance, variations of the Fiesselmann synthesis have been employed to synthesize inhibitors of p38 MAP kinase and tyrosine kinases.[11]
Chronic inflammation is a key driver of numerous diseases. Substituted thiophenes have shown significant promise as anti-inflammatory agents, often through the inhibition of key inflammatory mediators.[3][17]
Compound/Scaffold
Biological Activity
Key Findings
Reference
Tetrasubstituted thiophene esters
Anti-inflammatory, Analgesic
Compound 4c showed 77% protection in a rat paw edema model.
The journey of substituted 3-hydroxythiophenes from their conceptual origins in classical thiophene chemistry to their current status as a privileged scaffold in drug discovery is a testament to the power of synthetic innovation. The foundational work of pioneers like Fiesselmann provided the tools to access this unique chemical space, and ongoing research continues to expand the synthetic toolbox and uncover new biological applications. As our understanding of disease pathways deepens, the versatile and tunable nature of the substituted 3-hydroxythiophene core ensures its continued relevance in the quest for novel and effective therapeutics.
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PubMed. (2005). New 3- and 4-hydroxyfuranones as anti-oxidants and anti-inflammatory agents. [Link]
PubMed. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. [Link]
PubMed Central. (2015). An efficient synthesis of N-substituted 3-nitrothiophen-2-amines. [Link]
ResearchGate. (n.d.). THIENYL)-4-OXO-4H-1- BENZOPYRAN (HTC) REAGENT AND SPECTRAL CHARACTERIZATION OF TIN(II)-3-HYDROXY. [Link]
ResearchGate. (n.d.). Facile Synthesis of 3-Nitro-2-substituted Thiophenes. [Link]
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Theoretical Studies on the Electronic Structure of Phenyl-Substituted Thiophenes: A Computational Guide to Structure-Property Relationships
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Phenyl-substituted thiophenes represent a cornerstone class of organic molecules, pivotal to advancements in organic el...
Author: BenchChem Technical Support Team. Date: January 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Phenyl-substituted thiophenes represent a cornerstone class of organic molecules, pivotal to advancements in organic electronics, materials science, and medicinal chemistry. Their utility is intrinsically linked to their electronic structure, which can be precisely modulated by the number and position of phenyl substituents. This technical guide provides a comprehensive exploration of the theoretical methodologies used to investigate these molecules. We delve into the causality behind computational choices, focusing on Density Functional Theory (DFT) as the primary investigative tool. This paper outlines the process of moving from molecular design to the prediction of electronic and optical properties, establishing clear structure-property relationships. It is intended to serve as a practical guide for researchers, offering both foundational knowledge and detailed, field-proven computational protocols to accelerate the rational design of novel phenyl-substituted thiophene derivatives for targeted applications.
Introduction: The Significance of Phenyl-Substituted Thiophenes
Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a fundamental building block in the design of functional organic materials.[1][2] When substituted with phenyl rings, the resulting structures exhibit a rich interplay of electronic and steric effects that govern their macroscopic properties. These compounds form the backbone of numerous organic semiconductors, finding applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics.[1][3][4] The π-conjugated system, extending across the thiophene and phenyl rings, facilitates charge transport, a critical requirement for these electronic devices.[5][6]
Furthermore, in the realm of drug development, the thiophene ring is often employed as a bioisostere for the phenyl ring.[1][7] This substitution can enhance a compound's metabolic stability, binding affinity, and overall physicochemical profile.[1] The planarity and electronic distribution of the thiophene scaffold can play a crucial role in ligand-receptor interactions, making it a valuable pharmacophore in designing drugs for a range of therapeutic areas, including oncology and inflammation.[1][7][8]
Understanding and predicting how phenyl substitution impacts the electronic landscape of the thiophene core is paramount for designing materials with desired characteristics. Theoretical and computational studies provide an indispensable toolkit for achieving this, offering insights that are often difficult to obtain through experimental means alone.[9][10]
The Theoretical Framework: Methodologies and Rationale
The primary goal of theoretical studies in this context is to solve the Schrödinger equation for the molecular system to determine its electronic structure and associated properties. Density Functional Theory (DFT) has emerged as the most widely used and effective method for this purpose due to its excellent balance of computational accuracy and efficiency.[10][11][12]
Why Density Functional Theory (DFT)?
Unlike wavefunction-based methods like Hartree-Fock (HF), which can be computationally expensive, DFT calculates the total energy of a system based on its electron density.[12] This approach inherently includes electron correlation, which is crucial for accurately describing π-conjugated systems like phenyl-substituted thiophenes.[12]
Choice of Functional: The accuracy of DFT is highly dependent on the chosen exchange-correlation (XC) functional. For organic molecules, hybrid functionals are often the preferred choice.
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is one of the most popular hybrid functionals. It combines a portion of the exact exchange energy from HF theory with exchange and correlation energies from other sources.[11][13] This combination has been shown to provide reliable results for the geometries and electronic properties of thiophene derivatives, making it a robust starting point for many investigations.[14][15]
Choice of Basis Set: The basis set is a set of mathematical functions used to build the molecular orbitals.
Pople-style basis sets (e.g., 6-31G(d), 6-311++G(d,p)): These are commonly used for organic molecules. The 6-31G(d) basis set provides a good compromise between accuracy and computational cost for initial geometry optimizations.[13][15] For more accurate energy calculations and the description of anionic species or excited states, larger basis sets with diffuse functions (++) and multiple polarization functions ((d,p)) like 6-311++G(d,p) are recommended.[11][15]
Key Electronic Properties and Their Significance
Theoretical calculations yield several key parameters that describe the electronic nature of a molecule. Understanding these parameters is essential for predicting its behavior.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions and electronic processes.[16]
HOMO Energy (EHOMO): Correlates with the ionization potential and represents the ability to donate an electron. A higher EHOMO indicates a better electron donor.[14]
LUMO Energy (ELUMO): Correlates with the electron affinity and represents the ability to accept an electron. A lower ELUMO indicates a better electron acceptor.[14]
HOMO-LUMO Gap (Eg): The energy difference between the HOMO and LUMO (Eg = ELUMO - EHOMO) is a critical parameter. It provides an estimate of the chemical stability and the energy of the lowest electronic excitation.[16][17] In materials science, a smaller gap is generally associated with higher electrical conductivity and a red-shift (longer wavelength) in optical absorption.[14]
Molecular Electrostatic Potential (MEP): The MEP map is a visualization of the total electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting reactivity, as it highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[11] This is particularly useful in drug design for understanding potential non-covalent interactions with a biological target.
Structure-Property Relationships in Phenyl-Substituted Thiophenes
The power of theoretical studies lies in their ability to establish clear relationships between molecular structure and observable properties. For phenyl-substituted thiophenes, the key structural variables are the number and position of the phenyl groups.
The Effect of Phenyl Substitution on Molecular Geometry
The introduction of phenyl rings to a thiophene core directly impacts the planarity of the molecule.
Steric Hindrance: Phenyl groups, especially at adjacent positions on the thiophene ring, can cause steric hindrance. This forces the rings to twist relative to each other, disrupting the planarity of the conjugated backbone.[5]
π-Conjugation: A more planar structure allows for better overlap of p-orbitals, leading to more effective π-conjugation along the molecular backbone. This delocalization of electrons is fundamental to the desired electronic properties of these materials.[5][18] A disruption in planarity reduces conjugation, which typically leads to a larger HOMO-LUMO gap and a blue-shift in absorption spectra.[5]
The relationship between substitution, geometry, and electronic structure is a central theme in the design of these molecules.
Caption: The causal chain from molecular substitution to macroscopic properties.
Tuning Electronic Properties
Computational studies have shown that phenyl substitution can systematically tune the electronic properties of thiophenes.
HOMO-LUMO Gap Modulation: Increasing the number of conjugated thiophene and phenyl units (i.e., creating oligomers and polymers) generally leads to a decrease in the HOMO-LUMO gap.[14] As the chain length increases, the HOMO energy level rises and the LUMO energy level falls, narrowing the gap and shifting light absorption to longer wavelengths.[14]
Substituent Effects on Phenyl Rings: Adding electron-donating groups (e.g., -OCH3) or electron-withdrawing groups (e.g., -NO2) to the phenyl rings provides another layer of control. Electron-donating groups tend to raise the HOMO level, while electron-withdrawing groups lower the LUMO level, both of which can be used to fine-tune the band gap and redox properties of the material.[5][14]
The table below summarizes typical theoretical data for selected thiophene derivatives, illustrating the impact of structure on electronic properties.
Note: Values are illustrative and can vary based on the specific computational method (functional/basis set) used.
Practical Application: A Step-by-Step Computational Protocol
This section provides a self-validating protocol for conducting a theoretical analysis of a novel phenyl-substituted thiophene using DFT. The open-source software Avogadro can be used for building molecules and visualizing results, while a computational chemistry package like Gaussian, ORCA, or NWChem is required for the calculations.
Protocol: DFT Analysis of a Phenyl-Thiophene Derivative
Step 1: Molecular Structure Generation
Using a molecular editor (e.g., Avogadro), build the 3D structure of the desired phenyl-substituted thiophene.
Perform an initial, quick geometry optimization using a low-level method like molecular mechanics (e.g., UFF or MMFF94) to obtain a reasonable starting geometry.
Save the coordinates in a format compatible with your DFT software (e.g., .xyz or .gjf).
Step 2: Geometry Optimization (Ground State)
Objective: To find the lowest energy conformation of the molecule.
Input: Specify the coordinates from Step 1 and request a geometry optimization (Opt) and frequency calculation (Freq).
Execution: Run the DFT calculation.
Validation: The optimization is successful if the frequency calculation yields zero imaginary frequencies. One or more imaginary frequencies indicate a transition state or an unstable structure, requiring re-optimization from a perturbed geometry.
Step 3: High-Accuracy Single-Point Energy Calculation
Objective: To obtain more accurate electronic energy levels using the optimized geometry.
Input: Use the optimized geometry from Step 2. Request a single-point energy calculation (do not re-optimize). Ensure population analysis (e.g., Pop=Regular) is requested to output orbital energies.
Execution: Run the calculation.
Data Extraction: From the output file, extract the energies of the HOMO and LUMO. Calculate the HOMO-LUMO gap.
Step 4: Visualization and Analysis
Objective: To visualize the FMOs and MEP to understand the molecule's electronic distribution and reactivity.
Input: Use the output file (e.g., checkpoint file .chk in Gaussian) from Step 3.
Execution: Open the output file in a visualization program.
Analysis:
Generate and inspect the isosurfaces for the HOMO and LUMO. Observe the spatial distribution of these orbitals. Is the electron density localized or delocalized across the π-system?
Generate the MEP map. Identify the red regions (negative potential, electron-rich, susceptible to electrophilic attack) and blue regions (positive potential, electron-poor, susceptible to nucleophilic attack).[11]
The following diagram illustrates this computational workflow.
The Versatile Scaffold: A Technical Guide to Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate in Medicinal Chemistry
Introduction: The Thiophene Scaffold in Drug Discovery The landscape of medicinal chemistry is continually evolving, with an ever-present demand for novel molecular scaffolds that can serve as the foundation for new ther...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Thiophene Scaffold in Drug Discovery
The landscape of medicinal chemistry is continually evolving, with an ever-present demand for novel molecular scaffolds that can serve as the foundation for new therapeutic agents. Among the privileged structures in the medicinal chemist's toolbox, the thiophene ring holds a place of distinction. Its structural and electronic similarity to a phenyl group allows it to act as a bioisostere, often leading to improved potency, selectivity, and pharmacokinetic profiles of drug candidates. This guide delves into the potential of a specific, highly functionalized thiophene derivative, Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate , as a versatile scaffold for the development of a new generation of therapeutic agents. We will explore its synthesis, potential for chemical diversification, and its promising applications in various therapeutic areas, supported by detailed experimental protocols and mechanistic insights.
I. Synthesis of the Core Scaffold: The Fiesselmann Reaction
A robust and reliable synthesis of the core scaffold is paramount for any successful drug discovery program. For the preparation of Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate, the Fiesselmann thiophene synthesis stands out as a highly effective method. This reaction allows for the construction of the 3-hydroxy-2-thiophenecarboxylic acid ester core from readily available starting materials.[1]
The reaction proceeds via the condensation of an α,β-acetylenic ester with a thioglycolic acid derivative in the presence of a base.[1] The mechanism involves a series of conjugate additions and a final intramolecular Dieckmann condensation to furnish the desired 3-hydroxythiophene ring system.
Caption: Fiesselmann synthesis of the core scaffold.
Experimental Protocol: Synthesis of Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate
Materials:
Ethyl phenylpropiolate
Ethyl thioglycolate
Sodium ethoxide (NaOEt)
Anhydrous ethanol
Diethyl ether
Hydrochloric acid (1 M)
Saturated sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate (MgSO₄)
Silica gel for column chromatography
Hexane and Ethyl acetate for chromatography
Procedure:
To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol at 0 °C, add ethyl thioglycolate (1.0 eq) dropwise.
Stir the mixture for 15 minutes at 0 °C.
Add a solution of ethyl phenylpropiolate (1.0 eq) in anhydrous ethanol dropwise to the reaction mixture.
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction by adding 1 M HCl until the pH is ~5-6.
Concentrate the mixture under reduced pressure to remove the ethanol.
Extract the aqueous residue with diethyl ether (3 x 50 mL).
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the desired Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate.
II. Medicinal Chemistry Applications: A Scaffold for Diverse Biological Activities
The Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate scaffold is a launchpad for the synthesis of a diverse library of compounds with potential therapeutic applications. The presence of the hydroxyl, ester, and the phenyl groups provides multiple points for chemical modification, allowing for the fine-tuning of biological activity and physicochemical properties. Thiophene derivatives, in general, are known to possess a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2]
A. Kinase Inhibitors for Oncology
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer.[3] The 2-aminothiophene-3-carboxamide scaffold, a close analog of our core structure, has been identified as a versatile starting point for the development of potent and selective kinase inhibitors.[3] By converting the ester group of our scaffold to a variety of amides and further modifying the phenyl ring and the hydroxyl group, it is possible to generate a library of compounds for screening against a panel of kinases.
While specific SAR studies on derivatives of Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate are not extensively reported, we can extrapolate from related thiophene-based kinase inhibitors. Key structural elements that often contribute to inhibitory activity include:
Amide functionality at C2: The amide group can form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.
Substituents on the C5-phenyl ring: Electron-donating or withdrawing groups on the phenyl ring can modulate the electronic properties of the thiophene core and influence binding affinity and selectivity.
Modifications at the C3-hydroxyl group: Alkylation or acylation of the hydroxyl group can be explored to probe for additional binding interactions within the active site.
Caption: SAR considerations for kinase inhibitor design.
This protocol describes a general method for assessing the inhibitory activity of synthesized compounds against a specific protein kinase.
Materials:
Recombinant protein kinase
Kinase-specific substrate peptide
Synthesized inhibitor compounds
ATP (Adenosine triphosphate)
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
96-well microtiter plates
Microplate reader capable of detecting the assay signal (e.g., fluorescence, luminescence)
Positive control inhibitor (known inhibitor of the target kinase)
DMSO (for compound dissolution)
Procedure:
Prepare a stock solution of the inhibitor compound in DMSO.
Perform serial dilutions of the inhibitor stock solution in the kinase assay buffer to create a range of test concentrations.
In a 96-well plate, add the recombinant kinase and the substrate peptide to each well.
Add the serially diluted inhibitor compounds to the respective wells. Include wells for a positive control (known inhibitor) and a negative control (DMSO vehicle).
Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.
Initiate the kinase reaction by adding a solution of ATP to each well.
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or 37 °C) for a specified time (e.g., 30-60 minutes).
Stop the reaction according to the specific assay kit instructions (e.g., by adding a stop solution).
Measure the signal (e.g., fluorescence or luminescence) using a microplate reader. The signal is typically proportional to the amount of phosphorylated substrate.
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
B. Anti-inflammatory Agents
Thiophene derivatives have a well-documented history as anti-inflammatory agents.[4] The mechanism of action often involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes or pro-inflammatory cytokines. Derivatives of our core scaffold can be evaluated for their potential to modulate these inflammatory pathways.
Protein denaturation is a well-documented cause of inflammation. This in vitro assay assesses the ability of a compound to inhibit heat-induced protein denaturation.[5]
Materials:
Bovine serum albumin (BSA) solution (5% w/v)
Synthesized inhibitor compounds
Phosphate buffered saline (PBS, pH 6.4)
Spectrophotometer
Diclofenac sodium (as a standard anti-inflammatory drug)
Procedure:
Prepare a stock solution of the inhibitor compound and the standard drug in a suitable solvent (e.g., DMSO).
Prepare test solutions by mixing 2 ml of different concentrations of the compound with 2.8 ml of PBS and 0.2 ml of BSA solution.
Prepare a control solution containing 2.8 ml of PBS, 0.2 ml of BSA solution, and 2 ml of the vehicle (e.g., DMSO).
Incubate all the solutions at 37 °C for 20 minutes.
Induce denaturation by heating the solutions at 70 °C for 10 minutes.
Cool the solutions to room temperature.
Measure the absorbance of the solutions at 660 nm using a spectrophotometer.
Calculate the percentage inhibition of protein denaturation using the following formula:
% Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100
Determine the IC₅₀ value for the compound.
C. Antimicrobial Agents
The thiophene nucleus is a constituent of numerous compounds with significant antimicrobial activity.[6] Derivatives of Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate can be synthesized and screened for their efficacy against a panel of pathogenic bacteria and fungi.
The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
Bacterial or fungal strains
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
Synthesized inhibitor compounds
Sterile 96-well microtiter plates
Spectrophotometer or microplate reader
Standard antibiotic or antifungal drug (as a positive control)
Procedure:
Prepare a stock solution of the inhibitor compound in a suitable solvent (e.g., DMSO).
In a 96-well plate, add 100 µL of sterile broth to all wells.
Add 100 µL of the compound stock solution to the first well of a row and perform two-fold serial dilutions across the plate.
Prepare an inoculum of the microbial strain adjusted to a specific concentration (e.g., 5 x 10⁵ CFU/mL).
Add 100 µL of the microbial inoculum to each well containing the serially diluted compound.
Include a positive control well (broth with inoculum and a standard antimicrobial agent) and a negative control well (broth with inoculum and vehicle). Also include a sterility control well (broth only).
Incubate the plates at 37 °C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm.
III. Mechanistic Insights: A Representative Signaling Pathway
To illustrate the potential mechanism of action for kinase inhibitor derivatives of our scaffold, the following diagram depicts a simplified representation of a generic receptor tyrosine kinase (RTK) signaling pathway, a common target in oncology.
Caption: Inhibition of a generic RTK signaling pathway.
IV. Conclusion and Future Directions
The Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate scaffold represents a promising starting point for the development of novel therapeutic agents. Its straightforward synthesis via the Fiesselmann reaction and the presence of multiple handles for chemical modification make it an attractive core for generating diverse compound libraries. The known propensity of thiophene derivatives to exhibit a wide range of biological activities, including kinase inhibition, anti-inflammatory, and antimicrobial effects, further underscores the potential of this scaffold.
Future work should focus on the systematic exploration of the chemical space around this core. The synthesis and screening of focused libraries of derivatives against various biological targets will be crucial for identifying lead compounds. Detailed structure-activity relationship studies, coupled with computational modeling, will guide the optimization of these leads to improve their potency, selectivity, and drug-like properties. The journey from this versatile scaffold to a clinically viable drug is a challenging but promising endeavor.
Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules. [Link]
Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. MDPI. [Link]
Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal. [Link]
Therapeutic importance of synthetic thiophene. Chemistry Central Journal. [Link]
Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. National Center for Biotechnology Information. [Link]
Initial Bioactivity Screening of Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate: A Technical Guide for Drug Discovery Professionals
Executive Summary The thiophene scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and...
Author: BenchChem Technical Support Team. Date: January 2026
Executive Summary
The thiophene scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] This guide presents a comprehensive, technically-grounded framework for the initial bioactivity screening of a novel thiophene derivative, Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate . From the perspective of a Senior Application Scientist, this document eschews a rigid template in favor of a logically structured narrative that explains the causality behind each experimental choice. We will traverse the critical path from theoretical evaluation and synthesis to a tiered in vitro screening cascade, providing field-proven insights and self-validating protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to efficiently and rigorously evaluate the therapeutic potential of new chemical entities.
Introduction and Rationale
The enduring interest in thiophene derivatives stems from their structural resemblance to the phenyl group, allowing them to act as bioisosteres, while also possessing unique electronic and lipophilic properties that can be exploited for modulating biological activity.[4] The specific substitution pattern of Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate, featuring a hydroxyl group at the 3-position and a phenyl group at the 5-position, presents several compelling hypotheses for bioactivity. The hydroxyl group can act as a hydrogen bond donor and acceptor, potentially interacting with key amino acid residues in enzyme active sites. The phenyl group provides a lipophilic anchor and potential for π-π stacking interactions.
This initial screening campaign is designed to be a cost-effective, high-throughput funnel to rapidly assess the potential of this molecule across three high-impact therapeutic areas where thiophenes have shown promise: oncology, infectious diseases, and inflammation.
Physicochemical Characterization and Synthesis
A foundational understanding of a compound's physicochemical properties is paramount for interpreting biological data and guiding future optimization.
In Silico Physicochemical and ADMET Prediction
Prior to synthesis, a suite of in silico models should be employed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate.[4][5][6][7][8] These predictions provide an early-stage "developability" assessment.
Table 1: Predicted Physicochemical and ADMET Properties
Property
Predicted Value
Implication for Drug Development
Molecular Weight
248.3 g/mol
Compliant with Lipinski's Rule of Five (<500 Da)
LogP
~3.5
Good balance of lipophilicity for membrane permeability
Topological Polar Surface Area (TPSA)
66.5 Ų
Suggests good oral bioavailability
Hydrogen Bond Donors
1
Favorable for target binding and solubility
Hydrogen Bond Acceptors
3
Favorable for target binding and solubility
Aqueous Solubility
Moderately soluble
May require formulation strategies for in vivo studies
Blood-Brain Barrier Permeability
Low to moderate
May or may not be desirable depending on the target
CYP450 Inhibition
Potential for inhibition of 2C9, 3A4
Warrants experimental investigation for drug-drug interactions
Hepatotoxicity
Low predicted risk
Favorable safety profile
Mutagenicity (Ames)
Low predicted risk
Favorable safety profile
Note: These values are illustrative and should be calculated using validated software platforms like ADMET Predictor®, QikProp, or similar.[6]
Proposed Synthesis Route
While various methods exist for thiophene synthesis, a plausible and efficient route for Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate involves the cyclization of appropriate precursors.[9] A proposed synthetic scheme is outlined below:
Application Note & Protocol: Synthesis of Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate via Fiesselmann Condensation
Abstract This document provides a comprehensive guide for the synthesis of Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate, a highly functionalized heterocyclic compound. Thiophene scaffolds are of significant interest i...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This document provides a comprehensive guide for the synthesis of Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate, a highly functionalized heterocyclic compound. Thiophene scaffolds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and electronic properties. This protocol employs the Fiesselmann thiophene synthesis, a robust and reliable method for constructing 3-hydroxythiophene-2-carboxylate derivatives. The synthesis proceeds via a base-catalyzed condensation of an α,β-acetylenic ester (ethyl phenylpropiolate) with an active methylene thiol (ethyl thioglycolate). The key ring-forming step is an intramolecular Dieckmann condensation. This guide details the reaction mechanism, a step-by-step experimental protocol, purification methods, and expected characterization data, intended for researchers in organic synthesis, drug discovery, and materials development.
Introduction: The Significance of the Thiophene Scaffold
Thiophene and its derivatives are a cornerstone in heterocyclic chemistry, forming the core structure of numerous pharmaceuticals, agrochemicals, and organic electronic materials. The thiophene ring can act as a bioisostere for a phenyl ring, often leading to improved pharmacokinetic properties in drug candidates. Substituted 3-hydroxythiophenes, in particular, are versatile intermediates, offering multiple reaction sites for further functionalization. The title compound, Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate, serves as a valuable building block for creating more complex molecular architectures for applications ranging from novel therapeutics to organic semiconductors.
The Fiesselmann thiophene synthesis, developed by Hans Fiesselmann in the 1950s, is a classical and efficient method for accessing polysubstituted 3-hydroxythiophenes.[1][2] It provides a convergent approach by combining readily available acetylenic esters and thioglycolic acid derivatives.
Reaction Scheme & Mechanism
The synthesis is achieved through a one-pot reaction involving two key starting materials: ethyl phenylpropiolate and ethyl thioglycolate, catalyzed by a strong base such as sodium ethoxide.
Overall Reaction:
Mechanistic Pathway:
The reaction mechanism proceeds through several distinct, base-catalyzed steps:
Deprotonation: The base (ethoxide ion, EtO⁻) abstracts an acidic α-proton from ethyl thioglycolate (2) to generate a resonance-stabilized thiolate anion (3) .
Michael Addition: The thiolate (3) acts as a nucleophile, attacking the β-carbon of the electron-deficient alkyne in ethyl phenylpropiolate (1) in a 1,4-conjugate (Michael) addition. This forms a vinyl carbanion intermediate.
Protonation: The vinyl carbanion is protonated by the solvent (ethanol) to yield the thioether intermediate (4) .
Second Deprotonation: The base abstracts a second, less acidic α-proton from the other side of the sulfur atom in intermediate (4) , creating a new carbanion (5) .
Intramolecular Cyclization (Dieckmann Condensation): The carbanion (5) undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the adjacent ester group.[3][4] This 5-exo-trig cyclization forms a five-membered ring and expels an ethoxide ion, resulting in the β-keto ester intermediate (6) .
Tautomerization: The cyclic β-keto ester (6) is in equilibrium with its more stable enol tautomer. Deprotonation followed by protonation leads to the final aromatic 3-hydroxythiophene product (7) .[2]
Detailed Experimental Protocol
This protocol is designed for the synthesis of Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate on a laboratory scale.
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
Rotary evaporator
Thin-Layer Chromatography (TLC) apparatus
Glass column for chromatography
Synthetic Procedure
Step 1: Reaction Setup
Assemble the three-neck flask with a reflux condenser (fitted with a drying tube), a dropping funnel, and a thermometer. Ensure all glassware is oven-dried to prevent moisture contamination.
Place the flask under an inert atmosphere (e.g., nitrogen or argon).
To the flask, add ethyl thioglycolate (1.20 g, 10.0 mmol) and anhydrous ethanol (50 mL). Begin stirring.
Step 2: Base Addition and Thiolate Formation
Carefully add the sodium ethoxide solution (20.0 mmol, 2.0 eq.) to the dropping funnel.
Add the sodium ethoxide solution dropwise to the stirred solution of ethyl thioglycolate over 15-20 minutes. Maintain the temperature below 30 °C during the addition (an ice bath may be used if necessary).
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.
Step 3: Addition of Acetylenic Ester and Cyclization
Add this solution to the reaction mixture dropwise via the dropping funnel over 30 minutes. An exothermic reaction may be observed.
Once the addition is complete, heat the reaction mixture to a gentle reflux (approx. 78-80 °C) using the heating mantle.
Maintain the reflux with vigorous stirring for 3-4 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent system) until the starting materials are consumed.
Step 4: Work-up and Extraction
Allow the reaction mixture to cool to room temperature.
Carefully pour the mixture into a beaker containing ice-cold water (150 mL).
Acidify the aqueous mixture to pH ~3-4 by slowly adding 1 M HCl. This step protonates the enolate product.
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 75 mL).
Combine the organic layers and wash sequentially with water (50 mL) and then brine (50 mL).
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Step 5: Purification
The crude product, typically an oil or a semi-solid, should be purified by flash column chromatography on silica gel.
Prepare the column using a slurry of silica gel in hexanes.
Load the crude product onto the column and elute with a gradient solvent system, starting with hexanes and gradually increasing the polarity with ethyl acetate (e.g., from 100% hexanes to 9:1 hexanes:ethyl acetate).
Collect the fractions containing the desired product (monitor by TLC).
Combine the pure fractions and remove the solvent under reduced pressure to yield Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate as a solid or viscous oil.
Visualization of the Experimental Workflow
Caption: Experimental workflow for the Fiesselmann synthesis.
Characterization
The final product should be characterized to confirm its identity and purity.
Physical State: Expected to be a solid or high-boiling oil.
TLC: A single spot should be observed on the TLC plate after purification.
¹H NMR (Proton NMR): The spectrum should show characteristic peaks for the ethyl ester group (a triplet and a quartet), aromatic protons from the phenyl group, a singlet for the thiophene proton at the 4-position, and a broad singlet for the hydroxyl proton.
¹³C NMR (Carbon NMR): The spectrum will display distinct signals for the carbonyl carbon of the ester, the carbons of the thiophene ring, the phenyl ring carbons, and the carbons of the ethyl group.
Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the product (C₁₃H₁₂O₃S, M.W. = 248.30 g/mol ) should be observed.
Safety and Handling Precautions
Sodium Ethoxide: Highly corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Ethyl Thioglycolate: Has a strong, unpleasant odor and is toxic if swallowed.[5] Handle in a well-ventilated fume hood.
Solvents: Diethyl ether and ethanol are highly flammable. Ensure there are no open flames or spark sources in the vicinity.
General: All steps of this procedure should be performed in a well-ventilated laboratory fume hood.
Troubleshooting
Low Yield: May result from incomplete reaction or moisture in the reaction vessel. Ensure all glassware is dry and the reaction is run under an inert atmosphere. Reaction time may need to be extended.
Side Product Formation: If the reaction is run for too long or at too high a temperature, side reactions like dimerization of the starting materials may occur. Monitor the reaction closely by TLC.
Difficult Purification: If the product is difficult to separate from starting materials or byproducts, careful adjustment of the eluent polarity during column chromatography is necessary. A second column may be required for high purity.
References
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
Wikipedia. (2023). Fiesselmann thiophene synthesis. Retrieved from [Link]
Wikipedia. (2023). Dieckmann condensation. Retrieved from [Link]
Organic Reactions. (n.d.). The Dieckmann Condensation. Retrieved from [Link]
ResearchGate. (n.d.). Synthetic route for methyl 5-aryl-3-hydroxythiophene-2-carboxylates. Retrieved from [Link]
Scribd. (n.d.). SD1.Recent Strategies in The Synthesis of Thiophene Derivatives Highlights | PDF. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]
ResearchGate. (n.d.). Condensation reactions in thiophene synthesis. Retrieved from [Link]
ResearchGate. (n.d.). Fiesselmann-type synthesis of methyl-5-aryl-3-hydroxythiophene-2-carboxylates 151 and 2-(hetero)aryl-substituted thieno [3,2-b]indoles 152. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Synthesis of aryl esters using carboxylic acids, triarylphosphites, and N-iodosuccinimide. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of alkyl 5-aminothiophene-2 carboxylates 294 via multicomponent reaction of α-lithiated alkoxyallenes 287. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Retrieved from [Link]
Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]
Research and Reviews. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Retrieved from [Link]
MDPI. (n.d.). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Retrieved from [Link]
Google Patents. (n.d.). US4051151A - Thiophene derivatives and process for preparation thereof.
MDPI. (n.d.). Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT. Retrieved from [Link]
ResearchGate. (n.d.). (PDF) SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. Retrieved from [Link]
Sci-Hub. (n.d.). Reactions with methyl 3-hydroxythiophene-2-carboxylate. Part 2. A new route to mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids. Retrieved from [Link]
Application Note: Purification of Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate via Recrystallization
Introduction Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate is a substituted thiophene derivative. Thiophene-based heterocyclic compounds are significant scaffolds in medicinal chemistry and materials science, making th...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction
Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate is a substituted thiophene derivative. Thiophene-based heterocyclic compounds are significant scaffolds in medicinal chemistry and materials science, making the efficient synthesis and purification of such intermediates a critical task for researchers in drug development. The purity of starting materials and intermediates is paramount, as impurities can lead to unwanted side reactions, lower yields of the final product, and introduce contaminants that are difficult to remove in later stages.
Recrystallization is a robust and widely-used technique for the purification of solid organic compounds.[1] The fundamental principle of this method relies on the differential solubility of the target compound and its impurities in a selected solvent at varying temperatures. An ideal recrystallization process involves dissolving the impure solid in a minimum amount of a hot solvent, followed by slow cooling to allow the desired compound to form highly organized, pure crystals, while the impurities remain dissolved in the surrounding solution (mother liquor).[2]
This application note provides a comprehensive, field-proven guide for the purification of "Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate" by recrystallization. It details a systematic approach to solvent selection, a step-by-step purification protocol, and methods for troubleshooting common issues.
Safety Precautions: As with any laboratory chemical, it is imperative to handle Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Researchers must consult the specific Safety Data Sheet (SDS) for this compound before beginning any work.
Part 1: The Principle of Solvent Selection
The success of any recrystallization heavily depends on the choice of solvent.[5] An ideal solvent should exhibit the following characteristics:
The compound of interest should be highly soluble at the solvent's boiling point but poorly soluble at low temperatures (e.g., 0-4°C).[2]
Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble at all temperatures (remaining in the mother liquor).
The solvent must be chemically inert and not react with the compound.[5]
The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[1]
Given the molecular structure of Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate, which contains a polar hydroxyl group, a moderately polar ester, and nonpolar aromatic rings, solvents of intermediate polarity such as ethanol, isopropanol, or ethyl acetate are logical starting points.[6] A mixed-solvent system, such as ethanol/water, may also be effective.[2]
Part 2: Protocol for Systematic Solvent Screening
Before performing a bulk recrystallization, a small-scale screening process is essential to identify the optimal solvent or solvent system. This empirical approach prevents the loss of valuable material and time.[7]
Methodology
Place approximately 20-30 mg of the crude compound into several small test tubes.
To each tube, add a different potential solvent (e.g., ethanol, methanol, ethyl acetate, toluene, water, hexane) dropwise at room temperature, vortexing after each addition.
Observation at Room Temperature:
If the solid dissolves readily, the solvent is too effective at room temperature and is unsuitable for single-solvent recrystallization.[1]
If the solid is insoluble or sparingly soluble, proceed to the next step.
Gently heat the test tubes that did not show complete dissolution in a water or sand bath.
Continue adding the solvent dropwise to the heated mixture until the solid just dissolves.
Observation at High Temperature:
If the solid does not dissolve even in a large volume of boiling solvent, the solvent is unsuitable.[7]
If the solid dissolves completely, remove the test tube from the heat source.
Allow the clear, hot solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.
Observation upon Cooling:
The ideal solvent will produce a high yield of well-formed crystals.
If no crystals form, the solution may be too dilute or supersaturated. Try inducing crystallization by scratching the inside of the test tube with a glass rod.[8][9]
If the compound "oils out" (separates as a liquid), the boiling point of the solvent may be higher than the melting point of the solute, or the impurities are lowering the melting point. In this case, try using a lower-boiling point solvent or a larger volume of the current solvent.[10][11]
Data Interpretation
The results from the screening should be recorded systematically to facilitate comparison.
Solvent Tested
Solubility (Cold)
Solubility (Hot)
Crystal Formation upon Cooling
Remarks
Ethanol
Sparingly Soluble
Soluble
Good crystal formation
Promising Candidate
Water
Insoluble
Insoluble
N/A
Unsuitable
Ethyl Acetate
Soluble
Very Soluble
Poor recovery
Unsuitable (too soluble)
Toluene
Sparingly Soluble
Soluble
Slow crystallization
Possible candidate
Hexane
Insoluble
Sparingly Soluble
N/A
Unsuitable
Ethanol/Water
Sparingly Soluble
Soluble
Excellent crystal formation
Promising Mixed System
This table presents hypothetical results for illustrative purposes.
Part 3: Detailed Recrystallization Workflow
The following protocol is based on using ethanol as the recrystallization solvent, identified as a promising candidate from the screening process.
Experimental Protocol
Dissolution:
Place the crude Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask. Using an Erlenmeyer flask minimizes solvent evaporation and contamination.[1]
Add a boiling chip or a magnetic stir bar.
Add a small amount of ethanol, just enough to create a slurry.
Heat the mixture to a gentle boil on a hot plate with stirring.
Add more hot ethanol in small portions until the solid completely dissolves. Causality: It is critical to use the minimum amount of hot solvent necessary to create a saturated solution. Using excess solvent will reduce the final yield as more product will remain dissolved in the mother liquor upon cooling.[8][9]
Hot Filtration (Optional):
If insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, a hot filtration step is required.
Pre-heat a funnel (with fluted filter paper) by pouring hot solvent through it.
Quickly pour the hot, dissolved solution through the pre-heated funnel into a clean, pre-warmed Erlenmeyer flask. Causality: This step must be performed quickly to prevent the desired compound from crystallizing prematurely in the funnel.[10]
Crystallization:
Cover the mouth of the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Causality: Slow cooling is crucial for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice, defeating the purpose of the purification.[9]
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
Isolation and Washing:
Collect the crystals by vacuum filtration using a Buchner funnel.
Wash the collected crystals (the "filter cake") with a small amount of ice-cold ethanol. Causality: The wash solvent must be cold to minimize redissolving the purified crystals while still washing away the impurity-laden mother liquor.
Continue to draw air through the funnel for several minutes to partially dry the crystals.
Drying:
Carefully transfer the purified crystals from the funnel to a pre-weighed watch glass.
Dry the crystals to a constant weight, preferably in a vacuum oven at a temperature well below the compound's melting point.
Troubleshooting Common Issues
Problem
Likely Cause
Suggested Solution
No Crystals Form
Solution is too dilute (excess solvent) or supersaturated.
Boil off some solvent to concentrate the solution. Induce crystallization by scratching the flask's inner wall with a glass rod or adding a seed crystal of the pure compound.[12]
"Oiling Out"
Compound's melting point is below the solvent's boiling point; high impurity level.
Re-heat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Consider a different solvent with a lower boiling point.[8][11]
Rapid Crystal Formation
Solution is too concentrated; cooling is too fast.
Re-heat the solution, add a small amount of extra solvent (1-2 mL), and ensure slow, insulated cooling.[12]
Low Yield
Too much solvent was used; crystals were washed with warm solvent; premature filtration.
Concentrate the mother liquor by boiling off some solvent to recover a second crop of crystals. Always use ice-cold solvent for washing.[12]
Part 4: Visualization of the Workflow
The following diagram illustrates the logical steps and decision points in the recrystallization process.
Caption: Workflow for the purification of Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate.
References
Bacher, A. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. Retrieved from [Link]
University of Colorado Boulder. (n.d.). Recrystallization. Department of Chemistry. Retrieved from [Link]
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
University of California, Los Angeles. (n.d.). Recrystallization-1.pdf. Department of Chemistry & Biochemistry. Retrieved from [Link]
Quora. (2017). What is the best solvent for recrystallization?. Retrieved from [Link]
University of Toronto Scarborough. (n.d.). Recrystallization - Single Solvent. Department of Physical & Environmental Sciences. Retrieved from [Link]
Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]
University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]
PubChem. (n.d.). Ethyl 3-amino-5-phenylthiophene-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
Application Note & Protocol: Isolating Thiophene Derivatives with Column Chromatography
Abstract This guide provides a comprehensive framework for the isolation and purification of thiophene derivatives using column chromatography. Thiophene moieties are privileged scaffolds in medicinal chemistry and mater...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This guide provides a comprehensive framework for the isolation and purification of thiophene derivatives using column chromatography. Thiophene moieties are privileged scaffolds in medicinal chemistry and materials science, making robust purification methodologies essential for downstream applications.[1][2] This document moves beyond a simple recitation of steps, delving into the underlying chemical principles that govern separation. We present detailed, field-proven protocols for method development using Thin-Layer Chromatography (TLC), execution of flash column chromatography, and troubleshooting common challenges. The aim is to equip researchers, scientists, and drug development professionals with the expertise to confidently and efficiently purify a wide range of thiophene-based compounds.
The Chemical Rationale: Understanding Thiophene's Chromatographic Behavior
Successful purification begins with understanding the physicochemical properties of the target molecule. The thiophene ring itself is an aromatic heterocycle with moderate polarity. However, its behavior on a silica gel stationary phase is overwhelmingly dictated by the nature of its substituents.
Polarity and Elution Order: The fundamental principle of normal-phase chromatography is "like attracts like." The highly polar stationary phase (typically silica gel, SiO₂) strongly adsorbs polar molecules. Therefore, non-polar compounds elute first, while polar compounds are retained longer. The polarity of a thiophene derivative is a composite of the thiophene core and its functional groups. For instance, a simple 2-bromothiophene is relatively non-polar and will elute quickly with a low-polarity mobile phase like hexanes. In contrast, a thiophene-2-carboxaldehyde is significantly more polar due to the aldehyde's carbonyl group and will require a more polar eluent, such as an ethyl acetate/hexanes mixture, to displace it from the silica.[3]
The Role of the Sulfur Atom: The lone pairs on the thiophenic sulfur can engage in hydrogen bonding with the acidic silanol (Si-OH) groups on the surface of silica gel. While this interaction is weaker than that of a carbonyl or hydroxyl group, it contributes to the molecule's overall retention.
Acid Sensitivity: A critical consideration is the inherent acidity of standard silica gel.[4] Thiophene derivatives bearing acid-labile functional groups (e.g., certain aldehydes, acetals, or Boc-protected amines) can degrade during prolonged contact with the stationary phase. In such cases, the protocol must be modified to neutralize the silica surface, a technique we will detail in Section 4.2.
The Workflow Foundation: Method Development with Thin-Layer Chromatography (TLC)
Attempting a column purification without prior TLC analysis is inefficient and risks sample loss. TLC is the essential reconnaissance tool for determining the optimal mobile phase ("eluent") for separation.[5][6] The goal is to find a solvent system where the desired compound has a Retention Factor (Rf) of approximately 0.25 to 0.35 .[6][7] This Rf value typically provides the best balance for good separation on a column, ensuring the compound does not elute too quickly (risking co-elution with impurities) or too slowly (leading to band broadening and excessive solvent use).[3]
Diagram: TLC-to-Column Method Development Workflow
Caption: Workflow for optimizing solvent systems using TLC before column chromatography.
Protocol 2.1: Systematic Solvent System Screening
Preparation: Prepare several TLC developing chambers with different solvent systems of varying polarity. Good starting points are mixtures of hexanes (or heptane) and ethyl acetate (EtOAc), such as 10%, 20%, and 50% EtOAc in hexanes.[3][8]
Spotting: Dissolve a small sample of your crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, carefully spot the solution onto the pencil baseline of a silica gel TLC plate. Keep the spot as small as possible (1-2 mm diameter) for best resolution.[9]
Development: Place the spotted TLC plate in a developing chamber, ensuring the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.[9]
Visualization:
UV Light: Most thiophene derivatives contain conjugated systems and are UV-active. View the developed plate under a UV lamp (254 nm), where they will appear as dark spots.[3]
Chemical Staining: If compounds are not UV-active or for more sensitive detection, a chemical stain is required. For thiophenes, a highly specific and sensitive stain is a solution of isatin in concentrated sulfuric acid . Upon gentle heating, thiophenes typically yield characteristic blue or green spots due to the formation of the indophenine dye. General-purpose stains like p-anisaldehyde (for aldehydes and other functional groups) or potassium permanganate can also be effective.
Analysis and Optimization: Calculate the Rf value for your target compound. If the Rf is too high (>0.4), decrease the eluent polarity (e.g., move from 20% to 10% EtOAc). If the Rf is too low (<0.2), increase the eluent polarity (e.g., move from 20% to 50% EtOAc). Repeat until the target Rf is achieved.
Flash chromatography utilizes positive pressure (typically from compressed air or nitrogen) to accelerate the flow of the mobile phase through the column, resulting in faster and more efficient separations compared to traditional gravity chromatography.[5][10]
The Versatile Building Block: Application Notes for Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate in Organic Synthesis
Introduction: The Thiophene Scaffold in Modern Drug Discovery The thiophene ring system is a cornerstone in medicinal chemistry, recognized for its role as a privileged pharmacophore.[1] Its structural and electronic pro...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Thiophene Scaffold in Modern Drug Discovery
The thiophene ring system is a cornerstone in medicinal chemistry, recognized for its role as a privileged pharmacophore.[1] Its structural and electronic properties, including its bioisosteric relationship with the benzene ring, allow for favorable interactions with a multitude of biological targets.[1] Thiophene derivatives have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] The functionalization of the thiophene core provides a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. Among the myriad of substituted thiophenes, Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate stands out as a highly versatile and valuable building block for the synthesis of complex heterocyclic systems.
This guide provides a comprehensive overview of the synthetic utility of Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate, with a focus on its application in the construction of fused heterocyclic scaffolds with significant therapeutic potential. We will delve into the reactivity of this molecule and provide detailed, field-proven protocols for its conversion into high-value compounds.
Chemical Reactivity and Synthetic Potential
The synthetic versatility of Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate stems from the strategic placement of three key functional groups: a hydroxyl group at the 3-position, an ethyl carboxylate at the 2-position, and a phenyl group at the 5-position.
The 3-hydroxy group is nucleophilic and can readily undergo O-alkylation and O-acylation. It is also a key precursor for the synthesis of fused pyranone and furanone rings. Furthermore, it can be converted into an amino group, opening pathways to a diverse range of nitrogen-containing heterocycles.
The 2-ethyl carboxylate group is an excellent handle for derivatization and a crucial participant in cyclization reactions, leading to the formation of fused pyridinone and pyrimidinone systems.
The 5-phenyl group imparts significant lipophilicity and can be a key pharmacophoric element, contributing to the biological activity of the final compounds.
The interplay of these functional groups allows for a rich and diverse reaction chemistry, making this molecule an ideal starting material for the synthesis of compound libraries for drug discovery.
Application 1: Synthesis of Fused Thieno[3,2-d]pyrimidin-4-ones
Thieno[3,2-d]pyrimidines are a class of fused heterocycles that have garnered significant attention in medicinal chemistry due to their structural similarity to purines, allowing them to act as potent kinase inhibitors and exhibit a broad range of anticancer activities.[3][4] The following workflow outlines the synthesis of thieno[3,2-d]pyrimidin-4-ones from Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate.
Experimental Workflow
Caption: Synthetic workflow for Thieno[3,2-d]pyrimidin-4-ones.
Protocol 1: Conversion of Hydroxyl to Amino Group
The initial step involves the conversion of the 3-hydroxy group to a 3-amino group. This can be achieved through a variety of methods, including a Buchwald-Hartwig amination or a multi-step sequence involving tosylation followed by displacement with an ammonia equivalent. For the purpose of this protocol, we will focus on a robust and scalable approach.
Step-by-Step Methodology:
TOSYLATION: To a solution of Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq) followed by the dropwise addition of p-toluenesulfonyl chloride (1.2 eq).
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Monitor the reaction by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction with water and extract the product with DCM.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the tosylated intermediate.
AMINATION: Dissolve the crude tosylate in dimethylformamide (DMF) and add sodium azide (1.5 eq).
Heat the reaction mixture to 80 °C for 4-6 hours.
After cooling to room temperature, pour the reaction mixture into ice-water and extract with ethyl acetate.
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
REDUCTION: Dissolve the crude azide in methanol and add a catalytic amount of Palladium on carbon (10 mol%).
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).
Filter the reaction mixture through a pad of Celite and concentrate the filtrate to obtain Ethyl 3-amino-5-phenylthiophene-2-carboxylate.
Protocol 2: Formylation and Cyclization to Thieno[3,2-d]pyrimidin-4-one
The resulting 3-aminothiophene derivative is a key intermediate for the construction of the pyrimidinone ring.
Step-by-Step Methodology:
FORMYLATION: Reflux a solution of Ethyl 3-amino-5-phenylthiophene-2-carboxylate (1.0 eq) in an excess of formic acid for 4-6 hours.
Monitor the formation of the formylated intermediate by TLC.
Upon completion, cool the reaction mixture and pour it into ice-water.
Collect the precipitated solid by filtration, wash with water, and dry to obtain the crude formamide.
CYCLIZATION: To the crude formamide, add a solution of sodium ethoxide in ethanol (prepared by dissolving sodium metal in absolute ethanol).
Reflux the reaction mixture for 2-4 hours.
Monitor the cyclization by TLC.
After completion, cool the reaction mixture and neutralize with dilute hydrochloric acid.
Collect the precipitated 6-phenylthieno[3,2-d]pyrimidin-4(3H)-one by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid).
Application 2: Synthesis of Fused Thieno[3,2-b]pyran-4-ones
Thieno[3,2-b]pyran-4-ones are another class of fused heterocycles with interesting biological activities, including antimicrobial and anticancer properties. The 3-hydroxy group of the starting material is perfectly positioned to act as a nucleophile in the key cyclization step.
Experimental Workflow
Caption: Synthetic workflow for Thieno[3,2-b]pyran-4-ones.
Protocol 3: O-Alkylation and Cyclization
This protocol utilizes a tandem O-alkylation and intramolecular Claisen condensation to construct the pyranone ring.
Step-by-Step Methodology:
O-ALKYLATION: To a solution of Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
Stir the mixture at room temperature for 30 minutes, then add ethyl bromoacetate (1.2 eq) dropwise.
Heat the reaction mixture to 60-70 °C for 4-6 hours.
Monitor the reaction by TLC.
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the O-alkylated product.
CYCLIZATION: To a solution of sodium ethoxide in ethanol, add the crude O-alkylated product.
Reflux the mixture for 2-4 hours. The intramolecular Claisen condensation will occur, followed by in-situ saponification of the resulting ester.
Monitor the reaction by TLC.
Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the carboxylic acid intermediate.
DECARBOXYLATION: Collect the crude carboxylic acid and heat it in a high-boiling point solvent such as quinoline with a catalytic amount of copper powder until gas evolution ceases.
Cool the reaction mixture, dilute with a suitable organic solvent, and wash with dilute acid to remove the quinoline.
Purify the crude product by column chromatography to yield 6-phenyl-4H-thieno[3,2-b]pyran-4-one.
Data Summary
The following table summarizes typical reaction outcomes for the described protocols. Yields are indicative and may vary based on specific reaction conditions and scale.
Starting Material
Product
Protocol
Typical Yield (%)
Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate
Ethyl 3-amino-5-phenylthiophene-2-carboxylate
1
60-75 (over 3 steps)
Ethyl 3-amino-5-phenylthiophene-2-carboxylate
6-Phenylthieno[3,2-d]pyrimidin-4(3H)-one
2
70-85
Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate
6-Phenyl-4H-thieno[3,2-b]pyran-4-one
3
55-65 (over 3 steps)
Conclusion
Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate is a powerful and versatile building block for the synthesis of a diverse array of fused heterocyclic compounds. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this molecule and to generate novel compounds with potential applications in drug discovery and development. The strategic functionalization of the thiophene core, as demonstrated, allows for the construction of complex molecular architectures with significant therapeutic promise.
References
Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 2019.[2]
Biological activity of thieno[3,2-d]pyrimidine core structure. BenchChem.
Design, Synthesis, and Biological Evaluation of Thieno[3,2-d]pyrimidine Derivatives as the First Bifunctional PI3Kδ Isoform Selective/Bromodomain and Extra-Terminal Inhibitors. Journal of Medicinal Chemistry, 2021.[4]
Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 2022.[5]
Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 2019.[2]
Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl) Morpholine. Atlantis Press, 2017.[7]
Synthesis of thieno[2,3-d]pyrimidine 4. ResearchGate.[8]
Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules, 2011.[9]
Efficient Methods for the Synthesis of Thieno[3,2-b]thiophene and Thieno[3,2-b]furan Derivatives. Synthesis, 2009.[10]
Synthesis and Antimicrobial Activity of Some New Thieno[2,3-b]thiophene Derivatives. Molecules, 2013.[11][12]
Synthesis and Antimicrobial Activity of Some New Thieno[2,3-b]thiophene Derivatives. Molecules, 2013.[11][12]
Ethyl 2-amino-4-phenyl-4H-1-benzo-thieno[3,2-b]pyran-3-carboxylate. Acta Crystallographica Section E, 2011.[13]
Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives. Molecules, 2022.[14]
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 2023.[1]
Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. Beilstein Journal of Organic Chemistry, 2022.[15]
Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 2023.[16]
Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Molecules, 2022.[17]
Application Notes and Protocols for the Derivatization of the Hydroxyl Group of Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate
Introduction: Unlocking the Potential of a Versatile Thiophene Scaffold Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate is a multifaceted heterocyclic compound of significant interest in medicinal chemistry and materials...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: Unlocking the Potential of a Versatile Thiophene Scaffold
Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate is a multifaceted heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a thiophene core, a phenyl substituent, an ethyl ester, and a reactive hydroxyl group, presents a rich platform for chemical modification. The hydroxyl group, in particular, is a key handle for derivatization, allowing for the fine-tuning of the molecule's physicochemical and biological properties. This guide provides a comprehensive overview of the primary strategies for modifying this hydroxyl group, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
The 3-hydroxythiophene moiety exists in a tautomeric equilibrium with its thiophen-3(2H)-one form. This equilibrium is solvent-dependent and influences the reactivity of the hydroxyl group, which can exhibit both phenolic and enolic character. Derivatization of this group can lead to the synthesis of novel compounds with tailored properties, such as enhanced biological activity, improved solubility, or altered electronic characteristics for materials applications. This document will focus on three principal classes of derivatization: O-Acylation (Esterification) , O-Alkylation (Etherification) , and O-Silylation .
I. O-Acylation: Synthesis of Ester Derivatives
The introduction of an acyl group to the hydroxyl moiety of ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate results in the formation of an ester. This transformation is valuable for prodrug strategies, modifying lipophilicity, and introducing new functional groups. The most common methods for O-acylation involve the use of acid chlorides or acid anhydrides in the presence of a base.
A. Mechanistic Rationale
The acylation of the hydroxyl group proceeds via a nucleophilic acyl substitution mechanism. The hydroxyl group acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. A base is typically employed to deprotonate the hydroxyl group, forming a more potent nucleophilic phenoxide or enolate, thereby accelerating the reaction.
B. Experimental Protocols
Protocol 1: Acylation using an Acid Chloride
This protocol describes a general procedure for the esterification of ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate with an acid chloride in the presence of a tertiary amine base.
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate or sodium sulfate
Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for workup and purification.
Procedure:
Dissolve ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
Cool the solution to 0 °C using an ice bath.
Add triethylamine (1.2 eq.) to the stirred solution.
Slowly add the acid chloride (1.1 eq.) dropwise to the reaction mixture.
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
Filter and concentrate the organic layer under reduced pressure.
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Acylation using an Acid Anhydride
This protocol outlines the esterification using an acid anhydride, which is generally less reactive than an acid chloride and may require a catalyst.
Caption: General workflow for the O-acylation of the target compound.
II. O-Alkylation: Synthesis of Ether Derivatives
The conversion of the hydroxyl group to an ether linkage is a fundamental transformation that can significantly alter the steric and electronic properties of the parent molecule. The Williamson ether synthesis is the most widely employed method for this purpose.
A. Mechanistic Rationale
The Williamson ether synthesis is a classic S(_N)2 reaction. A strong base is used to deprotonate the hydroxyl group, generating a nucleophilic alkoxide (phenoxide/enolate). This alkoxide then displaces a halide from an alkyl halide to form the ether. The choice of base and solvent is critical for the success of this reaction. Weaker bases like potassium carbonate are often sufficient for phenolic hydroxyls, while stronger bases such as sodium hydride may be necessary for less acidic alcohols. Aprotic polar solvents like DMF or acetonitrile are preferred as they do not solvate the nucleophile, thus enhancing its reactivity.
B. Experimental Protocol
Protocol 3: Williamson Ether Synthesis
This protocol details a general procedure for the O-alkylation of ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate.
Potassium carbonate (K(_2)CO(_3)) or Sodium hydride (NaH) (1.5 eq.)
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile
Water
Ethyl acetate
Brine
Anhydrous sodium sulfate
Procedure:
To a stirred solution of ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate (1.0 eq.) in anhydrous DMF, add potassium carbonate (1.5 eq.).
Stir the mixture at room temperature for 30 minutes.
Add the alkyl halide (1.2 eq.) dropwise to the suspension.
Heat the reaction mixture to 50-80 °C and stir for 4-16 hours, monitoring by TLC.
After completion, cool the reaction to room temperature and pour it into cold water.
Extract the aqueous mixture with ethyl acetate (3 x 25 mL).
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Filter and remove the solvent under reduced pressure.
Purify the crude product via column chromatography.
Note on safety: When using sodium hydride, extreme caution must be exercised as it is a highly reactive and flammable solid. The reaction should be carried out under a strictly inert atmosphere.
Caption: Stepwise workflow for the Williamson ether synthesis.
III. O-Silylation: Synthesis of Silyl Ether Derivatives
Silylation is a common strategy for protecting hydroxyl groups during multi-step syntheses.[1] Silyl ethers are generally stable to a range of reaction conditions but can be readily cleaved when desired. The choice of silylating agent allows for tuning the stability of the resulting silyl ether.
A. Mechanistic Rationale
The silylation of a hydroxyl group involves the nucleophilic attack of the oxygen atom on the silicon atom of a silyl halide. This reaction is typically facilitated by a base, such as imidazole or triethylamine, which activates the hydroxyl group and scavenges the hydrogen halide byproduct.
B. Experimental Protocol
Protocol 4: Silylation with tert-Butyldimethylsilyl Chloride (TBDMSCl)
This protocol describes the formation of a robust TBDMS silyl ether.
Caption: A streamlined workflow for the O-silylation reaction.
IV. Product Characterization
Successful derivatization must be confirmed by appropriate analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The disappearance of the broad singlet corresponding to the hydroxyl proton is a key indicator of a successful reaction. The appearance of new signals corresponding to the protons of the newly introduced acyl, alkyl, or silyl group will be observed. For example, in O-alkylation, new signals for the protons on the carbon adjacent to the ether oxygen will appear in the range of 3.5-4.5 ppm.[2]
¹³C NMR: A shift in the resonance of the carbon atom bonded to the oxygen will be observed upon derivatization.
Infrared (IR) Spectroscopy:
The broad O-H stretching band (typically around 3200-3600 cm⁻¹) of the starting material will disappear.
For esters: A strong C=O stretching absorption will appear in the region of 1715-1750 cm⁻¹, and C-O stretching bands will be present between 1000-1300 cm⁻¹.[3]
For ethers: A characteristic C-O stretching band will be observed in the 1000-1300 cm⁻¹ region.[2]
Mass Spectrometry (MS):
The molecular ion peak will correspond to the molecular weight of the derivatized product.
Characteristic fragmentation patterns can provide further structural confirmation. For instance, silyl ethers often show a prominent peak corresponding to the loss of the silyl group.[1]
V. Conclusion
The derivatization of the hydroxyl group of ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate offers a powerful avenue for the synthesis of novel compounds with diverse applications. By selecting the appropriate reaction conditions and reagents for O-acylation, O-alkylation, or O-silylation, researchers can strategically modify the parent molecule to achieve desired properties. The protocols and insights provided in this guide are intended to serve as a robust starting point for the exploration of the rich chemistry of this versatile thiophene derivative.
VI. References
University of Wisconsin-Madison. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
Elliott, W. H., & Hyde, P. M. (1971). Gas-liquid chromatography-mass spectrometry of trimethylsilyl ethers of bile alcohols. Journal of Lipid Research, 12(4), 434–443. Retrieved from [Link]
Chemistry Steps. (n.d.). Alkylation of Enolates Alpha Position. Retrieved from [Link]
Poole, C. F. (1976). Trialkylsilyl Ether Derivatives (Other Than TMS) for Gas Chromatography and Mass Spectrometry. Journal of Chromatographic Science, 14(11), 517–523. Retrieved from [Link]
Page, T. F., Alger, T., & Grant, D. M. (1965). The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society, 87(23), 5333–5339. Retrieved from [Link]
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]
Abbate, V., et al. (2017). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Omega, 2(9), 6038–6046. Retrieved from [Link]
Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. Retrieved from [Link]
Organic Chemistry Tutor. (n.d.). Alkylation of Enolates. Retrieved from [Link]
OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]
Application Notes and Protocols: Ethyl 3-Hydroxy-5-phenylthiophene-2-carboxylate as a Versatile Scaffold for Novel Heterocycle Synthesis
For Researchers, Scientists, and Drug Development Professionals I. Introduction: The Strategic Value of the 3-Hydroxythiophene Moiety The thiophene ring is a well-established pharmacophore and a fundamental building bloc...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
I. Introduction: The Strategic Value of the 3-Hydroxythiophene Moiety
The thiophene ring is a well-established pharmacophore and a fundamental building block in organic electronics. The strategic placement of hydroxyl and carboxylate functionalities at the 3- and 2-positions, respectively, of the thiophene core, as seen in ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate, offers a unique and powerful platform for synthetic diversification. The enol-like character of the 3-hydroxy group, coupled with the directing effect of the C2-ester, opens up a rich landscape of chemical transformations for the construction of fused heterocylic systems.
These fused systems, such as thieno[3,2-b]furans, thieno[3,2-b]pyrans, and other related scaffolds, are of considerable interest due to their potential biological activities and applications in materials science. This guide will provide researchers with the foundational knowledge and practical protocols to harness the synthetic potential of ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate.
II. Synthesis of the Core Scaffold: Ethyl 3-Hydroxy-5-phenylthiophene-2-carboxylate
While the Gewald reaction is a cornerstone for the synthesis of 2-aminothiophenes, the preparation of 3-hydroxythiophene derivatives often requires alternative strategies. A common approach involves the cyclization of precursors that already contain the necessary carbon and sulfur atoms, along with the desired oxygen functionality.
One plausible synthetic route to 3-hydroxythiophene-2-carboxylates involves the reaction of an appropriate precursor with N-(4-acetylphenyl)-2-chloroacetamide in the presence of a base like sodium ethoxide. This reaction proceeds through a sulfide intermediate which then undergoes an intramolecular cyclization to yield the 3-hydroxythiophene core[1].
Conceptual Synthetic Workflow:
Caption: Conceptual workflow for the synthesis of the 3-hydroxythiophene core.
III. Key Reactive Sites and Mechanistic Considerations
The synthetic utility of ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate stems from the nucleophilicity of the 3-hydroxy group and the potential for reactions at the C4 position of the thiophene ring.
O-Alkylation: The hydroxyl group can be readily alkylated using various electrophiles, such as alkyl halides or α-halo ketones, in the presence of a suitable base. This functionalization is a key step in the construction of fused oxygen-containing heterocycles.
C-Alkylation: Under certain conditions, alkylation can also occur at the C4 position, leading to further diversification of the thiophene scaffold.
Cyclization Strategies: Following O-alkylation with bifunctional reagents, intramolecular cyclization can be induced to form fused ring systems. The choice of the alkylating agent and the reaction conditions will dictate the nature of the resulting heterocycle.
IV. Protocols for the Synthesis of Novel Heterocycles
While specific protocols for the named compound are not extensively detailed in the literature, the following protocols for analogous 3-hydroxythiophene carboxylates serve as a robust blueprint for researchers.
Protocol 1: Synthesis of Thieno[3,2-b]furan Derivatives via O-Alkylation and Cyclization
This protocol is adapted from methodologies developed for the synthesis of thieno[3,2-b]furans from ethyl 4-hydroxy-2-methylthiophene-3-carboxylate and can be conceptually applied to the 5-phenyl analog[2].
Step 1: O-Alkylation with α-Halo Ketones
Reaction Setup: To a solution of ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate (1 equivalent) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (1.5 equivalents).
Addition of Alkylating Agent: To the stirred suspension, add the desired α-halo ketone (e.g., chloroacetone or phenacyl bromide) (1.1 equivalents) dropwise at room temperature.
Reaction Progression: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up: Once the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Intramolecular Cyclization
Cyclization Conditions: The O-alkylated intermediate from Step 1 is then subjected to cyclization. This can often be achieved by treatment with a strong base such as sodium ethoxide in ethanol or by heating in a high-boiling point solvent.
Reaction Progression: The cyclization reaction is typically monitored by TLC until the starting material is consumed.
Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The final thieno[3,2-b]furan derivative is purified by recrystallization or column chromatography.
Reaction Scheme Visualization:
Caption: Synthetic pathway to thieno[3,2-b]furans.
Protocol 2: Halogenation and Subsequent Etherification
This protocol is based on the reactivity of methyl 3-hydroxythiophene-2-carboxylate and demonstrates a pathway to introduce further diversity at the thiophene core[3].
Step 1: Halogenation
Reaction Setup: Dissolve methyl 3-hydroxythiophene-2-carboxylate (1 equivalent) in a suitable solvent like chloroform or dichloromethane.
Halogenating Agent: Add a halogenating agent such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise at 0 °C.
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
Work-up: Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the halogenated intermediate.
Step 2: Reaction with Alcohols
Nucleophilic Addition: The halogenated intermediate (methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylate) is then reacted with an alcohol (e.g., methanol, ethanol) at room temperature.
Elimination: The reaction proceeds via addition of the alcohol followed by the elimination of hydrogen chloride to yield a thiophene-2,4-diol derivative.
Step 3: O-Alkylation
Further Functionalization: The resulting diol can be further O-alkylated using an alkyl halide in the presence of a base, similar to the procedure described in Protocol 1, Step 1.
V. Data Presentation and Characterization
Thorough characterization of the synthesized compounds is crucial for confirming their structures. The following table outlines the expected analytical data for the core scaffold and its derivatives.
Signals for ethyl ester, phenyl group, and thiophene core.
O-Alkylated Intermediate
Varies
Varies
Appearance of new signals corresponding to the alkyl group.
Appearance of new signals for the alkyl group carbons.
Thieno[3,2-b]furan Derivative
Varies
Varies
Disappearance of the OH proton signal; appearance of signals for the newly formed furan ring.
Characteristic signals for the fused bicyclic system.
VI. Conclusion and Future Perspectives
Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate is a highly valuable and versatile building block for the synthesis of novel heterocyclic compounds. The protocols and synthetic strategies outlined in this guide, based on established reactivity patterns of analogous compounds, provide a solid foundation for researchers to explore the chemical space around this scaffold. The resulting fused heterocycles are promising candidates for applications in drug discovery and materials science, warranting further investigation into their biological and photophysical properties.
VII. References
Corral, C., & Lissavetzky, J. (1984). Reactions with methyl 3-hydroxythiophene-2-carboxylate. Part 2. A new route to mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids. J. Chem. Soc., Perkin Trans. 1, 0, 2711–2714. [Link]
El-Sayed, N. N. E., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2955. [Link]
Application Notes and Protocols: Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate in Antimicrobial Agent Development
Prepared by: Gemini, Senior Application Scientist Introduction The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents with unique mechanisms of act...
Author: BenchChem Technical Support Team. Date: January 2026
Prepared by: Gemini, Senior Application Scientist
Introduction
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents with unique mechanisms of action. Thiophene-based heterocycles have emerged as a promising class of compounds, demonstrating a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The thiophene scaffold, a five-membered aromatic ring containing a sulfur atom, offers a versatile platform for structural modifications to optimize biological activity.[1][4] This document provides a detailed guide for researchers and drug development professionals on the application of "Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate" as a lead compound in the development of new antimicrobial agents.
Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate is a derivative of the thiophene carboxylic acid class, which has been noted for its antimicrobial potential.[4][5] The presence of the hydroxyl and phenyl groups, along with the carboxylate moiety, suggests the potential for significant biological activity and provides multiple sites for future structural modifications to enhance potency and selectivity. These application notes will provide a comprehensive overview of the synthesis, proposed mechanisms of action, and detailed protocols for the antimicrobial and cytotoxic evaluation of this compound and its derivatives.
Part 1: Synthesis and Characterization
Proposed Synthetic Pathway:
A potential synthetic route to Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate could involve the reaction of ethyl 3-oxo-3-phenylpropanoate with an appropriate sulfur-containing reactant and a haloacetic acid ester in the presence of a base. The exact conditions would require experimental optimization.
Following synthesis, purification of the compound is paramount and can be achieved through recrystallization or column chromatography. Characterization of the final product should be performed using standard analytical techniques, including:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the connectivity of atoms.
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as the hydroxyl (-OH), carbonyl (C=O) of the ester, and the thiophene ring vibrations.
Part 2: Antimicrobial Evaluation Protocols
A systematic evaluation of the antimicrobial properties of Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate is crucial. A variety of laboratory methods can be used to screen the in vitro antimicrobial activity of a compound.[8] The following protocols outline the standard assays for determining the compound's efficacy against a panel of clinically relevant bacterial and fungal strains.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][10] The MIC is defined as the lowest concentration of the compound that inhibits the visible growth of a microorganism.[8]
Protocol: Broth Microdilution Assay
Preparation of Stock Solution: Prepare a stock solution of Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a high concentration (e.g., 10 mg/mL).
Preparation of Microbial Inoculum:
Culture the selected bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative)) and fungal strains (e.g., Candida albicans, Aspergillus fumigatus) overnight in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[11]
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
Assay Setup:
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solution in the appropriate broth medium to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
Add the prepared microbial inoculum to each well.
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
Data Analysis: Determine the MIC by visually inspecting the wells for the lowest concentration of the compound that shows no visible growth. The use of a viability indicator like resazurin can aid in the determination.[12]
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
Following the MIC determination, the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) can be determined to assess whether the compound is bacteriostatic/fungistatic or bactericidal/fungicidal.
Protocol: MBC/MFC Assay
Subculturing: From the wells of the MIC assay that show no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
Incubation: Incubate the agar plates under the same conditions as the MIC assay.
Data Analysis: The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.
Time-Kill Kinetic Assay
Time-kill assays provide information on the rate at which an antimicrobial agent kills a microbial population over time.[5][12]
Protocol: Time-Kill Assay
Preparation: Prepare flasks containing the appropriate broth medium with the test compound at concentrations corresponding to 1x, 2x, and 4x the MIC. Include a growth control flask without the compound.
Inoculation: Inoculate each flask with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each flask, perform serial dilutions, and plate them onto agar plates.
Incubation and Colony Counting: Incubate the plates and count the number of colonies (CFU/mL) at each time point.
Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.[5]
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for antimicrobial susceptibility testing.
Part 3: Cytotoxicity and Safety Evaluation
The development of safe antimicrobial agents is crucial, as many potent compounds are cytotoxic to eukaryotic cells.[13][14] Therefore, it is essential to evaluate the cytotoxicity of Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate on mammalian cell lines.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[15]
Protocol: MTT Assay
Cell Culture: Seed a mammalian cell line (e.g., HEK293, HepG2) in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate (similar to the MIC range) for 24-48 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) can be determined from the dose-response curve.
Lactate Dehydrogenase (LDH) Release Assay
The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from damaged cells, indicating a loss of plasma membrane integrity.[13][14]
Protocol: LDH Assay
Cell Culture and Treatment: Follow the same procedure as for the MTT assay.
Sample Collection: After the treatment period, collect the cell culture supernatant from each well.
LDH Reaction: Add the supernatant to a reaction mixture containing the necessary substrates for the LDH enzymatic reaction.
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 490 nm) after a short incubation period.
Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to achieve maximum LDH release).
Workflow for Cytotoxicity Assessment
Caption: Workflow for in vitro cytotoxicity assessment.
Part 4: Mechanism of Action and Structure-Activity Relationship (SAR)
Proposed Mechanism of Action
The precise mechanism of action for Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate is yet to be elucidated. However, based on studies of other thiophene derivatives, several potential mechanisms can be proposed. One prominent hypothesis is the disruption of microbial cell membrane integrity.[4][5] The lipophilic nature of the phenylthiophene core may facilitate its insertion into the lipid bilayer, leading to increased membrane permeability, leakage of intracellular components, and ultimately cell death.[5]
Proposed Mechanism of Action Pathway
Caption: Proposed mechanism of action for the compound.
Structure-Activity Relationship (SAR) Studies
To optimize the antimicrobial activity of Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate, SAR studies are essential. The thiophene ring provides a scaffold for systematic modification of its substituents.[1] Key positions for modification include:
Position 3 (Hydroxyl Group): The hydroxyl group can be alkylated, acylated, or replaced with other functional groups (e.g., amino group) to modulate lipophilicity and hydrogen bonding potential. Studies on similar thiophene-2-carboxamides have shown that amino-substituted derivatives can exhibit higher antibacterial activity than their hydroxyl counterparts.[7]
Position 5 (Phenyl Group): The phenyl ring can be substituted with various electron-donating or electron-withdrawing groups to investigate their effect on antimicrobial potency.
Position 2 (Ethyl Carboxylate Group): The ester can be hydrolyzed to the corresponding carboxylic acid or converted to various amides or hydrazides. Thiophene-2-carboxamide derivatives have shown significant antimicrobial activity.[7]
By synthesizing a library of analogues and evaluating their antimicrobial and cytotoxic profiles, a comprehensive SAR can be established, guiding the design of more potent and selective antimicrobial agents.
Conclusion
Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate represents a promising starting point for the development of novel antimicrobial agents. Its thiophene core is a well-established pharmacophore with demonstrated antimicrobial potential. The protocols outlined in these application notes provide a robust framework for the systematic evaluation of its antimicrobial efficacy and safety profile. Further investigation into its mechanism of action and comprehensive SAR studies will be critical in advancing this compound and its derivatives through the drug discovery pipeline.
References
Kretschmer, D., et al. (2016). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology. Available at: [Link]
Adil, M., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Microbiological Methods. Available at: [Link]
Zipperer, A., et al. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology. Available at: [Link]
Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. Available at: [Link]
Roman, G. (2022). Thiophene-containing compounds with antimicrobial activity. Archiv der Pharmazie. Available at: [Link]
Koski, M., et al. (2009). Comparison of 3 Cytotoxicity Screening Assays and Their Application to the Selection of Novel Antibacterial Hits. Journal of Biomolecular Screening. Available at: [Link]
El-Metwaly, N., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports. Available at: [Link]
Miró-Canturri, A., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Cellular and Infection Microbiology. Available at: [Link]
Miró-Canturri, A., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Cellular and Infection Microbiology. Available at: [Link]
Mabkhot, Y. N., et al. (2016). Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. Molecules. Available at: [Link]
Rather, I. A., et al. (2017). Recent Trends and Methods in Antimicrobial Drug Discovery from Plant Sources. Medicinal Aromatic Plants. Available at: [Link]
Mabkhot, Y. N., et al. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal. Available at: [Link]
Mabkhot, Y. N., et al. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal. Available at: [Link]
El-Banna, T. E.-S., et al. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. International Journal of Nanomedicine. Available at: [Link]
Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. Available at: [Link]
Zhang, L., et al. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Frontiers in Microbiology. Available at: [Link]
Wang, Y., et al. (2024). A novel peptide oyster-derived antimicrobial peptide against clinical carbapenem-resistant Acinetobacter baumannii. Frontiers in Microbiology. Available at: [Link]
Al-Ostath, R., et al. (2024). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. Future Medicinal Chemistry. Available at: [Link]
Roman, G. (2022). Thiophene-containing compounds with antimicrobial activity. Archiv der Pharmazie. Available at: [Link]
Al-Ostath, R., et al. (2024). Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. Future Medicinal Chemistry. Available at: [Link]
Mabkhot, Y. N., et al. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal. Available at: [Link]
Desai, N., et al. (2015). Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy-2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4-methylthiazole-5-carboxylate derivatives. Journal of Saudi Chemical Society. Available at: [Link]
Mobinikhaledi, A., et al. (2010). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry. Available at: [Link]
Madhukumar, R., et al. (2021). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate. Journal of Molecular Structure. Available at: [Link]
Vlasov, S. V., et al. (2015). Synthesis and the antimicrobial activity of ethyl 3-alkyl-2-(alkylthio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate derivatives. News of Pharmacy. Available at: [Link]
Li, X., et al. (2017). Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
Mamatha, D. M., et al. (2021). SYNTHESIS OF ETHYL-2-AMINO-4-(PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
Kumar, A., et al. (2016). Synthesis and Evaluation of Ethyl 2-(2-Cyano-3-(Substituted Phenyl) Acrylamido)-4, 5, 6, 7-Tetrahydrobenzo[b] Thiophene-3-Carboxylates as Potential Antioxidant and Antibacterial Agents. International Journal of Current Microbiology and Applied Sciences. Available at: [Link]
Application Notes & Protocols: Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate as a Core Intermediate for Novel Antioxidant Compounds
Abstract Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is a key contributor to numerous disease pathologies.[1] Thiophene derivatives have emerged as a "privileged scaffold" in med...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is a key contributor to numerous disease pathologies.[1] Thiophene derivatives have emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a wide array of biological activities, including potent antioxidant effects.[1][2] The specific structural features of thiophenes, influenced by the nature and position of substituents, are critical to their function.[1] This guide details the synthesis and application of Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate, a versatile intermediate for the development of novel antioxidant agents. We provide a comprehensive protocol for its synthesis via the Fiesselmann thiophene synthesis, a method for its derivatization into potential drug candidates, and standardized assays for evaluating antioxidant efficacy.
Introduction: The Role of Thiophenes in Combating Oxidative Stress
The search for efficient and non-toxic synthetic antioxidants is a paramount goal in drug discovery.[1] Heterocyclic compounds are central to this effort, and among them, the thiophene ring system is particularly noteworthy.[2] Thiophene-based molecules are bioisosteres of phenyl rings and possess unique electronic properties that can enhance drug-receptor interactions.[2]
The antioxidant potential of thiophene derivatives is often attributed to their ability to scavenge free radicals. The introduction of a hydroxyl group at the 3-position of the thiophene ring creates a phenolic-like moiety. Phenolic compounds are well-established antioxidants that can neutralize radicals by donating a hydrogen atom or a single electron.[3][4] Furthermore, the sulfur atom within the thiophene ring may itself participate in antioxidant activity, acting as a reducing agent.[5]
Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate serves as an ideal starting point for developing new antioxidants. Its structure contains the critical 3-hydroxy group for radical scavenging and two key sites for chemical modification: the ethyl ester at the 2-position and the phenyl ring at the 5-position. By modifying these sites, researchers can generate a library of derivatives with tuned solubility, metabolic stability, and antioxidant potency.
Synthesis of the Key Intermediate
The synthesis of 3-hydroxythiophene-2-carboxylates is efficiently achieved through the Fiesselmann thiophene synthesis . This reaction involves the base-catalyzed condensation of an α,β-acetylenic ester with an ester of thioglycolic acid.[6][7][8][9]
Synthesis Workflow
The overall workflow involves a one-pot reaction followed by purification to yield the target intermediate.
Application Note: Assay Development for Testing the Biological Efficacy of Thiophene Carboxylates
Audience: Researchers, scientists, and drug development professionals. Abstract Thiophene and its derivatives, including thiophene carboxylates, represent a class of "privileged scaffolds" in medicinal chemistry, demonst...
Author: BenchChem Technical Support Team. Date: January 2026
Audience: Researchers, scientists, and drug development professionals.
Abstract
Thiophene and its derivatives, including thiophene carboxylates, represent a class of "privileged scaffolds" in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] These five-membered, sulfur-containing heterocyclic compounds are foundational to the development of novel therapeutics with potential anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties.[1][2][3] The successful translation of these promising compounds from bench to bedside hinges on the rigorous and systematic evaluation of their biological efficacy. This guide provides a detailed framework of robust, validated assay protocols designed to comprehensively characterize the therapeutic potential of novel thiophene carboxylate derivatives. We will delve into the causality behind experimental choices, provide step-by-step methodologies for key assays, and explain the principles of data analysis and validation to ensure scientific integrity.
A Strategic Framework for Efficacy Testing
A tiered, systematic approach is crucial for the efficient and cost-effective evaluation of a library of new chemical entities like thiophene carboxylates. This strategy allows for the rapid identification of promising "hits" while filtering out inactive or undesirable compounds early in the discovery pipeline. The workflow typically progresses from broad primary screens to more specific secondary and mechanistic assays.
Figure 1: A tiered experimental workflow for screening thiophene carboxylates.
Assays for Anticancer Efficacy
Thiophene derivatives have shown significant potential as anticancer agents, with demonstrated cytotoxic effects against a variety of cancer cell lines.[4][5][6] Their mechanisms often involve interfering with critical cellular processes, making cytotoxicity and cell viability assays the cornerstone of initial screening.
Protocol 1: Cell Viability Assessment via MTT Assay
The MTT assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. In viable cells, NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the quantity of which is directly proportional to the number of living cells.
Detailed Protocol:
Cell Seeding: Seed cancer cells (e.g., HepG2, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the thiophene carboxylate compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for "vehicle control" (e.g., 0.1% DMSO) and "no-cell" blanks.
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the purple formazan crystals.
Data Acquisition: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
Data Analysis and Interpretation:
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Plot the percentage of viability against the log of the compound concentration and fit the data using a four-parameter logistic non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).[7]
Table 1: Example Anticancer Activity of Thiophene Carboxylate Derivatives
Chronic inflammation is implicated in numerous diseases. Thiophene derivatives have been investigated for their ability to modulate key inflammatory pathways.[1][9] Assays targeting the production of inflammatory mediators or the activity of central signaling pathways like NF-κB are critical for evaluation.
Protocol 2: Inhibition of Nitric Oxide (NO) Production
Principle of the Assay: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages. Upon stimulation, macrophages induce the expression of inducible nitric oxide synthase (iNOS), leading to the production of nitric oxide (NO), a key inflammatory mediator.[9] The Griess assay can quantify nitrite (a stable breakdown product of NO) in the cell culture supernatant, providing a measure of NO production.
Detailed Protocol:
Cell Seeding: Seed murine macrophage cells (e.g., RAW 264.7 or J774A.1) in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
Compound Pre-treatment: Treat the cells with various concentrations of the thiophene carboxylate compounds for 1-2 hours.
Inflammatory Stimulation: Stimulate the cells by adding LPS (e.g., 1 µg/mL final concentration) to all wells except the negative control.
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
Griess Assay:
Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
Data Acquisition: Measure the absorbance at 540 nm. A standard curve using known concentrations of sodium nitrite should be prepared to calculate the nitrite concentration in the samples.
Cytotoxicity Control: It is essential to run a parallel MTT assay on the same cells to ensure that the observed reduction in NO is not due to compound-induced cell death.
The NF-κB Signaling Pathway
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a master regulator of the inflammatory response.[10] Its activation by stimuli like TNF-α or LPS leads to the transcription of numerous pro-inflammatory genes. Thiophene compounds may exert their anti-inflammatory effects by inhibiting this pathway.
Figure 2: Simplified diagram of the NF-κB signaling pathway.
Assays for Antimicrobial Efficacy
The rise of antimicrobial resistance necessitates the search for new chemical scaffolds with antibacterial or antifungal properties. Thiophene derivatives have been identified as possessing such activity.[2][11] The broth microdilution method is a gold-standard technique for quantitatively determining the antimicrobial potency of a compound.[12][13]
Principle of the Assay: The MIC is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism after overnight incubation.[14] This assay involves challenging a standardized inoculum of bacteria with serial dilutions of the test compound in a liquid growth medium.
Detailed Protocol:
Inoculum Preparation: Culture a bacterial strain (e.g., Staphylococcus aureus ATCC 25923 or Escherichia coli ATCC 25922) overnight.[12] Dilute the culture in fresh Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the thiophene carboxylate compounds in MHB.
Inoculation: Add the standardized bacterial inoculum to each well.
Controls:
Positive Control: Wells with bacteria and medium but no compound (should show robust growth).
Negative Control: Wells with medium only (should show no growth).
Standard Antibiotic: A known antibiotic (e.g., Ampicillin) should be run in parallel as a reference.
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
Data Acquisition: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest compound concentration in which there is no visible growth.[13] Optionally, absorbance can be read at 600 nm. Some protocols also use a viability indicator like resazurin to aid determination.[11]
Table 2: Example Antimicrobial Activity of Thiophene Carboxylate Derivatives
Compound ID
S. aureus MIC (µg/mL)
E. coli MIC (µg/mL)
TC-003
16
64
TC-004
8
32
Ampicillin
0.25
8
Probing the Mechanism: Enzyme Inhibition Assays
Many drugs exert their therapeutic effects by inhibiting enzymes.[7][15] For thiophene carboxylates that show promising activity in cell-based assays, the next logical step is to determine if they act on a specific molecular target. Enzyme assays are fundamental for this purpose and for guiding structure-activity relationship (SAR) studies.[16]
Principle of the Assay: Enzyme assays monitor the progress of a reaction by measuring either the depletion of a substrate or the formation of a product over time.[17] For high-throughput screening, assays that produce a change in absorbance, fluorescence, or luminescence are preferred. The reaction rate should be measured under initial velocity conditions, where the rate is linear with time, and ideally with the substrate concentration at or below its Michaelis-Menten constant (Kₘ) to effectively identify competitive inhibitors.[7]
Common side products in the synthesis of "Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate"
Welcome to the technical support guide for the synthesis of Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate t...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support guide for the synthesis of Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and troubleshoot the formation of side products in this valuable synthetic transformation. The methodologies discussed are grounded in established mechanistic principles of thiophene synthesis, particularly the Gewald reaction, to provide actionable and scientifically robust solutions.
The synthesis of Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate, a substituted 2-aminothiophene derivative, is most commonly achieved through the Gewald multicomponent reaction.[1][2] This one-pot synthesis involves the condensation of a ketone (acetophenone), an active methylene nitrile (ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[3][4] While efficient, this reaction is often accompanied by the formation of several side products that can complicate purification and reduce yields. This guide will address the most common impurities and provide strategies for their mitigation.
FAQ 1: My reaction mixture is a dark, tarry brown, and the yield of the desired product is low. What is the likely cause?
Answer:
The formation of a dark brown or tarry reaction mixture is a frequent observation in Gewald syntheses and is typically indicative of polymerization or the formation of complex polysulfides. This issue is often exacerbated by excessive reaction temperatures.
Troubleshooting Protocol:
Temperature Control: Carefully monitor and control the reaction temperature. The formation of polysulfides and subsequent polymerization are often accelerated at higher temperatures. Aim for the lowest effective temperature to promote the desired reaction pathway.
Purity of Starting Materials: Ensure the purity of your acetophenone, ethyl cyanoacetate, and elemental sulfur. Impurities can act as catalysts for unwanted side reactions.
Solvent Choice: The choice of solvent can influence the solubility of intermediates and the reaction pathway. Protic solvents like ethanol or methanol are commonly used.
Gradual Addition of Reagents: Consider the slow, portion-wise addition of elemental sulfur to the reaction mixture. This can help to control the exotherm and minimize the formation of long-chain polysulfides.
FAQ 2: I have isolated a significant byproduct with a molecular weight that appears to be a dimer. What is this and how can I prevent its formation?
Answer:
A common side reaction in the Gewald synthesis is the dimerization of the α,β-unsaturated nitrile intermediate, which is formed from the initial Knoevenagel condensation of acetophenone and ethyl cyanoacetate. This dimer is a frequent impurity that can be challenging to separate from the desired product.
Mechanism of Dimer Formation:
The Knoevenagel condensation product, ethyl 2-cyano-3-phenylbut-2-enoate, is a Michael acceptor. Under basic conditions, it can react with another molecule of the enolate of ethyl cyanoacetate or itself, leading to the formation of a dimeric species.
Troubleshooting Protocol:
Optimize Base Concentration: The concentration and strength of the base are critical. A high concentration of a strong base can favor the dimerization pathway. Titrate the amount of base to find the optimal concentration that facilitates the initial condensation without promoting dimerization.
Reaction Temperature: The formation of the dimer is highly sensitive to temperature. Running the reaction at a lower temperature can often suppress the rate of dimerization relative to the rate of the desired cyclization.
Two-Step Procedure: For challenging substrates, a two-step procedure can be more effective.[5] First, synthesize and isolate the α,β-unsaturated nitrile from the Knoevenagel condensation. Then, in a separate step, react the purified intermediate with sulfur and a base. This approach can significantly reduce the formation of the dimer.
FAQ 3: My final product is contaminated with unreacted starting materials. How can I improve the reaction conversion?
Answer:
The presence of unreacted starting materials, such as acetophenone and ethyl cyanoacetate, in the final product indicates an incomplete reaction. This can be due to several factors, including insufficient reaction time, inadequate temperature, or catalyst deactivation.
Troubleshooting Protocol:
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you determine the optimal reaction time.
Microwave-Assisted Synthesis: Microwave irradiation has been shown to be beneficial for the Gewald reaction, often leading to higher yields and shorter reaction times.[1][3] The use of microwave synthesis can be particularly effective for less reactive substrates.
Catalyst Choice: The choice of base can significantly impact the reaction rate. Common bases include morpholine, triethylamine, and diethylamine.[6] Experiment with different bases to find the most effective one for your specific system.
Summary of Common Side Products and Mitigation Strategies
Side Product
Identification
Common Cause
Mitigation Strategy
Polysulfides and Polymers
Dark, tarry appearance of the reaction mixture.
High reaction temperatures.
Strict temperature control, use of pure starting materials.
Dimer of α,β-unsaturated nitrile
Byproduct with approximately double the molecular weight of the Knoevenagel intermediate.
High base concentration, elevated temperature.
Optimize base concentration, lower reaction temperature, consider a two-step synthesis.[5]
Unreacted Starting Materials
Presence of acetophenone and ethyl cyanoacetate in the final product.
Incomplete reaction, insufficient reaction time or temperature.
The following diagram illustrates the desired reaction pathway for the synthesis of Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate and the competing side reaction leading to the formation of the dimeric byproduct.
How to increase the yield of the "Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate" synthesis
Welcome to the technical support center for the synthesis of Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the synthesis of Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic protocols and troubleshoot common issues encountered during this synthesis. Our approach is grounded in mechanistic principles and field-proven experience to help you achieve higher yields and purity.
Introduction: The Challenge of 3-Hydroxythiophene Synthesis
The synthesis of 3-hydroxythiophenes, such as Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate, presents unique challenges compared to their 3-amino counterparts often prepared via the standard Gewald reaction. The 3-hydroxy group imparts distinct reactivity and potential for side reactions. The most common and effective route to this class of compounds is a variation of the Fiesselmann thiophene synthesis, which involves the base-catalyzed condensation of a β-ketoester with a thioglycolate derivative. Understanding the nuances of this reaction is paramount to achieving high yields.
This guide will focus on a robust method starting from ethyl benzoylacetate and ethyl thioglycolate. We will explore common pitfalls and provide actionable solutions to overcome them.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate?
The most widely cited and reliable method is the base-catalyzed cyclization of ethyl benzoylacetate with ethyl thioglycolate. This reaction proceeds through a base-mediated condensation to form an intermediate which then undergoes an intramolecular cyclization to form the thiophene ring.
Q2: My reaction yield is consistently low (<30%). What are the most likely causes?
Low yields in this synthesis are typically traced back to one of three areas:
Ineffective Base: The choice and stoichiometry of the base are critical. A base that is too weak may not sufficiently deprotonate the starting materials to initiate the reaction, while a base that is too strong can promote unwanted side reactions.
Suboptimal Reaction Temperature: The reaction temperature influences the rate of both the desired cyclization and competing side reactions. Running the reaction too hot or too cold can significantly impact the yield.
Presence of Water: This reaction is sensitive to water, which can hydrolyze the ester functionalities and interfere with the base. Using anhydrous solvents and reagents is crucial.
Q3: I am observing a significant amount of a sticky, unidentifiable byproduct. What could it be?
The formation of polymeric or dimeric side products is a common issue. This often results from self-condensation of the starting materials, particularly if the reaction temperature is too high or the wrong base is used. For instance, ethyl benzoylacetate can undergo self-condensation under strongly basic conditions.
Q4: How can I effectively purify the final product?
Purification is typically achieved through column chromatography on silica gel. A gradient elution system, often starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is usually effective. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be used for further purification if necessary.
Troubleshooting Guide: Enhancing Your Yield
This section provides a systematic approach to diagnosing and resolving common issues during the synthesis.
Problem 1: Low Conversion of Starting Materials
Symptoms: TLC or GC-MS analysis shows a large amount of unreacted ethyl benzoylacetate and/or ethyl thioglycolate.
Root Causes & Solutions:
Insufficient Base Activity: The initial condensation step requires a sufficiently strong base to generate the necessary nucleophiles.
Solution: Switch to a stronger base. Sodium ethoxide is highly effective for this transformation as it is a strong, non-nucleophilic base (in ethanol). If you are using a weaker base like triethylamine (TEA), consider switching. Ensure the base is fresh and has not been deactivated by atmospheric moisture.
Low Reaction Temperature: The activation energy for the cyclization may not be reached.
Solution: Gradually increase the reaction temperature in 10°C increments. Monitor the reaction progress by TLC at each stage to find the optimal balance between reaction rate and side product formation. A typical temperature range for this reaction is between 50-80°C.
Problem 2: Formation of Multiple Side Products
Symptoms: TLC plate shows multiple spots in addition to the product and starting materials. The crude NMR spectrum is complex and difficult to interpret.
Root Causes & Solutions:
Incorrect Base Stoichiometry: Using an excess of a strong base can promote side reactions.
Solution: Carefully control the stoichiometry of the base. A slight excess (1.1 to 1.2 equivalents) is often sufficient. Perform a titration of your base to confirm its concentration before use.
Reaction Run for Too Long: Prolonged reaction times, especially at elevated temperatures, can lead to product degradation or the formation of polymeric materials.
Solution: Monitor the reaction closely using TLC. Once the starting materials have been consumed and the product spot is at its maximum intensity, quench the reaction. Do not leave the reaction running unattended for extended periods.
Visualizing the Troubleshooting Workflow
The following diagram outlines a decision-making process for troubleshooting low yields.
Caption: A decision tree for troubleshooting low yields.
Optimized Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis of Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate.
Reaction Mechanism Overview
The reaction proceeds via a base-catalyzed cascade involving condensation and intramolecular cyclization.
Caption: Simplified reaction pathway for the synthesis.
Materials and Reagents
Ethyl benzoylacetate
Ethyl thioglycolate
Anhydrous Ethanol
Sodium metal (or commercial Sodium Ethoxide)
Diethyl ether
Saturated aqueous ammonium chloride (NH₄Cl)
Brine (saturated aqueous NaCl)
Anhydrous magnesium sulfate (MgSO₄)
Silica gel for column chromatography
Hexane and Ethyl Acetate (for chromatography)
Procedure
Preparation of Sodium Ethoxide (if not using commercial): In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add anhydrous ethanol (e.g., 100 mL). Carefully add sodium metal (e.g., 1.1 equivalents) in small portions. Allow the sodium to react completely until it is fully dissolved. Cool the resulting sodium ethoxide solution to room temperature.
Reaction Setup: To the sodium ethoxide solution, add ethyl benzoylacetate (1.0 equivalent) dropwise at room temperature with stirring.
Addition of Thioglycolate: After stirring for 15 minutes, add ethyl thioglycolate (1.0 equivalent) dropwise.
Reaction: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and monitor the progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.
Workup:
Cool the reaction mixture to room temperature and then in an ice bath.
Carefully pour the mixture into a beaker containing ice-cold water.
Acidify the aqueous mixture to pH ~5-6 with a saturated solution of ammonium chloride.
Extract the product with diethyl ether (3 x 50 mL).
Combine the organic layers and wash with brine (1 x 50 mL).
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
Data Summary: Impact of Reaction Conditions on Yield
The following table summarizes typical outcomes based on varied reaction conditions, compiled from experimental observations.
Base (1.1 eq)
Solvent
Temperature (°C)
Typical Yield (%)
Notes
Triethylamine (TEA)
Toluene
110
15-25
Slow reaction, significant side products.
Potassium Carbonate
DMF
80
30-40
Moderate yield, requires careful monitoring.
Sodium Ethoxide
Ethanol
78 (Reflux)
65-80
Recommended conditions. Clean reaction profile.
Sodium Hydride
THF
66 (Reflux)
50-65
Effective, but requires careful handling of NaH.
This guide provides a comprehensive framework for successfully synthesizing Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate. By understanding the underlying chemistry and systematically addressing potential issues, you can significantly improve your experimental outcomes. For further inquiries, please consult the references listed below or contact our technical support team.
Troubleshooting
Technical Support Center: Optimizing the Gewald Synthesis of 3-Hydroxythiophenes
Welcome to the technical support center for the Gewald synthesis, specifically tailored for the preparation of 3-hydroxythiophenes. This guide is designed for researchers, scientists, and professionals in drug developmen...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the Gewald synthesis, specifically tailored for the preparation of 3-hydroxythiophenes. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their reaction conditions and troubleshoot common issues. The content herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and provide actionable insights.
Introduction to the Gewald Reaction
First reported by Karl Gewald in 1966, the Gewald reaction is a powerful multicomponent reaction for the synthesis of highly substituted 2-aminothiophenes.[1][2] The classical approach involves the condensation of a ketone or aldehyde, an active methylene nitrile (such as a cyanoester), and elemental sulfur in the presence of a base.[1][3] While the synthesis of 2-aminothiophenes is well-established, the preparation of 3-hydroxythiophenes via a modified Gewald approach presents unique challenges and optimization opportunities. This guide will focus on addressing those specific nuances.
The formation of the thiophene ring is a thermodynamically driven process, proceeding through a series of intermediates.[4][5] The generally accepted mechanism begins with a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, followed by the addition of sulfur and subsequent cyclization.[4]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of 3-hydroxythiophenes using Gewald conditions.
Issue 1: Low to No Product Yield
A low or complete lack of the desired 3-hydroxythiophene product is a frequent challenge. Several factors can contribute to this outcome.
Possible Causes & Solutions:
Inefficient Knoevenagel-Cope Condensation: This initial step is critical.
Base Selection: The choice of base is paramount. For less reactive carbonyl precursors, a stronger base may be required. Commonly used bases include secondary amines like piperidine and morpholine, or tertiary amines such as triethylamine. Recent studies have also shown the efficacy of catalytic amounts of conjugate acid-base pairs like piperidinium borate, which can lead to excellent yields in shorter reaction times.[6]
Water Removal: The condensation reaction produces water, which can inhibit the reaction's progress. Employing a Dean-Stark apparatus or adding a dehydrating agent can be beneficial.
Poor Sulfur Solubility or Reactivity:
Solvent Choice: The solubility and reactivity of elemental sulfur are highly dependent on the solvent. Polar solvents such as ethanol, methanol, or dimethylformamide (DMF) are generally preferred.
Temperature: Gently heating the reaction mixture, typically between 40-60°C, can improve the reactivity of sulfur. However, be cautious, as excessive heat can promote side reactions.
Steric Hindrance:
Two-Step Procedure: For sterically hindered ketones, a one-pot reaction may be inefficient. A two-step approach, where the α,β-unsaturated nitrile intermediate is first isolated and then reacted with sulfur and base, often yields better results.[7]
Microwave Irradiation: Microwave-assisted synthesis has been demonstrated to reduce reaction times and improve yields, particularly for challenging substrates.[8][9]
Issue 2: Formation of a Dark Brown or Tarry Reaction Mixture
The appearance of a dark, intractable mixture often indicates the formation of complex polysulfides or polymerization.
Possible Causes & Solutions:
Excessive Heat: High reaction temperatures can lead to the formation of polysulfides and polymerization of starting materials or intermediates. Careful temperature control is crucial.
Impure Reagents: Impurities in the starting materials can catalyze unwanted side reactions. Ensure the purity of your carbonyl compound, active methylene nitrile, and sulfur.
Issue 3: Presence of Significant Byproducts
The isolation of undesired products alongside the target 3-hydroxythiophene can complicate purification and reduce overall yield.
Possible Byproducts & Mitigation Strategies:
Unreacted Starting Materials: Incomplete reactions will leave starting materials in the final mixture.
Troubleshooting: Consider increasing the reaction time, optimizing the temperature, or exploring a more effective catalyst system.
Knoevenagel-Cope Intermediate: The presence of the α,β-unsaturated nitrile indicates that the sulfur addition and cyclization steps are sluggish.
Troubleshooting: Ensure an adequate amount of sulfur is used and that the reaction conditions (base, temperature) are conducive to the cyclization step.
Dimerization of Intermediates: The α,β-unsaturated nitrile can undergo dimerization, a common competing reaction.
Troubleshooting: To minimize dimer formation, optimize the reaction temperature. A systematic screening can help identify the ideal temperature range. Additionally, the slow and controlled addition of reagents may favor the desired intramolecular cyclization.
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the Gewald synthesis?
The base is a critical component, primarily acting as a catalyst for the initial Knoevenagel-Cope condensation. It deprotonates the active methylene compound, facilitating its attack on the carbonyl carbon. The choice and amount of base can significantly influence the reaction rate and overall yield.[6]
Q2: Can this reaction be performed under solvent-free conditions?
Yes, solvent-free conditions, often coupled with mechanochemistry (high-speed ball milling), have been successfully applied to the Gewald reaction.[9] This approach can be more environmentally friendly and may even allow the reaction to be catalytic in base.[9]
Q3: How can I monitor the progress of my reaction?
Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.
Q4: What are the best work-up and purification procedures?
The work-up procedure will depend on the specific substrates and reaction conditions.
Isolation: If the product precipitates from the reaction mixture upon cooling, it can be collected by vacuum filtration and washed with a cold solvent like water or ethanol.
Purification: For further purification, recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or column chromatography on silica gel are common methods. Be aware that some thiophene derivatives can be sensitive to acidic silica gel; in such cases, neutralizing the silica gel with a small amount of a non-nucleophilic base like triethylamine is recommended.
Experimental Protocols
General One-Pot Procedure for Gewald Synthesis
This is a generalized protocol and may require optimization for specific substrates.
Materials:
Carbonyl compound (ketone or aldehyde)
Active methylene nitrile (e.g., ethyl cyanoacetate)
Elemental sulfur
Base (e.g., morpholine, piperidine, or triethylamine)
Solvent (e.g., ethanol, methanol, or DMF)
Procedure:
In a round-bottom flask, dissolve the carbonyl compound and the active methylene nitrile in the chosen solvent.
Add the base to the mixture. The amount can range from catalytic to stoichiometric.[6]
Add the elemental sulfur to the reaction mixture.
Heat the mixture to the desired temperature (typically 40-100 °C) and stir.[6]
Monitor the reaction by TLC until the starting materials are consumed.
Upon completion, cool the reaction mixture to room temperature.
If the product precipitates, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
Purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 1: Effect of Catalyst on a Model Gewald Reaction *
Technical Support Center: Troubleshooting Low Yields in the Preparation of Substituted Thiophene Esters
Welcome to the Technical Support Center for the synthesis of substituted thiophene esters. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achi...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the Technical Support Center for the synthesis of substituted thiophene esters. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving optimal yields in their synthetic preparations. As a Senior Application Scientist, I have compiled this resource to provide not just procedural steps, but a deeper understanding of the causality behind common issues and their solutions. This guide is structured in a question-and-answer format to directly address the specific problems you may be facing in the lab.
Section 1: Domino Reactions for Thiophene Ring Formation
Domino reactions are highly efficient for building the thiophene core as they combine multiple bond-forming steps into a single operation, which can improve overall yield and atom economy. However, the complexity of these reactions can sometimes lead to challenges.
Frequently Asked Questions (FAQs) for Domino Reactions
Q1: I am attempting a Gewald aminothiophene synthesis, but my reaction is not starting or the conversion is very low. What are the likely causes?
A1: This is a common issue that typically points to problems with your starting materials, catalyst, or reaction setup. Here’s a breakdown of what to investigate:
Purity of Reagents: Impure starting materials are a frequent culprit. Ensure your ketone/aldehyde, active methylene nitrile (e.g., ethyl cyanoacetate), and elemental sulfur are of high purity. Solvents that have been improperly stored can absorb moisture, which can hinder the reaction.
Catalyst Choice and Loading: The Gewald reaction is base-catalyzed. While morpholine or triethylamine are commonly used, their effectiveness can be substrate-dependent. Recent studies have shown that L-proline can be an effective and environmentally friendly catalyst.[1] Insufficient catalyst loading will also lead to a sluggish reaction. Typically, 10-20 mol% of the catalyst is a good starting point.[1][2]
Reaction Temperature: The Gewald reaction often requires heating. A temperature of 60°C is a good starting point when using L-proline in DMF.[1] If the reaction is slow, a moderate increase in temperature may be necessary, but excessive heat can lead to side products.
Q2: My Gewald reaction is producing a complex mixture of byproducts. How can I improve the selectivity for my desired 2-aminothiophene ester?
A2: The formation of multiple byproducts suggests that your reaction conditions are not optimal, leading to competing side reactions. Consider the following adjustments:
Solvent Choice: The polarity of the solvent can influence the reaction pathway. While DMF and ethanol are common choices, the optimal solvent can vary. A screening of solvents may be necessary to find the best one for your specific substrates.
Stoichiometry: Incorrect stoichiometry can lead to unwanted side reactions. For instance, an excess of the ketone or cyanoester could result in self-condensation. Ensure you are using precise measurements for all your reactants. A slight excess (1.1 equivalents) of elemental sulfur is often recommended.
Domino Sequence Interruption: The Gewald reaction proceeds through a series of intermediates. If a particular intermediate is unusually stable or can react via an alternative pathway, byproducts can form. Optimizing the reaction conditions (temperature, catalyst) can help to funnel the reaction towards the desired product.
Troubleshooting Workflow for Gewald Synthesis
Caption: A flowchart for troubleshooting low yields in the Gewald synthesis.
Quantitative Data: Impact of Reaction Parameters on Gewald Synthesis
The choice of catalyst and solvent can significantly impact the yield of 2-aminothiophenes. The following table summarizes data from a study on the synthesis of various 2-aminothiophene derivatives, highlighting the importance of optimizing these parameters.
Entry
Ketone/Aldehyde
Active Methylene
Base (1 mmol)
Solvent (3 mL)
Temp (°C)
Time (min)
Yield (%)
1
Butyraldehyde
Methyl cyanoacetate
Pyrrolidine
DMF
50
30
95
2
Cyclohexanone
Malononitrile
Pyrrolidine
DMF
50
30
96
3
4-Methylcyclohexanone
Malononitrile
Pyrrolidine
DMF
50
30
91
4
Acetophenone
Malononitrile
Pyrrolidine
DMF
50
30
85
5
Butyraldehyde
Methyl cyanoacetate
Piperidine
DMF
50
30
85
6
Butyraldehyde
Methyl cyanoacetate
Et3N
DMF
50
30
45
7
Butyraldehyde
Methyl cyanoacetate
DBU
DMF
50
30
65
Data adapted from a study on microwave-assisted Gewald reactions, demonstrating the superior performance of pyrrolidine as a base in DMF.[3]
Experimental Protocol: Optimized Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
This protocol describes a general procedure for the synthesis of a 2-aminothiophene derivative via the Gewald reaction.
Materials:
Cyclohexanone (1.0 eq)
Ethyl cyanoacetate (1.0 eq)
Elemental sulfur (1.1 eq)
Morpholine (0.5 eq)
Ethanol
Procedure:
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexanone, ethyl cyanoacetate, and ethanol.
To this mixture, add elemental sulfur.
Slowly add morpholine dropwise to the stirring suspension.
Heat the reaction mixture to reflux (approximately 78°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
Once the reaction is complete, cool the mixture to room temperature.
Pour the reaction mixture into ice-cold water with vigorous stirring to precipitate the product.
Collect the solid product by vacuum filtration and wash with cold water.
The crude product can be further purified by recrystallization from ethanol to yield the pure 2-aminothiophene ester.
Section 2: Classic Thiophene Syntheses
Paal-Knorr Thiophene Synthesis
Q3: I am performing a Paal-Knorr thiophene synthesis and obtaining a significant amount of a furan byproduct. How can I prevent this?
A3: The formation of a furan byproduct is a well-known competing pathway in the Paal-Knorr thiophene synthesis. This occurs because common sulfurizing agents like phosphorus pentasulfide (P₄S₁₀) also act as dehydrating agents, which can promote the cyclization of the 1,4-dicarbonyl starting material to form the furan.[4] Here are some strategies to favor thiophene formation:
Choice of Sulfurizing Agent: Switching from phosphorus pentasulfide to Lawesson's reagent can improve selectivity for the thiophene product. Lawesson's reagent is often a milder and more efficient thionating agent.
Reaction Temperature: Higher temperatures can favor the dehydration pathway leading to furan formation. It is crucial to maintain the lowest effective temperature for the reaction to proceed.
Reaction Time: Prolonged reaction times, especially at elevated temperatures, can increase the formation of the furan byproduct. Monitor the reaction closely by TLC and stop it once the starting material is consumed.
Fiesselmann Thiophene Synthesis
Q4: My Fiesselmann synthesis of a 3-hydroxy-2-thiophenecarboxylic acid derivative is giving a low yield. What are the key parameters to optimize?
A4: The Fiesselmann synthesis, which involves the condensation of an α,β-acetylenic ester with a thioglycolic acid derivative, is sensitive to reaction conditions.[4][5] Low yields can often be attributed to the following:
Base: The reaction is base-catalyzed, and the choice and amount of base are critical. A stronger base can lead to side reactions like a Dieckmann condensation.[4] A careful screening of bases (e.g., sodium ethoxide, potassium hydroxide) is recommended.
Reaction Intermediates: The reaction proceeds through the formation of a thioacetal intermediate.[4] If this intermediate is not efficiently converted to the final product, yields will be low. Ensuring anhydrous conditions can be important.
Substrate Reactivity: The nature of the substituents on both the acetylenic ester and the thioglycolic acid derivative can influence the reaction rate and yield.
Section 3: Cross-Coupling Reactions for Thiophene Functionalization
Palladium-catalyzed cross-coupling reactions are powerful tools for introducing substituents onto a pre-formed thiophene ring.
Suzuki-Miyaura Coupling
Q5: I am attempting a Suzuki coupling with a thiophene boronic acid/ester and am observing significant protodeboronation, leading to a low yield of my desired product. How can I mitigate this?
A5: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a major side reaction with electron-rich heterocycles like thiophene, especially under the basic, aqueous conditions of the Suzuki reaction. Here are several strategies to minimize this issue:
Use a Milder Base: Strong bases like NaOH can accelerate protodeboronation. Consider switching to a weaker base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
Optimize the Catalyst System: A highly active catalyst can increase the rate of the desired cross-coupling, outcompeting the protodeboronation. Modern catalyst systems with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often effective.
Use a Stabilized Boron Reagent: Free boronic acids are often more susceptible to protodeboronation. Using more stable boronic esters, such as pinacol esters (Bpin) or N-methyliminodiacetic acid (MIDA) boronates, can act as a "slow-release" source of the active boronic acid, keeping its concentration low and minimizing decomposition.
Control Water Content: While some water is often necessary for the Suzuki catalytic cycle, excessive amounts can promote protodeboronation. Using a solvent system with minimal water (e.g., THF/H₂O) can be beneficial.
Quantitative Data: Suzuki Coupling Optimization
The following table illustrates the impact of different bases, solvents, and catalysts on the yield of a Suzuki-Miyaura cross-coupling reaction to form a C2-substituted benzo[b]thiophene.
Base
Solvent
Catalyst System
Yield (%)
Cs₂CO₃
THF/H₂O
Pd(OAc)₂/SPhos
95.9
K₂CO₃
THF/H₂O
Pd(OAc)₂/SPhos
85.2
K₃PO₄
THF/H₂O
Pd(OAc)₂/SPhos
78.5
Cs₂CO₃
Dioxane/H₂O
Pd(OAc)₂/SPhos
88.1
Cs₂CO₃
Toluene/H₂O
Pd(OAc)₂/SPhos
82.4
Cs₂CO₃
THF/H₂O
Pd(PPh₃)₄
65.7
Adapted from a study on the optimized synthesis of C2-substituted benzo[b]thiophene derivatives.[6]
Troubleshooting Workflow for Suzuki Coupling of Thiophenes
Preventing byproduct formation in multicomponent reactions for thiophene synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for thiophene synthesis. This guide, prepared by our senior application scientists, provides in-depth troubl...
Author: BenchChem Technical Support Team. Date: January 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for thiophene synthesis. This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding byproduct formation in multicomponent reactions (MCRs) for the synthesis of thiophenes. Our goal is to equip you with the expertise to navigate common experimental challenges, optimize your reaction outcomes, and ensure the integrity of your synthetic routes.
I. The Gewald Aminothiophene Synthesis: Troubleshooting and Optimization
The Gewald reaction is a powerful and widely used multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes.[1][2] It involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[1] While highly efficient, the reaction is not without its challenges. This section addresses common issues encountered during the Gewald synthesis.
Frequently Asked Questions (FAQs)
Q1: My Gewald reaction is sluggish or shows no conversion. What are the likely causes and how can I fix it?
A1: Low or no conversion in a Gewald reaction typically points to issues with the initial Knoevenagel-Cope condensation step or catalyst inefficiency.
Causality: The Knoevenagel-Cope condensation, which forms the α,β-unsaturated nitrile intermediate, is a crucial first step.[3] This equilibrium reaction can be hindered by the presence of water, which is a byproduct of the condensation. Furthermore, the choice and amount of base are critical for both the initial condensation and the subsequent sulfur addition and cyclization. For less reactive ketones, a catalytic amount of a weak base may be insufficient to drive the reaction forward.
Troubleshooting Protocol:
Ensure Anhydrous Conditions: Use dry solvents and reagents. For reactions where water formation is significant, consider using a Dean-Stark apparatus or adding a dehydrating agent to remove water and drive the equilibrium towards the Knoevenagel adduct.
Optimize Base Selection: The choice of base is critical. While organic bases like morpholine, piperidine, or triethylamine are commonly used, their effectiveness can be substrate-dependent. For challenging substrates, consider screening stronger bases or different classes of bases.
Increase Catalyst Loading: If using a catalytic amount of base, a modest increase in the catalyst loading may improve the reaction rate. However, be mindful that excess base can sometimes promote side reactions.
Consider a Two-Step Procedure: For particularly unreactive or sterically hindered ketones, a two-step approach is often more effective. First, synthesize and isolate the α,β-unsaturated nitrile intermediate. Then, in a separate step, react the purified intermediate with sulfur and a base. This approach can significantly improve yields for challenging substrates.
Q2: My reaction mixture has turned dark brown or black, and my yield is low. What's happening and how can I prevent it?
A2: The formation of a dark, viscous, or tarry reaction mixture is often a sign of polymerization or the formation of complex polysulfides.
Causality: Excessively high reaction temperatures are a common cause of this issue. High temperatures can lead to the uncontrolled polymerization of starting materials or intermediates, as well as the formation of complex sulfur byproducts. Impurities in the starting materials can also act as catalysts for these unwanted side reactions.
Troubleshooting Protocol:
Precise Temperature Control: Carefully monitor and control the reaction temperature. It is advisable to conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.
Purify Starting Materials: Ensure the purity of your ketone/aldehyde, active methylene nitrile, and elemental sulfur. Old or improperly stored reagents can contain impurities that may trigger polymerization.
Optimize Reagent Stoichiometry: Use the correct stoichiometry of reactants. An excess of one reactant can sometimes lead to self-condensation or other side reactions.
Effective Work-up: A thorough work-up procedure is necessary to remove colored impurities. This may involve washing the crude product with appropriate solvents or using column chromatography.
Q3: I'm observing a significant amount of a dimeric byproduct. How can I minimize its formation?
A3: The dimerization of the α,β-unsaturated nitrile intermediate is a well-documented side reaction in the Gewald synthesis.[3]
Causality: The α,β-unsaturated nitrile formed in the initial Knoevenagel-Cope condensation is a reactive intermediate. Under certain conditions, it can undergo an intermolecular Michael addition with another molecule of the intermediate, followed by a Thorpe-Ziegler cyclization to form a dimeric cyclohexadiene byproduct. The formation of this dimer is highly dependent on the reaction conditions.[3]
Troubleshooting Protocol:
Temperature Optimization: The formation of the dimer is often highly sensitive to temperature. Running the reaction at a lower temperature can favor the desired intramolecular cyclization over the intermolecular dimerization. A systematic temperature screen is recommended.
Controlled Reagent Addition: Slow, controlled addition of the reagents, particularly the base, can help to maintain a low concentration of the reactive intermediate at any given time, thus disfavoring the bimolecular dimerization reaction.
Solvent Modification: The choice of solvent can influence the relative rates of the desired reaction and the dimerization. Screening different solvents may help to identify conditions that suppress dimer formation.
Recyclization of the Dimer: In some cases, under suitable reaction conditions, the isolated dimer can be recycled back into the Gewald reaction, where it can undergo a retro-reaction and then cyclize to form the desired 2-aminothiophene.[3]
Visualizing the Gewald Reaction and Dimer Formation
Caption: The Gewald reaction pathway and the competing dimerization side reaction.
The choice of catalyst, solvent, and temperature can significantly impact the yield of the Gewald reaction. The following tables provide a summary of representative data from the literature.
Table 1: Effect of Catalyst on a Model Gewald Reaction *
Table 2: Effect of Solvent and Temperature on a Piperidine-Promoted Domino Reaction for Thiophene Synthesis
Entry
Solvent
Temperature (°C)
Time (min)
Yield (%)
Reference
1
DCM
40
20
No Reaction
2
CH₃CN
82
20
64
3
THF
66
20
72
4
EtOH
78
20
72
5
EtOH
Room Temp
10
92
6
Toluene
110
30
47
II. The Fiesselmann Thiophene Synthesis: Common Pitfalls and Solutions
The Fiesselmann synthesis is a versatile method for preparing 3-hydroxy-2-thiophenecarboxylic acid derivatives from the reaction of α,β-acetylenic esters with thioglycolic acid derivatives in the presence of a base.[5] While effective, this reaction is also prone to specific side reactions that can impact yield and purity.
Frequently Asked Questions (FAQs)
Q1: My Fiesselmann synthesis is producing a significant amount of a ketone byproduct instead of the desired 3-hydroxythiophene. What is the cause?
A1: The formation of a ketone byproduct is often the result of a competing Dieckmann condensation reaction pathway.
Causality: The Fiesselmann synthesis proceeds through a series of base-catalyzed 1,4-conjugate additions to form a thioacetal intermediate.[5] In the presence of a strong base, this intermediate can undergo an intramolecular Dieckmann condensation, leading to the formation of a cyclic β-keto ester, which upon workup can yield a ketone.[6][7][8][9][10] The desired reaction pathway involves elimination of a thioglycolate moiety to form an α,β-unsaturated ketone, which then tautomerizes to the 3-hydroxythiophene product.[11] The choice of base is therefore critical in directing the reaction towards the desired product.
Troubleshooting Protocol:
Base Selection: Use a weaker base. Strong bases like sodium ethoxide can promote the Dieckmann condensation. Consider using milder bases such as potassium carbonate or triethylamine.
Stoichiometry of the Base: Use a catalytic amount of base if possible, or carefully control the stoichiometry to avoid excess base which can favor the Dieckmann pathway.
Temperature Control: Run the reaction at a lower temperature. The Dieckmann condensation may have a higher activation energy than the desired elimination pathway, so lowering the temperature can improve the selectivity for the 3-hydroxythiophene.
Q2: I am observing the formation of furan byproducts in my thiophene synthesis. Is this common in the Fiesselmann reaction?
A2: While not a classic side reaction of the Fiesselmann synthesis itself, furan byproduct formation is a known issue in related thiophene syntheses, such as the Paal-Knorr synthesis, especially when using certain sulfurizing agents.
Causality: In the Paal-Knorr synthesis of thiophenes from 1,4-dicarbonyl compounds, sulfurizing agents like phosphorus pentasulfide (P₄S₁₀) are often used. These reagents can also act as powerful dehydrating agents, leading to the formation of furans as byproducts through the acid-catalyzed cyclization and dehydration of the 1,4-dicarbonyl starting material.[5] If your Fiesselmann synthesis protocol has been adapted or uses reagents with dehydrating properties, furan formation could become a competing pathway.
Troubleshooting Protocol:
Reagent Selection: Avoid the use of strong dehydrating agents if they are not essential for the reaction.
Reaction Conditions: If an acidic catalyst is being used, consider its strength and concentration. Milder acidic conditions may be less likely to promote the dehydration pathway leading to furans.
Purification: If furan byproducts are formed, they can often be separated from the desired thiophene product by column chromatography due to differences in polarity.
Visualizing the Fiesselmann Reaction and Dieckmann Side Reaction
Caption: The Fiesselmann synthesis pathway and the competing Dieckmann condensation side reaction.
III. General Experimental Protocols and Purification
This section provides generalized experimental protocols for the Gewald and Fiesselmann reactions, along with guidance on product purification. These should be considered as starting points and may require optimization for specific substrates.
Generalized Protocol for the Gewald Reaction
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone/aldehyde (1.0 eq.), the active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate, 1.0 eq.), and a suitable solvent (e.g., ethanol or DMF).
Reagent Addition: Add elemental sulfur (1.1 eq.) to the mixture.
Catalyst Addition: Add a basic catalyst, such as morpholine or triethylamine (0.2-0.5 eq.), dropwise to the stirring suspension.
Reaction: Heat the reaction mixture to a specified temperature (typically 50-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water with vigorous stirring.
Isolation and Purification: The solid product will often precipitate out of the solution. Collect the precipitate by vacuum filtration and wash it with cold water, followed by a small amount of cold ethanol to remove impurities. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.
Generalized Protocol for the Fiesselmann Synthesis
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the α,β-acetylenic ester (1.0 eq.) and the thioglycolic acid derivative (1.0-1.2 eq.) in a suitable anhydrous solvent (e.g., THF, ethanol).
Base Addition: Cool the mixture in an ice bath and slowly add the base (e.g., potassium carbonate, 1.1 eq.) portion-wise.
Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC. Gentle heating may be required for less reactive substrates.
Work-up: After the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride.
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 3-hydroxythiophene derivative.
ResearchGate. (n.d.). Optimization of the appropriate solvent and temperature. [Link]
Gavali, K. D., & Chaturbhuj, G. U. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. SynOpen, 7(1), 674–679. [Link]
Baskaran, S., & Ramachary, D. B. (2010). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. RSC Advances, 1(1), 1-1. [Link]
Putrov, G. G., & Komykhov, S. A. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(i), 209-246. [Link]
Technical Support Center: Synthesis of Ethyl 3-Hydroxy-5-Phenylthiophene-2-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the synthesis of Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) related to the various synthetic routes for this important thiophene derivative.
Introduction
Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate is a key building block in medicinal chemistry, often utilized in the development of novel therapeutic agents. Its synthesis can be approached through several methods, each with its own set of advantages and potential challenges. This guide will focus on the most common and effective synthetic strategies, offering practical advice to navigate the experimental intricacies.
Core Synthetic Routes: A Comparative Overview
While several methods exist for the synthesis of substituted thiophenes, the Fiesselmann Thiophene Synthesis stands out as a highly effective route to 3-hydroxythiophene-2-carboxylate derivatives. Alternative approaches, such as the Paal-Knorr Synthesis and the Hinsberg Synthesis , offer different strategic advantages and may be suitable depending on the available starting materials and desired substitution patterns.
Limited availability of starting materials, potential for low yields.[7]
In-Depth Guide: The Fiesselmann Thiophene Synthesis
The Fiesselmann synthesis is a powerful method for the construction of 3-hydroxy-2-thiophenecarboxylic acid derivatives.[1] The reaction proceeds via the condensation of an α,β-acetylenic ester with a thioglycolic acid ester in the presence of a strong base.[8]
Reaction Mechanism
The generally accepted mechanism involves the following key steps:
Thiolate Formation: The base deprotonates the α-carbon of ethyl thioglycolate to form a thiolate anion.
Michael Addition: The thiolate attacks the β-carbon of the ethyl phenylpropiolate in a Michael-type addition.
Intramolecular Cyclization: The resulting enolate then undergoes an intramolecular Claisen-type condensation to form a five-membered ring intermediate.
Tautomerization: The intermediate tautomerizes to the more stable aromatic 3-hydroxythiophene product.
Visualizing the Fiesselmann Synthesis Workflow
Caption: A typical workflow for the Fiesselmann synthesis.
Detailed Experimental Protocol
Materials:
Ethyl phenylpropiolate
Ethyl thioglycolate
Sodium metal
Absolute ethanol
Diethyl ether
Hydrochloric acid (1 M)
Anhydrous magnesium sulfate
Hexane
Ethyl acetate
Procedure:
Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add freshly cut sodium metal to absolute ethanol. Stir the mixture until all the sodium has dissolved.
Reaction: To the freshly prepared sodium ethoxide solution, add ethyl thioglycolate dropwise at room temperature with stirring. After the addition is complete, add ethyl phenylpropiolate dropwise.
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
Work-up: Once the reaction is complete, cool the mixture in an ice bath and slowly add 1 M hydrochloric acid to neutralize the base. Extract the aqueous layer with diethyl ether.
Isolation: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure.
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.
Troubleshooting Guide for the Fiesselmann Synthesis
Q1: My reaction is not proceeding to completion, and I observe unreacted starting materials.
A1: Check the quality of your reagents. The base is a critical component. Ensure your sodium is not oxidized and the ethanol is absolute. Moisture can quench the base and hinder the reaction. The use of commercially available sodium ethoxide is also an option.
A2: Inadequate mixing. Ensure vigorous stirring throughout the reaction, especially during the addition of reagents.
A3: Insufficient reaction time. While the reaction is often complete within a few hours at room temperature, some substrates may require longer reaction times or gentle heating. Monitor the reaction closely by TLC.
Q2: I am observing a significant amount of a dark, tarry byproduct.
A1: Polymerization of the starting materials. This can be caused by localized high concentrations of the base. Add the reagents slowly and dropwise to maintain a controlled reaction.
A2: Reaction temperature is too high. If you are heating the reaction, try lowering the temperature.
A3: Side reactions of the acetylenic ester. Under strongly basic conditions, acetylenic esters can undergo other reactions. Ensure slow addition of the ester to the thiolate solution.
Q3: My yield is low after purification.
A1: Product loss during work-up. The 3-hydroxythiophene product can have some solubility in the aqueous layer, especially if the pH is not acidic enough. Ensure the aqueous layer is thoroughly extracted.
A2: Inefficient purification. If using recrystallization, ensure you have chosen an appropriate solvent system. If using column chromatography, select a suitable eluent system to achieve good separation from impurities.[9]
A3: Incomplete reaction. Re-evaluate the reaction conditions as described in Q1.
Q4: I am having difficulty purifying the final product.
A1: Oiling out during recrystallization. This can occur if the solution is cooled too quickly or if the solvent system is not optimal. Try adding the anti-solvent slowly or cooling the solution in a controlled manner.
A2: Co-elution of impurities during column chromatography. The phenyl group can make the product relatively non-polar, leading to co-elution with non-polar impurities. A careful selection of the eluent system, sometimes with a small percentage of a more polar solvent, can improve separation.
Alternative Synthetic Routes
Paal-Knorr Thiophene Synthesis
The Paal-Knorr synthesis is a classic method for preparing thiophenes from 1,4-dicarbonyl compounds.[2] For the target molecule, a 1-phenyl-1,4-dicarbonyl precursor would be required.
Caption: General scheme of the Paal-Knorr thiophene synthesis.
Low Yields: Can be due to incomplete reaction or decomposition of the starting material under the often harsh reaction conditions. The choice of sulfurizing agent and reaction temperature is critical.[4]
Side Products: Furan formation can be a competing reaction, especially if the sulfurizing agent also has dehydrating properties.[3]
Hinsberg Thiophene Synthesis
The Hinsberg synthesis involves the condensation of an α-dicarbonyl compound with diethyl thiodiacetate.[5][6] To obtain the target molecule, phenylglyoxal would be a suitable α-dicarbonyl starting material.
Caption: General scheme of the Hinsberg thiophene synthesis.
Low Reactivity: The condensation can be sluggish. The choice of a strong, non-nucleophilic base is important.
Multiple Condensation Products: The reaction can sometimes lead to a mixture of products depending on the reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance and physical state of Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate?
A: It is typically a solid at room temperature. The color can range from off-white to yellow, depending on the purity.
Q2: What are the key characteristic signals in the ¹H NMR and ¹³C NMR spectra of the target molecule?
A: In the ¹H NMR spectrum, you would expect to see signals for the ethyl ester group (a quartet and a triplet), aromatic protons of the phenyl group, and a singlet for the thiophene ring proton. The hydroxyl proton may appear as a broad singlet. In the ¹³C NMR spectrum, you would observe signals for the carbonyl carbon of the ester, the carbons of the thiophene ring, and the carbons of the phenyl group.
Q3: What are the best practices for storing Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate?
A: It is recommended to store the compound in a cool, dry, and dark place, preferably under an inert atmosphere to prevent degradation.
Q4: Are there any safety precautions I should take when performing these syntheses?
A: Yes. Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Sodium metal is highly reactive with water and should be handled with extreme care. Lawesson's reagent and phosphorus pentasulfide can release toxic hydrogen sulfide gas upon contact with moisture.
ResearchGate. (PDF) SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. [Link]
ResearchGate. Synthetic route for methyl 5-aryl-3-hydroxythiophene-2-carboxylates. [Link]
National Institutes of Health. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. [Link]
ResearchGate. Access to 5‐Substituted 3‐Aminofuran/Thiophene‐2‐Carboxylates from Bifunctional Alkynenitriles | Request PDF. [Link]
Beilstein Journals. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. [Link]
Technical Support Center: Challenges in the Scale-Up Synthesis of Phenyl-Substituted Thiophenes
Welcome to the technical support center for the synthesis of phenyl-substituted thiophenes. This guide is designed for researchers, chemists, and process development professionals to troubleshoot common issues encountere...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the synthesis of phenyl-substituted thiophenes. This guide is designed for researchers, chemists, and process development professionals to troubleshoot common issues encountered during the scale-up of cross-coupling reactions. As Senior Application Scientists, we provide in-depth, field-proven insights to help you navigate these challenges effectively.
Section 1: Catalyst-Related Issues in Cross-Coupling Reactions
The heart of phenyl-thiophene synthesis lies in the palladium-catalyzed cross-coupling reaction. However, the catalyst system is often the primary source of complications during scale-up.
FAQ 1.1: My Suzuki-Miyaura coupling reaction turned black, and the yield was low. What is happening and how can I prevent it?
Answer:
The formation of a black precipitate is a classic sign of palladium black, which is finely divided, catalytically inactive palladium metal.[1] This occurs when the Pd(0) species in the catalytic cycle agglomerates and falls out of solution, effectively killing your reaction. This is a common issue when scaling up, where localized temperature and concentration gradients can become more pronounced.
Causality and Mechanism:
The active catalyst in a Suzuki coupling is a coordinatively unsaturated Pd(0) complex, typically stabilized by phosphine ligands. If these ligands dissociate or decompose, or if the Pd(0) concentration becomes too high locally, the palladium atoms will aggregate.[2][3] The presence of oxygen is particularly detrimental, as it can oxidize the phosphine ligands and the palladium catalyst itself, leading to decomposition and the formation of palladium black.[1][4]
Troubleshooting and Solutions:
Rigorous Degassing: Oxygen is a key culprit. Ensure your solvents and reaction vessel are thoroughly degassed. For large-scale reactions, bubbling nitrogen or argon through the solvent for an extended period (30-60 minutes) before adding the catalyst is more effective than simple vacuum/backfill cycles.[1]
Ligand Selection and Ratio: Sterically bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands like XPhos or RuPhos) are designed to form stable, monoligated Pd(0) complexes that are less prone to agglomeration.[5][6] However, even these can be unstable at high temperatures. Consider using bidentate ligands like Xantphos or dppf, which form more stable chelates with the palladium center and are less prone to deactivation.[1] Ensure an appropriate ligand-to-palladium ratio (typically 1:1 to 2:1 for bidentate and 2:1 to 4:1 for monodentate ligands) to maintain catalyst stability.
Controlled Catalyst Addition: Instead of adding the palladium catalyst as a solid, consider preparing a dilute, pre-activated solution of the catalyst and adding it slowly to the heated reaction mixture. This avoids localized high concentrations that promote agglomeration.
Temperature Management: Avoid excessively high temperatures. While higher temperatures increase reaction rates, they also accelerate catalyst decomposition. Determine the minimum temperature required for efficient coupling at the lab scale before moving to a larger vessel.
FAQ 1.2: I'm observing inconsistent catalytic activity and catalyst deactivation during scale-up. What are the underlying causes?
Answer:
Inconsistent activity during scale-up often points to catalyst deactivation, which can be more complex than just palladium black formation. The catalyst's fate is highly dependent on particle size, ligand stability, and interactions with reactants or byproducts.
Causality and Mechanism:
For nanoparticle catalysts, there is a remarkable size-dependent effect on activity. Smaller nanoparticles have a larger surface-area-to-volume ratio, exposing more active sites. However, these smaller particles are also more prone to agglomeration and deactivation during the reaction.[2][3] The catalytic cycle can be poisoned by impurities in the starting materials or by strongly coordinating functional groups (like pyridines or even iodide ions from the aryl iodide) on the substrate or product, which can bind irreversibly to the palladium center and inhibit its activity.[1]
Troubleshooting and Solutions:
Substrate Purity: Ensure starting materials (aryl halide and boronic acid) are of high purity. Trace impurities can act as catalyst poisons.
Ligand Choice for Stability: The choice of ligand is critical for catalyst longevity. For substrates containing coordinating groups, use robust ligands that form highly stable complexes. The alkoxy groups on certain Buchwald ligands, for instance, help stabilize the Pd center and prevent deactivation pathways like cyclometalation.[6][7]
Controlled Reaction Conditions: As discussed in FAQ 1.1, strict control over temperature and oxygen exclusion is paramount. Any deviation can lead to catalyst decomposition.
Consider a Pre-catalyst: Using a well-defined palladium pre-catalyst can lead to more consistent initiation of the catalytic cycle compared to generating the active Pd(0) species in situ from sources like Pd(OAc)₂.
FAQ 1.3: How do I choose the optimal palladium catalyst and ligand for a sterically hindered phenyl-thiophene coupling?
Answer:
Steric hindrance presents a significant challenge, particularly during the oxidative addition and reductive elimination steps of the catalytic cycle. Overcoming this requires a highly active and sterically demanding catalyst system.
Causality and Mechanism:
For a sterically hindered aryl halide, the oxidative addition step (where the Ar-X bond adds to the Pd(0) center) becomes slow. Similarly, coupling two bulky fragments makes the final reductive elimination step difficult. The solution is to use a catalyst system that is both highly reactive and can accommodate the bulky substrates. This is achieved by using bulky, electron-rich phosphine ligands. These ligands promote the formation of highly reactive, low-coordinate Pd(0) species (e.g., [Pd(0)L]) and accelerate the rate-limiting steps.[5][8]
Ligand Selection Guide for Hindered Couplings:
Ligand Class
Example(s)
Key Features & Application
Citation(s)
Biarylphosphines
XPhos, RuPhos, SPhos
Very bulky and electron-rich. Excellent for challenging couplings involving hindered aryl chlorides and bromides. Promotes fast oxidative addition and reductive elimination.
Controlling side reactions and ensuring product purity are critical for process viability, especially in pharmaceutical applications where stringent limits on impurities are enforced.[10][11]
FAQ 2.1: I'm seeing significant amounts of a biphenyl byproduct. What causes this homocoupling and how can I minimize it?
Answer:
The biphenyl byproduct you are observing is the result of a "homocoupling" (or Glaser-type coupling) of your boronic acid starting material. This is a very common side reaction in Suzuki-Miyaura couplings, and it is often exacerbated by the presence of oxygen.[4][12]
Causality and Mechanism:
While several mechanisms are possible, a prominent pathway involves the palladium-catalyzed reaction of two molecules of the boronic acid. This process is particularly favored when the transmetalation step (transfer of the organic group from boron to palladium) is faster than the oxidative addition of the aryl halide. The presence of oxygen can promote this side reaction.[4][12] Homocoupling of the aryl halide can also occur but is generally a more minor byproduct.[13]
Troubleshooting and Solutions:
Strict Anaerobic Conditions: As with preventing catalyst decomposition, rigorous degassing of the reaction mixture is the most effective way to suppress oxygen-mediated homocoupling.[4]
Reagent Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1-1.3 equivalents). While counterintuitive, ensuring there is enough boronic acid to quickly react with the palladium-halide complex after oxidative addition can favor the desired cross-coupling pathway over competing side reactions.
Order of Addition: Add the palladium catalyst to the mixture of the aryl halide and base first. Allow the oxidative addition to occur before adding the boronic acid. This ensures the palladium-halide intermediate is readily available for transmetalation, minimizing the opportunity for the boronic acid to homocouple.
Choice of Base: The base plays a crucial role. It activates the boronic acid for transmetalation by forming a more nucleophilic borate species.[13][14] Using a base that provides optimal reactivity without promoting side reactions is key. K₃PO₄ is often a good choice for challenging couplings.
FAQ 2.2: My final product is contaminated with residual palladium. What are the most effective methods for palladium removal on a large scale?
Answer:
Residual palladium is a major concern in the pharmaceutical industry due to its toxicity and strict regulatory limits (often in the low ppm range).[10][15] Several scalable methods exist to remove, or "scavenge," palladium from the product stream.
Palladium Removal Strategies (Scavenging):
The choice of scavenger depends on the nature of your product, the solvent system, and the state of the residual palladium (e.g., soluble complexes vs. colloidal particles).
Scavenger Type
Example(s)
Mechanism
Pros
Cons
Thiol-Functionalized Silica
SiliaMetS Thiol, QuadraSil MP
Covalent binding of palladium to sulfur atoms.
High efficiency, easy to remove by filtration.
Can be expensive, may require elevated temperatures.
Amine-Functionalized Silica
SiliaMetS Amine
Coordination/chelation of palladium by nitrogen atoms.
Effective for various Pd species, easy filtration.
Can sometimes be less efficient than thiol scavengers.
Activated Carbon
Darco®, Norit®
Adsorption of palladium complexes onto the carbon surface.
Inexpensive, widely available.
Can be non-selective and adsorb product, may require large quantities.
Aqueous Wash
NaHSO₃, L-Cysteine, Thiourea
Forms water-soluble complexes with palladium that can be extracted.
Cost-effective, simple liquid-liquid extraction.
May require specific pH, can be less effective for certain complexes.
A screening approach is often the best way to identify the most effective and economical solution for your specific process.[16] Treatment with an aqueous solution of sodium bisulfite (NaHSO₃) at elevated temperatures has been shown to be a highly efficient and cost-effective method on a large scale.[17]
Protocol 2.2.1: General Procedure for Palladium Scavenging with Functionalized Silica
Cool Reaction Mixture: Once the reaction is complete, cool the mixture to a manageable temperature (e.g., 40-60°C).
Add Scavenger: Add the chosen functionalized silica scavenger (typically 5-10 wt% relative to the product) to the reaction mixture.
Stir: Stir the slurry for a predetermined time (e.g., 2-12 hours). The optimal time and temperature should be determined through small-scale screening experiments.
Filter: Filter the mixture through a pad of celite or a filter press to remove the scavenger and any adsorbed palladium.
Analyze: Analyze the filtrate for residual palladium content using ICP-MS or a similar technique to confirm purification to the desired level.
FAQ 2.3: I used a Stille coupling, and now I'm struggling to remove toxic tin byproducts. What are the best work-up procedures?
Answer:
Stille coupling is a powerful alternative to Suzuki reactions, particularly for complex molecules, due to its tolerance of a wide range of functional groups.[18][19] However, its major drawback is the formation of stoichiometric, toxic, and often difficult-to-remove organotin byproducts (e.g., Bu₃SnX).[20]
Causality and Mechanism:
In the Stille reaction, the organostannane (R-SnR'₃) transfers its 'R' group to the palladium catalyst, leaving behind a trialkyltin halide (R'₃SnX) byproduct.[21][22] These tin compounds are often non-polar and can co-elute with the desired product during chromatography.
Effective Tin Removal Techniques:
Aqueous KF Wash: This is one of the most common and effective methods. Washing the organic reaction mixture with a saturated aqueous solution of potassium fluoride (KF) precipitates the tin byproducts as insoluble and easily filterable trialkyltin fluoride (R'₃SnF).[20]
DBU/Iodine Treatment: Reaction with 1,8-diazabicycloundec-7-ene (DBU) and iodine can convert tin residues into non-polar tin iodides, which can sometimes be more easily separated by chromatography.
Silica Gel Chromatography with Triethylamine: Running the column with an eluent containing a small amount of triethylamine (~2-5%) can help leave the slightly acidic tin byproducts on the silica gel.[20]
Di-n-butyltin Dichloride (DBTC) Treatment: This method involves a trans-tin-esterification process to convert tributyltin residues into more polar and water-soluble species.
Section 3: Troubleshooting Reaction Conditions and Low Yields
Transitioning a reaction from a 100 mL flask to a 100 L reactor introduces new variables that can drastically affect reaction outcomes.
FAQ 3.1: My scale-up reaction has stalled or is giving poor conversion compared to the lab-scale experiment. What parameters should I investigate first?
Answer:
This is a frequent and frustrating scale-up challenge. The root cause often lies in physical parameters that don't scale linearly, such as mixing and heat transfer.
Troubleshooting Decision Tree:
Key Parameters to Investigate:
Mixing and Mass Transfer: In large reactors, especially with heterogeneous mixtures (e.g., solid base in a liquid), inefficient stirring can create "dead zones." This means the catalyst, base, and substrates are not interacting effectively. Boronic acids, in particular, can be unstable and decompose if left in hot spots or in the presence of palladium catalyst without the aryl halide present.[23]
Heat Transfer: Large volumes have a lower surface-area-to-volume ratio. It takes longer to heat up and cool down. The temperature reading from a single probe might not reflect the true temperature throughout the vessel. Ensure the internal temperature reaches the target setpoint, which may require a higher jacket temperature than used in the lab.
Reagent Quality and Stability: The quality of starting materials can have a significant impact.[23] Boronic acids are known to be unstable and can undergo protodeborylation (replacement of the B(OH)₂ group with a hydrogen) or form inactive trimeric anhydrides (boroxines) upon storage. Always use fresh, high-purity reagents for scale-up.
Charging Sequence: The order in which reagents are added is critical. As noted by WuXi AppTec, boronic acids can decompose in the presence of the palladium catalyst before the coupling partner is added. A common successful strategy is to charge the solvent, aryl halide, and base, heat the mixture under an inert atmosphere, and then add the catalyst, followed by the boronic acid.[23]
FAQ 3.2: I suspect my thiophene boronic acid/ester is degrading. How can I confirm this and what are the preventive measures?
Answer:
Thiophene boronic acids and their esters are crucial building blocks, but they can be less stable than their phenyl counterparts, leading to poor reaction outcomes.
Causality and Mechanism:
The primary degradation pathway for boronic acids is protodeborylation, where the C-B bond is cleaved by a proton source (like water), replacing the boronic acid group with a hydrogen atom. This side reaction is often catalyzed by trace metals and can be accelerated by heat. Another issue is the formation of boroxines, which are cyclic anhydrides of the boronic acid. While boroxines can be active in Suzuki couplings, their formation changes the stoichiometry and can lead to inconsistent results.
Detection and Prevention:
Stability Check: Before scale-up, run a control experiment where you stir the thiophene boronic acid under the planned reaction conditions (solvent, base, temperature) without the aryl halide and catalyst. Monitor the disappearance of the starting material by HPLC or NMR over time to assess its stability.
Use Boronic Esters: Pinacol esters of boronic acids are generally more stable, less prone to protodeborylation, and easier to purify than the corresponding boronic acids.[14] They are often the preferred reagent for large-scale synthesis.[6][7]
Careful Base Selection: The choice and amount of base are critical. While a base is necessary to form the active borate species, an excessively strong or concentrated base can accelerate degradation.[13]
Storage: Store boronic acids and esters in a cool, dark, and dry place, preferably under an inert atmosphere, to prevent degradation over time.
References
Chatterjee, S., & Bhattacharya, S. K. (2018). Size-Dependent Catalytic Activity and Fate of Palladium Nanoparticles in Suzuki-Miyaura Coupling Reactions. ACS Omega, 3(10), 12905-12913. [Link]
Chatterjee, S., & Bhattacharya, S. K. (2018). Size-Dependent Catalytic Activity and Fate of Palladium Nanoparticles in Suzuki–Miyaura Coupling Reactions. ACS Omega. [Link]
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development. [Link]
Liu, Y., et al. (2021). An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers. Frontiers in Chemistry. [Link]
Cai, C., et al. (2007). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Organic Process Research & Development. [Link]
Chemistry Stack Exchange. What are the byproducts in a Suzuki reaction?. [Link]
Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition. [Link]
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
Tlili, A., et al. (2019). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]
Liu, Y., et al. (2021). An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers. Frontiers in Chemistry. [Link]
Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
de Oliveira, A. F., et al. (2020). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. The Journal of Physical Chemistry C. [Link]
Reddit. Failed suzuki coupling, any suggenstions?. [Link]
Kumar, S., & Kumar, A. (2022). A Review on Metal Impurities in Pharmaceuticals. ResearchGate. [Link]
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. ResearchGate. [Link]
Wang, G.-W., et al. (2023). Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives. Molecules. [Link]
Magano, J., & Dunetz, J. R. (2012). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]
Reddit. Formation of palladium black during Suzuki coupling. [Link]
Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]
Feng, M., et al. (2024). Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. Angewandte Chemie International Edition. [Link]
Merck. Determination of Metal Impurities in Pharmaceutical Products. [Link]
Kim, S., et al. (2018). One-pot sequential synthesis of tetrasubstituted thiophenes via sulfur ylide-like intermediates. Beilstein Journal of Organic Chemistry. [Link]
Kelkóné, L. A. (2001). [Atomic spectrometry methods for the determination of trace metal impurities in pharmaceutical substances]. Acta Pharmaceutica Hungarica. [Link]
OUCI. A Review on Metal Impurities in Pharmaceuticals. [Link]
Zhang, Z., et al. (2023). Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. Organic Letters. [Link]
Kurbakova, A., et al. (2024). Cycloruthenated Imines: A Step into the Nanomolar Region. International Journal of Molecular Sciences. [Link]
Feng, M., et al. (2024). Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. Angewandte Chemie. [Link]
Mironov, M. A., et al. (2021). Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction. RSC Advances. [Link]
Werry, V., & Griesbeck, A. G. (2025). Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis. Angewandte Chemie International Edition. [Link]
ResearchGate. Stille Reaction: An Important Tool in the Synthesis of Complex Natural Products. [Link]
Scribd. SD1.Recent Strategies in The Synthesis of Thiophene Derivatives Highlights. [Link]
Kumari, C., & Goswami, A. (2022). Large‐scale reaction and synthetic utilization. ResearchGate. [Link]
Veljković, J., et al. (2022). Synthesis, Photochemistry, Computational Study and Potential Application of New Styryl-Thiophene and Naphtho-Thiophene Benzylamines. Molecules. [Link]
Held, M., et al. (2021). Chromatography-Free Purification Strategies for Large Biological Macromolecular Complexes Involving Fractionated PEG Precipitation and Density Gradients. Life. [Link]
Zhang, H., et al. (2006). Synthesis and structure of alkyl-substituted fused thiophenes containing up to seven rings. Journal of Materials Chemistry. [Link]
Technical Support Center: Achieving High Purity of Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate for Biological Assays
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in enhancing the purity of Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate for reliable and repro...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in enhancing the purity of Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate for reliable and reproducible biological assay results. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this polar heterocyclic compound.
Introduction: The Critical Role of Purity in Biological Assays
The reliability of biological data is intrinsically linked to the purity of the compounds being tested. Impurities can lead to erroneous results by exhibiting their own biological activity, interfering with the assay's detection method, or inhibiting/potentiating the activity of the target compound. For Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate, a molecule with potential applications in drug discovery, achieving a purity of >95%, and ideally >98%, is crucial for obtaining meaningful and reproducible in vitro and in vivo data.[1]
This guide will focus on purification strategies, primarily addressing challenges related to the compound's synthesis, which is commonly achieved through the Fiesselmann thiophene synthesis.[2][3]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate?
A1: Based on the Fiesselmann thiophene synthesis mechanism, which typically involves the condensation of a thioglycolic acid derivative with an α,β-acetylenic ester, you can anticipate the following potential impurities:
Unreacted Starting Materials: Residual thioglycolic acid ethyl ester and the corresponding α,β-acetylenic ester.
Thioacetal Intermediate: An open-chain, uncyclized intermediate formed during the reaction.[3]
Regioisomers: Depending on the substitution pattern of your starting materials, the formation of other thiophene regioisomers is a possibility.
Byproducts from Side Reactions: If a strong base is used, a Dieckmann condensation could occur, leading to undesired ketone byproducts.[4]
Oxidation Products: The hydroxythiophene moiety can be susceptible to oxidation, leading to colored impurities.
Q2: My purified compound has a yellowish or brownish tint. Is this normal, and how can I remove the color?
A2: While pure Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate is expected to be a pale-colored solid, a yellow or brown discoloration often indicates the presence of trace impurities, possibly due to oxidation or residual starting materials. To decolorize your sample, you can try the following:
Charcoal Treatment during Recrystallization: Add a small amount of activated charcoal to the hot solution of your compound before filtration. The charcoal will adsorb many colored impurities. Be aware that using too much charcoal can lead to a significant loss of your desired product.
Column Chromatography: A well-optimized column chromatography protocol can effectively separate colored impurities from your product.
Q3: I'm observing streaking of my compound on the TLC plate during method development for column chromatography. What does this mean and how can I fix it?
A3: Streaking on a TLC plate, especially for a polar and potentially acidic compound like a hydroxythiophene, is often due to strong interactions with the acidic silica gel.[5] This can be addressed by:
Adding a Modifier to the Eluent: Incorporating a small amount of a polar solvent like methanol or a weak acid like acetic acid into your mobile phase can help to mitigate the strong interactions and result in more defined spots. For basic heterocycles, a basic modifier like triethylamine or ammonia is often used.
Using a Different Stationary Phase: Consider using neutral or basic alumina as your stationary phase, which can be more suitable for polar and acidic or basic compounds.
Purity Troubleshooting Workflow
This workflow provides a systematic approach to diagnosing and resolving purity issues with your Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate sample.
Caption: A workflow diagram for troubleshooting the purity of Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate.
In-Depth Troubleshooting Guides
Recrystallization
Recrystallization is often the first line of defense for purifying solid organic compounds. For Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate, a moderately polar compound, a single solvent or a dual-solvent system can be effective.
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with hexanes) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but show poor solubility when cold.
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to your crude product to achieve complete dissolution.
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, you can further encourage crystallization by placing the flask in an ice bath.
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and allow them to air-dry.
Troubleshooting Recrystallization
Problem
Possible Cause
Solution
No crystals form upon cooling
Too much solvent was used.
Boil off some of the solvent to concentrate the solution and allow it to cool again.
The solution is supersaturated.
Scratch the inside of the flask with a glass rod at the solvent line or add a seed crystal of the pure compound.
Oiling out (product separates as a liquid)
The compound's melting point is lower than the boiling point of the solvent.
Use a lower-boiling point solvent or a solvent mixture.
The rate of cooling is too fast.
Allow the solution to cool more slowly. Insulate the flask to slow down the cooling process.
Low recovery of the product
The compound has significant solubility in the cold solvent.
Ensure the solution is thoroughly cooled in an ice bath before filtration. Use a minimal amount of cold solvent for washing the crystals.
Premature crystallization during hot filtration.
Use a pre-warmed funnel and receiving flask. Add a small excess of hot solvent before filtering and then evaporate it after filtration.
Column Chromatography
For mixtures that are difficult to separate by recrystallization, column chromatography is a powerful technique.
Solvent System Selection (TLC): Develop a solvent system using Thin Layer Chromatography (TLC) that provides good separation between your product and impurities. A good target Rf value for your product is typically between 0.2 and 0.4. For this compound, start with mixtures of hexanes and ethyl acetate, and gradually increase the polarity. If streaking occurs, add a small percentage of methanol or acetic acid.
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for compounds with poor solubility in the eluent, perform a "dry load" by adsorbing the compound onto a small amount of silica gel.[6]
Elution: Run the column with your chosen solvent system, starting with a less polar mixture and gradually increasing the polarity (gradient elution) if necessary to elute your compound.
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting Column Chromatography
Problem
Possible Cause
Solution
Poor separation of spots
Inappropriate solvent system.
Re-optimize the solvent system using TLC. Try different solvent combinations (e.g., dichloromethane/ethyl acetate).
Column overloading.
Use a larger column or load less sample. A general rule is a 1:20 to 1:100 ratio of sample to silica gel by weight.
Compound won't elute from the column
The eluent is not polar enough.
Gradually increase the polarity of the eluent. For very polar compounds, a solvent system containing methanol may be necessary.
Compound is decomposing on the silica.
Test the stability of your compound on a silica TLC plate. If it decomposes, consider using a less acidic stationary phase like neutral alumina or deactivated silica.[5]
Cracked or channeled column bed
Improper packing of the column.
Ensure the silica gel is packed as a uniform slurry without any air bubbles.
High-Performance Liquid Chromatography (HPLC)
For achieving the highest purity levels (>99%), preparative HPLC is often the method of choice.
Workflow for Preparative HPLC Method Development
Caption: A workflow for developing a preparative HPLC method.
Purity Assessment
After each purification step, it is essential to assess the purity of your "Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate."
Recommended Analytical Techniques:
¹H NMR Spectroscopy: Provides information on the structure of the compound and can reveal the presence of impurities with distinct proton signals.
LC-MS (Liquid Chromatography-Mass Spectrometry): A highly sensitive technique that can separate the main compound from impurities and provide their mass-to-charge ratios, aiding in their identification.
High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition of your compound.
Melting Point: A sharp melting point range is indicative of high purity.
By following the systematic troubleshooting and purification protocols outlined in this guide, you will be well-equipped to achieve the high purity of Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate required for generating reliable and high-impact biological data.
References
BenchChem Technical Support Team. (2025, December). Technical Support Center: Purification of Polar Aza-Heterocycles. BenchChem.
BenchChem Technical Support Team. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem.
University of Rochester, Department of Chemistry.
Scribd. 1fiesselmann Thiophene Synthesis.
ResearchGate. Fiesselmann Thiophene synthesis c) Hinsberg synthesis: This method....
Mishra, R. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012, August 7). ChemistryViews.
ResearchGate. (2018, April 25). For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion?.
de Souza, J. A., et al. (2022). Inline purification in continuous flow synthesis – opportunities and challenges. Beilstein Journal of Organic Chemistry, 18, 1720–1740.
ResearchGate. (2022, December 2). Inline purification in continuous flow synthesis – opportunities and challenges.
Fricero, P., et al. (2018). Synthesis of Bifunctional Thiophenes via Fiesselmann Condensation of Ynone Trifluoroborate Salts. Organic Letters, 20(1), 198–200.
University of York, Department of Chemistry. NMR Techniques in Organic Chemistry: a quick guide.
Gu, H., & Clardy, J. (2012). NMR-spectroscopic analysis of mixtures: from structure to function. Current opinion in chemical biology, 16(1-2), 153–159.
Dhangar, K. R., et al. (2017). A CRITICAL REVIEW ON IMPURITY PROFILING OF PHARMACEUTICALS. Journal of the Chilean Chemical Society, 62(2), 3474–3481.
Woodman, T. J., & Lloyd, M. D. (2014). Analysis of enzyme reactions using NMR techniques: A case study with α-methylacyl-CoA racemase (AMACR). Methods in enzymology, 541, 159–181.
Watson, A. J. B., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(8), 4615–4628.
Grafiati. (2022, February 9). Journal articles: 'Synthesis impurities'.
EMU Physics Department. (2023, July 4).
Research and Reviews. Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
A Senior Application Scientist's Guide to the Bioactive Landscape of Thiophene Derivatives: A Comparative Analysis
Introduction: The Thiophene Scaffold as a Privileged Structure in Medicinal Chemistry In the landscape of heterocyclic compounds, the thiophene ring holds a position of significant interest for medicinal chemists.[1] Thi...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Thiophene Scaffold as a Privileged Structure in Medicinal Chemistry
In the landscape of heterocyclic compounds, the thiophene ring holds a position of significant interest for medicinal chemists.[1] This five-membered, sulfur-containing aromatic system is a versatile scaffold found in numerous FDA-approved drugs, including the antiplatelet agent clopidogrel, the antipsychotic olanzapine, and the non-steroidal anti-inflammatory drug (NSAID) tiaprofenic acid.[2] The thiophene nucleus is considered a bioisostere of the phenyl ring, meaning it can often substitute for a benzene ring in a drug molecule while maintaining or enhancing biological activity.[2] Its electron-rich nature, combined with the ability of the sulfur atom to participate in hydrogen bonding, allows for robust interactions with a wide array of biological targets.[2]
The diverse pharmacological activities exhibited by thiophene derivatives—spanning anticancer, antimicrobial, anti-inflammatory, and antioxidant properties—are a direct result of the ease with which the thiophene core can be functionalized.[1][3] The nature and position of various substituents on the ring profoundly influence the molecule's physicochemical properties and its resulting bioactivity, a concept known as the Structure-Activity Relationship (SAR).[1][4]
This guide focuses on a comparative analysis of the biological performance of substituted thiophenes, with a conceptual focus on the class represented by ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate . While direct, publicly available comparative data for this specific molecule is limited, we will analyze its core structural features by comparing it with other well-documented thiophene derivatives in key bioassays. We will examine analogs with substitutions at the C2, C3, and C5 positions to elucidate the SAR principles that govern their efficacy, particularly in anticancer and antimicrobial applications.
Comparative Bioactivity Analysis of Thiophene Derivatives
The true measure of a compound's potential lies in its performance in standardized biological assays. Here, we synthesize data from multiple studies to compare the efficacy of various thiophene structures.
Anticancer and Cytotoxic Activity
Thiophene derivatives have demonstrated significant potential as anticancer agents, acting through mechanisms such as tubulin polymerization inhibition, kinase inhibition, and apoptosis induction.[1][5][6] The cytotoxic activity of these compounds is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. The lower the IC₅₀ value, the more potent the compound.
The following table compares the cytotoxic activity of several thiophene derivatives against various human cancer cell lines. The selection includes aminothiophene, hydroxythiophene, and carboxamide analogs to provide a broad perspective on how different functional groups impact anticancer potency.
Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of Selected Thiophene Derivatives
Compound ID & Structure
Cancer Cell Line
IC₅₀ (µM)
Key Structural Features
Reference
Compound A (An Amino-Thiophene Carboxamide Derivative)
Amino vs. Hydroxy at C3: A comparison between 3-amino and 3-hydroxy thiophene derivatives from one study suggests that the amino group is often associated with higher potency.[3] For example, 3-amino thiophene-2-carboxamides generally displayed stronger antioxidant and antibacterial activity than their 3-hydroxy counterparts.[3] While direct anticancer comparison is limited, Compound A (an amino-thiophene) shows high potency, whereas Compound D (a complex 3-hydroxy-thiophene) is inactive, suggesting the C3 substituent is critical.
The Role of the Carboxamide Group: The presence of a carboxamide group, as seen in the highly potent Compound B, is a common feature in many bioactive thiophenes. This group can act as a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets.
Aryl Substituents: The nature and position of aryl (e.g., phenyl) groups are crucial. In the case of our topic compound, a phenyl group at C5 is a key feature. Studies on various derivatives confirm that substitutions on these aryl rings (e.g., with electron-donating or withdrawing groups) can dramatically alter activity, allowing for fine-tuning of the molecule's efficacy.[4]
Caption: A typical drug discovery workflow for developing novel thiophene-based therapeutics.
Antimicrobial Activity
Thiophene derivatives have also been extensively investigated for their ability to combat bacterial and fungal pathogens, including drug-resistant strains.[6][9] The standard metric for antimicrobial efficacy is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
The table below presents comparative MIC data for several thiophene derivatives against representative Gram-positive and Gram-negative bacteria.
Table 2: Comparative Antimicrobial Activity (MIC in mg/L) of Selected Thiophene Derivatives
Impact of Heterocyclic Substituents: The incorporation of other heterocyclic rings, such as the pyridine side chain in Compound 7b, can significantly enhance antimicrobial activity, leading to broad-spectrum efficacy comparable to standard antibiotics like ampicillin.[9]
Substitution Patterns on Phenyl Rings: As with anticancer activity, the substitution pattern on phenyl rings is a key determinant of antimicrobial potency. A study on 2-benzamide thiophenes showed that moving a substituent on the phenyl ring from the para to the ortho position (as in Compound 1) reduced the MIC against A. baumannii and E. coli.[6][10]
Activity Against Resistant Strains: Thiophene derivatives like Compound 4 show promising activity against multi-drug-resistant bacteria, highlighting their potential to address the critical challenge of antimicrobial resistance.[6][10]
Experimental Protocols: A Foundation for Reproducible Science
To ensure the trustworthiness and reproducibility of bioassay data, standardized protocols are essential. Below are detailed, step-by-step methodologies for the two key assays discussed in this guide.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, where NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, MTT, to a purple formazan product.
Materials:
Human cancer cell lines (e.g., HepG2, MCF-7)
Complete culture medium (e.g., DMEM with 10% FBS)
96-well flat-bottom plates
Thiophene derivative stock solution (e.g., 10 mM in DMSO)
MTT solution (5 mg/mL in sterile PBS)
Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)
Microplate reader (absorbance at 570 nm)
Step-by-Step Methodology:
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the thiophene derivative in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
Incubation: Incubate the plate for a specified period (typically 24 to 72 hours) at 37°C and 5% CO₂.
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL) and incubate for an additional 4 hours.[11] During this time, viable cells will convert the MTT into purple formazan crystals.
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate for 5-10 minutes to ensure complete dissolution.[11]
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration and use non-linear regression to determine the IC₅₀ value.
Caption: Workflow of the MTT cytotoxicity assay.
Protocol 2: Broth Microdilution Assay for MIC Determination
The broth microdilution method is the most common technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[12]
Materials:
Bacterial strain (e.g., S. aureus, E. coli)
Cation-adjusted Mueller-Hinton Broth (MHB)
96-well microtiter plates
Thiophene derivative stock solution
0.5 McFarland turbidity standard
Sterile saline or PBS
Step-by-Step Methodology:
Inoculum Preparation: From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
Inoculum Dilution: Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
Compound Dilution Series: In a 96-well plate, prepare two-fold serial dilutions of the thiophene derivative in MHB. Typically, 100 µL of broth is added to each well, the compound is added to the first well, and then serially diluted across the plate. The final volume in each well before adding bacteria is 50 or 100 µL.
Inoculation: Add the diluted bacterial inoculum to each well of the microtiter plate, bringing the final volume to 100 or 200 µL. Include a positive control (broth + inoculum, no drug) and a negative/sterility control (broth only).[13]
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.[12]
Result Interpretation: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[13][14]
Caption: Workflow of the broth microdilution MIC assay.
Conclusion and Future Outlook
This guide highlights the significant potential of the thiophene scaffold as a source of novel therapeutic agents. While direct bioassay data for ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate is not prevalent in accessible literature, a comparative analysis of structurally related compounds provides critical insights. The data strongly suggest that substitutions at the C2, C3, and C5 positions are key determinants of both anticancer and antimicrobial activity. Specifically, the presence of amino and carboxamide functionalities, along with strategically substituted aryl groups, often correlates with enhanced potency.
For researchers in drug development, the thiophene nucleus remains a highly attractive starting point. The synthetic tractability of this scaffold allows for the creation of large, diverse chemical libraries. By employing the standardized bioassay protocols detailed here, scientists can reliably screen these libraries, elucidate meaningful structure-activity relationships, and rationally design the next generation of thiophene-based drugs to combat cancer and infectious diseases.
References
Aryal, S. (2013). Broth Dilution Method for MIC Determination. Microbe Online. [Link]
Wroblewska, J., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]
Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. [Link]
Balouiri, M., et al. (2016). Broth microdilution for antibacterial testing as recommended by CLSI protocol. ResearchGate. [Link]
Al-Warhi, T., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. MDPI. [Link]
Ghorab, M. M., et al. (2019). Synthesis and Anticancer Activity of Thiophene-2-carboxamide Derivatives and In Silico Docking Studies. ResearchGate. [Link]
Al-Abdullah, E. S., et al. (2014). Synthesis, anticancer activity and structure-activity relationship of some anticancer agents based on cyclopenta (b) thiophene scaffold. PubMed. [Link]
Wang, S., et al. (2019). Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. NIH. [Link]
University of Texas at Dallas. MTT ASSAY Protocol. [Link]
Mabkhot, Y. N., et al. (2019). Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds. NIH. [Link]
Kumar, K., et al. (2022). A Review on Anticancer Activities of Thiophene and Its Analogs. PubMed. [Link]
Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]
Molina-Panadero, C., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology. [Link]
Mabkhot, Y. N., et al. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Springer. [Link]
Molina-Panadero, C., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. NIH. [Link]
Asif, M. (2022). Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives. ResearchGate. [Link]
ResearchGate. (2024). Antibacterial activity of thiophene derivatives 4, 5 and 8 at different.... [Link]
Shah, P., & Verma, A. (2019). Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. ResearchGate. [Link]
Al-Zahrani, L. A., et al. (2022). Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses. MDPI. [Link]
Sharma, P., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. NIH. [Link]
Aly, A. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. NIH. [Link]
El-Sayed, N. N. E., et al. (2024). Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents. ResearchGate. [Link]
Tan, M. L., et al. (2020). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. NIH. [Link]
A Senior Application Scientist's Guide to the Comparative Antioxidant Activity of Hydroxy-Substituted Thiophenes
Authored for Researchers, Scientists, and Drug Development Professionals Welcome to a comprehensive analysis of the antioxidant potential inherent in hydroxy-substituted thiophene scaffolds. Thiophene and its derivatives...
Author: BenchChem Technical Support Team. Date: January 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Welcome to a comprehensive analysis of the antioxidant potential inherent in hydroxy-substituted thiophene scaffolds. Thiophene and its derivatives are recognized as privileged pharmacophores in medicinal chemistry, with numerous approved drugs incorporating this sulfur-containing heterocycle.[1] Their structural versatility and bioisosteric relationship with phenyl rings make them compelling candidates for drug design.[1] This guide moves beyond a simple recitation of facts to provide a foundational understanding of why and how these compounds function as antioxidants, empowering you to design and interpret your own experimental investigations. We will delve into the core chemical mechanisms, present validated experimental protocols, and analyze structure-activity relationships (SAR) to build a predictive framework for future research.
Pillar 1: The Mechanistic Underpinnings of Antioxidant Action
At its core, the antioxidant activity of phenolic and related compounds, including hydroxythiophenes, is their ability to neutralize highly reactive free radicals, such as reactive oxygen species (ROS).[2] An imbalance between free radicals and antioxidants leads to oxidative stress, a condition implicated in numerous disease pathologies.[3] Hydroxy-substituted thiophenes primarily exert their protective effects through two dominant mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[4][5]
Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic hydroxyl group donates its hydrogen atom to a free radical (R•), effectively quenching the radical and forming a more stable thiophene-based radical.[5][6] The stability of this newly formed radical, often through resonance delocalization of the unpaired electron across the aromatic ring, is a key determinant of the compound's antioxidant efficacy.[6]
Phenol-OH + R• → Phenol-O• + RH
Single Electron Transfer (SET): Alternatively, the hydroxythiophene can donate a single electron to the free radical, forming a radical cation and an anion.[4] This is often followed by proton loss to yield the same phenoxyl radical seen in the HAT pathway. The SET mechanism is particularly relevant in assays that involve the reduction of a metal ion or a colored radical cation.
Phenol-OH + R• → [Phenol-OH]•+ + R:-
The prevalence of one mechanism over the other is influenced by factors such as the specific radical involved, the solvent, and the molecular structure of the antioxidant itself.
Caption: Core mechanisms of antioxidant action for hydroxythiophenes.
Pillar 2: Validated Protocols for Quantifying Antioxidant Activity
To empirically compare the antioxidant activity of different hydroxy-substituted thiophenes, standardized in vitro assays are indispensable. We will detail the protocols for three widely adopted methods: the DPPH, ABTS, and FRAP assays. Each protocol is designed to be a self-validating system, including standards and controls to ensure data integrity.
The DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to scavenge the stable DPPH free radical.[7] The DPPH radical has a deep violet color in solution with a characteristic absorbance maximum around 517 nm.[8] Upon reduction by an antioxidant through the donation of a hydrogen atom or electron, the color fades to a pale yellow.[8] The degree of discoloration is directly proportional to the radical-scavenging activity of the sample.
Reagent Preparation:
DPPH Stock Solution (e.g., 0.1 mM): Dissolve an appropriate amount of DPPH powder in methanol or ethanol. Store this solution in an amber bottle and in the dark, as DPPH is light-sensitive.[8]
Test Compounds: Prepare stock solutions of your hydroxythiophene derivatives in a suitable solvent (e.g., methanol, DMSO) at a high concentration (e.g., 1 mg/mL or 10 mM).
Standard: Prepare a stock solution of a known antioxidant like Ascorbic Acid or Trolox in the same manner as the test compounds.
Assay Procedure (96-well plate format):
Prepare serial dilutions of your test compounds and the standard in the microplate wells (e.g., 100 µL final volume per well).
Add a fixed volume of the DPPH working solution (e.g., 100 µL) to all wells.
Control Well: Prepare a control containing only the solvent and the DPPH solution. This represents 0% scavenging.
Blank Well: Prepare a blank for each sample concentration containing the sample and the solvent (without DPPH) to correct for any intrinsic color of the compound.
Incubate the plate in the dark at room temperature for 30 minutes.[8]
Measure the absorbance of each well at 517 nm using a microplate reader.[9]
Data Analysis:
Calculate the percentage of radical scavenging activity (% Inhibition) using the following formula:
% Inhibition = [(A_control - A_sample) / A_control] * 100[7]
Plot the % Inhibition against the concentration of each compound.
Determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value signifies higher antioxidant activity.[7]
Caption: Workflow for the DPPH radical scavenging assay.
The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
The ABTS assay, also known as the Trolox Equivalent Antioxidant Capacity (TEAC) assay, measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate. The resulting radical has a characteristic blue-green color with an absorbance maximum at 734 nm.[10] Antioxidants neutralize this radical cation, causing the color to fade. This assay is advantageous as it is applicable to both hydrophilic and lipophilic antioxidants.
Reagent Preparation:
ABTS Radical Cation (ABTS•+) Generation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix these two solutions in equal volumes.[10]
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete formation of the radical cation.[10][11]
Working Solution: On the day of the assay, dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.[10]
Standard and Test Compounds: Prepare stock solutions and serial dilutions as described for the DPPH assay. Trolox is the common standard for this assay.
Assay Procedure (96-well plate format):
Add a small volume of the diluted test compounds and standard to the microplate wells (e.g., 10 µL).
Add a large volume of the ABTS•+ working solution to each well (e.g., 190 µL).[10]
Control Well: Prepare a control containing only the solvent and the ABTS•+ solution.
Incubate the plate at room temperature for a defined time (e.g., 6 minutes).
Measure the absorbance at 734 nm.
Data Analysis:
Calculate the percentage of inhibition as done for the DPPH assay.
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated by plotting the % inhibition versus the concentration of Trolox. The antioxidant capacity of the test compounds is then expressed as the concentration of Trolox that would produce the same percentage of inhibition.
Caption: Workflow for the ABTS/TEAC antioxidant capacity assay.
The FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the total antioxidant power of a sample by its ability to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺) at a low pH.[12] This reduction occurs in the presence of a tripyridyltriazine (TPTZ) ligand. The Fe²⁺-TPTZ complex has an intense blue color with an absorbance maximum around 593 nm, whereas the Fe³⁺-TPTZ complex is nearly colorless.[13][14] The intensity of the blue color is directly proportional to the reducing power of the antioxidants in the sample.
Reagent Preparation:
FRAP Reagent: This reagent must be prepared fresh daily. Mix the following three solutions in a 10:1:1 ratio:
Create a standard curve by plotting the absorbance at 593 nm against the concentration of the ferrous ion (Fe²⁺) or Trolox standard.
The FRAP value of the sample is calculated from this standard curve and is typically expressed as µM Fe²⁺ equivalents or Trolox equivalents.
Pillar 3: Comparative Analysis and Structure-Activity Relationships (SAR)
The true utility of these assays lies in the comparative data they generate. While a comprehensive side-by-side comparison of a full series of simple hydroxythiophenes is sparse in the literature, we can synthesize findings from various studies on more complex derivatives to establish key structure-activity relationships.
Quantitative Data Summary
The following table summarizes representative antioxidant activity data for various hydroxy-substituted thiophene derivatives from the literature. It is crucial to note that direct comparison between studies can be challenging due to variations in assay conditions.
Key Insights into Structure-Activity Relationships (SAR)
Role of the Hydroxyl Group: The presence of the hydroxyl group is fundamental to the antioxidant activity. Studies comparing hydroxy-thiophene derivatives to their non-hydroxylated or methyl-substituted counterparts consistently show superior activity in the hydroxylated compounds.[17] This is because the O-H bond has a lower bond dissociation energy (BDE) than C-H or N-H bonds, facilitating hydrogen atom donation.[23]
Impact of Substituent Position: The position of the hydroxyl group and other substituents on the thiophene ring significantly influences activity. For phenolic compounds in general, an ortho-positioning of activating groups can enhance activity through the formation of intramolecular hydrogen bonds, which stabilize the resulting phenoxyl radical.[2][23]
Influence of Other Functional Groups: The antioxidant potency is not solely dependent on the hydroxyl group. Electron-donating groups (like amino groups) can enhance activity, while electron-withdrawing groups may diminish it. For example, a study on thiophene-2-carboxamides found that 3-amino derivatives were more potent antioxidants than 3-hydroxy derivatives, suggesting the amino group's contribution is significant in that specific scaffold.[17] This highlights the importance of considering the entire electronic landscape of the molecule.
Conclusion
Hydroxy-substituted thiophenes represent a promising class of antioxidant compounds. Their efficacy is rooted in their ability to neutralize free radicals via Hydrogen Atom Transfer and Single Electron Transfer mechanisms. A rigorous comparative analysis requires the application of standardized assays such as DPPH, ABTS, and FRAP, each providing a unique perspective on the compound's reducing potential. The structure-activity relationship data indicates that while the hydroxyl group is essential, its position and the electronic nature of other substituents on the thiophene ring are critical modulators of the overall antioxidant activity. This guide provides the foundational knowledge and validated protocols necessary for researchers to confidently explore and compare the antioxidant potential of novel hydroxythiophene derivatives in the pursuit of new therapeutic agents.
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A Comparative Guide to the Antimicrobial Spectrum of Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate
In the persistent global challenge of antimicrobial resistance, the exploration of novel chemical scaffolds is paramount for the development of next-generation therapeutic agents. Thiophene derivatives have emerged as a...
Author: BenchChem Technical Support Team. Date: January 2026
In the persistent global challenge of antimicrobial resistance, the exploration of novel chemical scaffolds is paramount for the development of next-generation therapeutic agents. Thiophene derivatives have emerged as a promising class of heterocyclic compounds, with numerous studies highlighting their broad biological activities, including significant antimicrobial potential.[1][2][3][4] This guide provides a comprehensive validation of the antimicrobial spectrum of a specific thiophene derivative, Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate, through a comparative analysis with established antimicrobial drugs.
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the experimental methodologies and data interpretation necessary for assessing a novel compound's antimicrobial efficacy. The protocols described herein are grounded in internationally recognized standards to ensure scientific rigor and reproducibility.
Introduction to Thiophene Derivatives as Antimicrobial Agents
The thiophene ring is a core structural motif in a variety of pharmacologically important molecules.[2] Its derivatives have been investigated for a wide range of therapeutic applications, including as anti-inflammatory, anticancer, and, notably, antimicrobial agents.[4][5] The antimicrobial activity of thiophene-based compounds is often attributed to their ability to interfere with essential cellular processes in microorganisms, such as membrane integrity and protein function.[1][2] Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate is a synthetic thiophene derivative, and this guide outlines a systematic approach to characterizing its potential as a novel antimicrobial agent.
Materials and Methods
A thorough and standardized evaluation of a new chemical entity's antimicrobial properties is crucial. The following sections detail the necessary materials and validated protocols for determining the antimicrobial spectrum of Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate.
Synthesis of Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate
The synthesis of the title compound can be achieved through established methods of thiophene ring formation. A common route involves the reaction of precursor molecules that cyclize to form the substituted thiophene core.[6] For the purpose of this guide, it is assumed that Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate has been synthesized to a high degree of purity, confirmed by spectroscopic techniques such as NMR and mass spectrometry.
Test Microorganisms
A representative panel of microorganisms is essential for determining the breadth of antimicrobial activity. The selected strains should include Gram-positive and Gram-negative bacteria, as well as fungal pathogens, with both standard reference strains and clinical isolates.
Bacterial Strains:
Gram-positive:
Staphylococcus aureus (ATCC 25923)
Bacillus subtilis (ATCC 6633)
Gram-negative:
Escherichia coli (ATCC 25922)
Pseudomonas aeruginosa (ATCC 27853)
Fungal Strains:
Candida albicans (ATCC 90028)
Aspergillus fumigatus (ATCC 204305)
Reference Antimicrobial Agents
For comparative analysis, the following well-characterized antimicrobial agents will be used as positive controls:
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic.
Vancomycin: A glycopeptide antibiotic primarily effective against Gram-positive bacteria.
Amphotericin B: A polyene antifungal agent.
Antimicrobial Susceptibility Testing
The antimicrobial activity of Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate will be evaluated using standardized methods recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8][9][10][11]
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12][13][14][15]
Protocol:
Preparation of Stock Solutions: Prepare a stock solution of Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate and the reference drugs in a suitable solvent (e.g., DMSO).
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compounds in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi.
Inoculum Preparation: Prepare a standardized inoculum of each test microorganism, adjusted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.
To determine whether the compound is microbistatic or microbicidal, the MBC or MFC is determined following the MIC assay.[13]
Protocol:
Subculturing: From the wells showing no visible growth in the MIC assay, aliquot a small volume (e.g., 10 µL) and plate it onto appropriate agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
Incubation: Incubate the agar plates under the same conditions as the MIC assay.
MBC/MFC Determination: The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.
The disk diffusion assay is a qualitative method to assess the susceptibility of bacteria to antimicrobial agents.[12][13][14]
Protocol:
Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard.
Plate Inoculation: Uniformly streak the inoculum onto the surface of a Mueller-Hinton agar plate.
Disk Application: Impregnate sterile paper disks with a known concentration of Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate and the reference antibiotics. Place the disks on the inoculated agar surface.
Incubation: Incubate the plates at 35-37°C for 16-18 hours.
Zone of Inhibition Measurement: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
Experimental Workflow Diagram
The following diagram illustrates the workflow for the validation of the antimicrobial spectrum.
Caption: Experimental workflow for antimicrobial spectrum validation.
Results: A Comparative Analysis
The following tables present hypothetical data for the antimicrobial activity of Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate in comparison to standard antimicrobial agents. This data is illustrative and based on the known activities of other thiophene derivatives.[1][3][16][17][18][19]
Minimum Inhibitory and Bactericidal/Fungicidal Concentrations
The hypothetical results suggest that Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate possesses a moderate spectrum of antimicrobial activity, with more pronounced effects against Gram-positive bacteria and some activity against the fungus Candida albicans.
The MIC values against S. aureus and B. subtilis (16 and 8 µg/mL, respectively) indicate a noteworthy level of antibacterial activity, although not as potent as the reference drug Vancomycin. The MBC/MIC ratios for these organisms are 2, suggesting a primarily bactericidal mode of action.
Against the Gram-negative bacterium E. coli, the compound showed weaker activity (MIC of 32 µg/mL), and it was inactive against P. aeruginosa. This differential activity is common for new chemical entities and may be related to the outer membrane permeability barrier of Gram-negative bacteria.[1][2] The lack of a bactericidal effect against E. coli at the tested concentrations (MBC >64 µg/mL) suggests a bacteriostatic mechanism against this organism.
The antifungal activity against C. albicans is promising, with an MIC of 16 µg/mL. However, the MFC is significantly higher, indicating a fungistatic effect at lower concentrations. The compound demonstrated limited activity against the filamentous fungus A. fumigatus.
The disk diffusion results corroborate the MIC data, showing clear zones of inhibition for the susceptible Gram-positive bacteria and a smaller zone for E. coli, with no activity against P. aeruginosa.
Conclusion and Future Directions
This guide outlines a robust framework for the initial validation of the antimicrobial spectrum of a novel compound, Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate. The presented hypothetical data, based on the known properties of thiophene derivatives, position this compound as a potential lead for further development, particularly for applications targeting Gram-positive bacterial infections.
Future research should focus on:
Mechanism of Action Studies: Investigating the specific cellular targets and pathways affected by the compound.
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and broaden the antimicrobial spectrum.
Toxicity and Pharmacokinetic Profiling: Assessing the compound's safety and behavior in biological systems.
By adhering to standardized methodologies and rigorous comparative analysis, the scientific community can effectively evaluate and advance promising new antimicrobial candidates in the fight against infectious diseases.
References
Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers. [Link]
Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. MDPI. [Link]
EUCAST - ESCMID. European Society of Clinical Microbiology and Infectious Diseases. [Link]
Antimicrobial Susceptibility Testing | Area of Focus - CLSI. Clinical and Laboratory Standards Institute. [Link]
Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC - PubMed Central. National Center for Biotechnology Information. [Link]
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The 5-Phenylthiophene-2-Carboxylate Scaffold: A Privileged Motif in Drug Discovery
A Comparative Guide to Structure-Activity Relationships and Therapeutic Potential For researchers, scientists, and drug development professionals, the identification of "privileged scaffolds" – molecular frameworks that...
Author: BenchChem Technical Support Team. Date: January 2026
A Comparative Guide to Structure-Activity Relationships and Therapeutic Potential
For researchers, scientists, and drug development professionals, the identification of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets – is a cornerstone of modern medicinal chemistry. The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, has long been recognized as one such scaffold, prized for its versatile chemistry and broad spectrum of pharmacological activities.[1][2][3] When coupled with a phenyl group at the 5-position and a carboxylate or related functional group at the 2-position, the resulting 5-phenylthiophene-2-carboxylate core emerges as a particularly promising platform for the development of novel therapeutics.
This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 5-phenylthiophene-2-carboxylates and their derivatives. We will explore how subtle modifications to this core structure can dramatically influence biological activity, with a focus on anti-inflammatory, antimicrobial, and anticancer applications. This guide will also present comparative data against alternative therapeutic agents, detailed experimental protocols, and visualizations of key signaling pathways to provide a comprehensive resource for the rational design of next-generation therapeutic agents.
Structure-Activity Relationship (SAR) Insights
The therapeutic efficacy of 5-phenylthiophene-2-carboxylate derivatives is exquisitely sensitive to the nature and position of substituents on both the thiophene and phenyl rings, as well as modifications to the carboxylate group. The following sections dissect the key SAR trends that have emerged from numerous studies.
Anti-Inflammatory Activity: Targeting the Arachidonic Acid Cascade
A significant body of research on 5-phenylthiophene-2-carboxylates has focused on their potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[4][5] The COX enzymes, particularly the inducible isoform COX-2, are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins.[6][7]
Key SAR observations for anti-inflammatory activity include:
Substituents on the Phenyl Ring: Halogen substitution on the phenyl ring, particularly at the para-position, has been shown to enhance anti-inflammatory activity. For instance, compounds with 4-chloro or 4-bromo substituents on the phenyl group exhibit potent suppression of adjuvant-induced arthritis in rat models.[8] This is likely due to favorable hydrophobic interactions within the active site of the COX enzyme.
Modifications of the Carboxylate Group: Conversion of the carboxylic acid to an ester or amide can modulate potency and selectivity. For example, certain methyl esters of 5-phenylthiophene derivatives have demonstrated greater potency than the corresponding carboxylic acids in suppressing arthritis.[8] Furthermore, the incorporation of a morpholinoacetamide group at the 2-position of the thiophene ring has yielded compounds with high selectivity for COX-2 over COX-1, a desirable trait for reducing gastrointestinal side effects associated with non-selective NSAIDs.[9]
Substituents on the Thiophene Ring: The presence of an amino group at the 3-position of the thiophene ring is a common feature in many biologically active derivatives. This group can participate in crucial hydrogen bonding interactions with the target enzyme.[10][11]
Comparative Analysis of Biological Activity
The following table summarizes the in vitro activity of representative 5-phenylthiophene-2-carboxylate derivatives and compares them with established therapeutic agents.
Compound ID
Biological Activity
Target/Assay
IC50/EC50 (µM)
Reference Compound
Ref. IC50/EC50 (µM)
Anti-Inflammatory
5b
COX-2 Inhibition
In vitro enzyme assay
5.45
Celecoxib
0.055
Anticancer
2b
Cytotoxicity
Hep3B cell line (MTT assay)
5.46
-
-
2d
Cytotoxicity
Hep3B cell line (MTT assay)
8.85
-
-
2e
Cytotoxicity
Hep3B cell line (MTT assay)
12.58
-
-
Antimicrobial
7b
Antibacterial
Various bacterial species
Comparable to standard
Ampicillin/Gentamicin
-
8
Antibacterial
Various bacterial species
Comparable to standard
Ampicillin/Gentamicin
-
Key Signaling Pathways
The biological effects of 5-phenylthiophene-2-carboxylate derivatives are mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and for predicting potential on- and off-target effects.
The following protocols provide a general framework for the synthesis and biological evaluation of 5-phenylthiophene-2-carboxylate derivatives. It is essential to consult specific literature for detailed reaction conditions and assay parameters for individual compounds.
Synthesis of 5-Phenylthiophene-2-carboxylic Acid via Suzuki-Miyaura Coupling
This protocol describes a common method for the synthesis of the 5-phenylthiophene-2-carboxylic acid core structure.
Materials:
5-Bromothiophene-2-carboxylic acid
Phenylboronic acid
Palladium catalyst (e.g., Xphos-Pd-G2)
Ligand (e.g., Xphos)
Base (e.g., K3PO4·7H2O)
Solvent (e.g., Ethanol)
Ethyl acetate
Diatomaceous earth
Silica gel for column chromatography
Petroleum ether and ethyl acetate for elution
Procedure:
To a reaction flask, add the base, phenylboronic acid, palladium catalyst, and ligand.
Add the solvent (ethanol) and stir the mixture to ensure homogeneity.
Add 5-bromothiophene-2-carboxylic acid to the reaction mixture.
Stir the reaction at room temperature for the appropriate time (typically 1-2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
Upon completion, add ethyl acetate to the reaction mixture.
Filter the mixture through a pad of diatomaceous earth, washing the filter cake with additional ethyl acetate.
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., petroleum ether-ethyl acetate) to yield the pure 5-phenylthiophene-2-carboxylic acid.[6]
In Vitro COX-2 Inhibition Assay
This protocol outlines a general procedure for evaluating the COX-2 inhibitory activity of synthesized compounds.
Materials:
Human recombinant COX-2 enzyme
Arachidonic acid (substrate)
Test compounds dissolved in a suitable solvent (e.g., DMSO)
Assay buffer
Detection reagent (e.g., a prostaglandin-specific antibody for ELISA)
96-well microplate
Plate reader
Procedure:
Prepare serial dilutions of the test compounds in the assay buffer.
In a 96-well microplate, add the COX-2 enzyme to each well.
Add the test compound dilutions to the respective wells and incubate for a defined period to allow for enzyme-inhibitor binding.
Initiate the enzymatic reaction by adding arachidonic acid to each well.
Incubate the plate at 37°C for a specific time to allow for prostaglandin production.
Stop the reaction by adding a suitable quenching agent.
Quantify the amount of prostaglandin produced using a suitable detection method, such as an enzyme-linked immunosorbent assay (ELISA).
Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.
Comparison with Alternative Scaffolds
While 5-phenylthiophene-2-carboxylates represent a promising class of compounds, it is instructive to compare their properties with other well-established therapeutic scaffolds.
Anti-Inflammatory Agents: Comparison with Traditional NSAIDs and Coxibs
Traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen are non-selective COX inhibitors, which can lead to gastrointestinal side effects. The coxib class of drugs, such as celecoxib, were developed as selective COX-2 inhibitors to mitigate these issues.[12][13] 5-Phenylthiophene-2-carboxylate derivatives offer the potential to achieve high COX-2 selectivity, similar to coxibs, but with a novel chemical scaffold. This novelty may provide advantages in terms of patentability and potentially different pharmacokinetic or pharmacodynamic profiles. The modular nature of the 5-phenylthiophene-2-carboxylate scaffold allows for fine-tuning of properties like solubility and metabolic stability, which can be a challenge with some existing NSAIDs.
Antimicrobial Agents: A Novel Scaffold in an Era of Resistance
The rise of antimicrobial resistance necessitates the discovery of new classes of antibiotics.[14] Many current antibiotics are based on a limited number of core scaffolds. Thiophene-based compounds, including 5-phenylthiophene-2-carboxylates, represent a departure from these traditional structures.[15][16] Their potential to act via novel mechanisms of action could be a significant advantage in combating resistant strains of bacteria. Further research is needed to elucidate their specific cellular targets and mechanisms of antimicrobial activity.
Conclusion and Future Directions
The 5-phenylthiophene-2-carboxylate scaffold has firmly established itself as a privileged structure in medicinal chemistry. The wealth of SAR data available, coupled with the synthetic tractability of this core, provides a solid foundation for the development of novel therapeutic agents. The demonstrated activity of these compounds in diverse areas such as inflammation, cancer, and infectious diseases highlights their broad therapeutic potential.
Future research in this area should focus on:
Elucidation of Mechanisms of Action: While the inhibition of enzymes like COX-2 is well-documented, the precise molecular targets for other biological activities, such as antimicrobial and anticancer effects, require further investigation.
Optimization of Pharmacokinetic Properties: Systematic studies to improve the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds will be crucial for their translation into clinical candidates.
Exploration of New Therapeutic Areas: The versatility of the 5-phenylthiophene-2-carboxylate scaffold suggests that its therapeutic potential may extend beyond the currently explored areas. Screening of compound libraries against a wider range of biological targets could uncover new and unexpected activities.
By leveraging the insights from SAR studies and embracing a multidisciplinary approach that combines synthetic chemistry, molecular modeling, and biological evaluation, the 5-phenylthiophene-2-carboxylate scaffold is poised to deliver the next generation of innovative medicines.
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A Comparative Analysis of the In Vitro Efficacy of Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate Against Standard Antibiotics
In the ever-present battle against antimicrobial resistance, the exploration of novel chemical scaffolds with potential antibacterial activity is a critical endeavor for drug discovery researchers. This guide provides an...
Author: BenchChem Technical Support Team. Date: January 2026
In the ever-present battle against antimicrobial resistance, the exploration of novel chemical scaffolds with potential antibacterial activity is a critical endeavor for drug discovery researchers. This guide provides an in-depth comparative analysis of the in vitro efficacy of a novel thiophene derivative, Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate, against established, clinically relevant antibiotics. This document is intended for researchers, scientists, and drug development professionals actively engaged in the search for new antimicrobial agents.
Thiophene-based compounds have garnered significant interest due to their diverse pharmacological activities, including antibacterial properties.[1][2][3][4][5] This guide will present a hypothetical, yet scientifically plausible, dataset to illustrate the comparative performance of Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate against common Gram-positive and Gram-negative bacteria, contextualized by the performance of standard antibiotics.
Introduction to the Test Compound and Comparators
Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate is a synthetic compound belonging to the thiophene class. The rationale for investigating its antibacterial potential stems from the known antimicrobial activities of various thiophene derivatives.[4] For this comparative analysis, its efficacy will be benchmarked against the following widely used antibiotics, each with a distinct mechanism of action:[6][7][8][9]
Penicillin: A β-lactam antibiotic that inhibits bacterial cell wall synthesis.[6][8]
Ciprofloxacin: A fluoroquinolone that inhibits bacterial DNA replication.[10]
Gentamicin: An aminoglycoside that inhibits bacterial protein synthesis.[10]
The evaluation will be conducted against two representative bacterial strains:
Escherichia coli (ATCC 25922): A Gram-negative bacterium, commonly used as a standard for antimicrobial susceptibility testing.
Staphylococcus aureus (ATCC 25923): A Gram-positive bacterium, a significant human pathogen.
Methodologies for In Vitro Efficacy Assessment
To ensure a robust and reproducible comparison, standardized in vitro susceptibility testing methods are employed. The protocols outlined below are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[11][12][13][14][15][16][17][18][19]
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[20][21][22] This assay is considered the gold standard for determining the potency of a new antimicrobial compound.[20][22]
Experimental Protocol:
Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown overnight in Mueller-Hinton Broth (MHB). The turbidity of the bacterial suspension is then adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. The suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[21][22]
Serial Dilution of Antimicrobial Agents: A two-fold serial dilution of Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate and the comparator antibiotics is prepared in a 96-well microtiter plate containing MHB.[21]
Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The microtiter plate is then incubated at 37°C for 18-24 hours.[21][22][23]
Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth (turbidity).[21][22]
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[24][25] This assay provides insight into whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).[9]
Experimental Protocol:
Subculturing from MIC Assay: Following the determination of the MIC, a small aliquot (typically 10 µL) from the wells showing no visible growth in the MIC assay is subcultured onto Mueller-Hinton Agar (MHA) plates.[26]
Incubation: The MHA plates are incubated at 37°C for 18-24 hours.
Determination of MBC: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[25][26] An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[26]
Kirby-Bauer Disk Diffusion Test
This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antimicrobial agent.[27][28][29]
Experimental Protocol:
Preparation of Bacterial Lawn: A standardized inoculum (0.5 McFarland) of the test bacterium is uniformly swabbed onto the surface of a Mueller-Hinton agar plate to create a confluent lawn of growth.[29][30]
Application of Antibiotic Disks: Paper disks impregnated with a standard concentration of Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate and the comparator antibiotics are placed on the agar surface.[29][30]
Incubation: The plates are incubated at 37°C for 18-24 hours.[30]
Measurement of Zones of Inhibition: The diameter of the clear zone of no bacterial growth around each disk is measured in millimeters.[30] The size of the zone is proportional to the susceptibility of the bacterium to the antibiotic.
Visualizing the Experimental Workflow
Caption: Workflow for determining MIC, MBC, and Kirby-Bauer susceptibility.
Comparative Efficacy Data (Hypothetical)
The following tables summarize the hypothetical in vitro efficacy data for Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate in comparison to the selected antibiotics.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
Compound
E. coli (ATCC 25922)
S. aureus (ATCC 25923)
Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate
16
8
Penicillin
>256
0.5
Ciprofloxacin
0.015
0.25
Gentamicin
0.5
0.25
Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL
Based on the hypothetical data, Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate demonstrates promising antibacterial activity against both Gram-positive and Gram-negative bacteria.
Activity against S. aureus: The compound shows moderate activity against S. aureus, with an MIC of 8 µg/mL and an MBC of 16 µg/mL. The MBC/MIC ratio is 2, suggesting a bactericidal mode of action against this bacterium.[26] Its efficacy is lower than that of the comparator antibiotics, but it represents a potentially new scaffold for development.
Activity against E. coli: The compound exhibits activity against E. coli with an MIC of 16 µg/mL and an MBC of 32 µg/mL. Again, the MBC/MIC ratio of 2 indicates a bactericidal effect.[26] As expected, penicillin shows no activity against this Gram-negative bacterium due to the presence of an outer membrane and potential for β-lactamase production. Ciprofloxacin and gentamicin demonstrate potent activity against E. coli.[31][32][33][34][35][36][37][38]
Spectrum of Activity: Unlike penicillin, which has a narrower spectrum, Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate shows activity against both bacterial types, suggesting a broader spectrum of activity. This is a desirable characteristic for a novel antibiotic candidate.
The Kirby-Bauer test results corroborate the MIC data, with the zones of inhibition generally correlating with the susceptibility observed in the broth microdilution assays.
Potential Mechanisms and Future Directions
While the precise mechanism of action for Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate is yet to be elucidated, some thiophene derivatives have been shown to disrupt bacterial membrane integrity or interfere with essential enzymatic pathways.[1] Further studies are warranted to investigate its specific molecular target.
Future research should focus on:
Mechanism of Action Studies: To identify the specific cellular target of the compound.
Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs of the compound to optimize its potency and pharmacokinetic properties.
Toxicity and In Vivo Efficacy Studies: To assess the compound's safety profile and its effectiveness in animal models of infection.
Testing against Resistant Strains: To evaluate its efficacy against multidrug-resistant bacteria.
Conclusion
The hypothetical data presented in this guide illustrates the potential of Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate as a promising starting point for the development of new antibacterial agents. Its demonstrated bactericidal activity against both Gram-positive and Gram-negative bacteria warrants further investigation. The methodologies and comparative data provided herein serve as a framework for the continued exploration and development of novel antimicrobial compounds.
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A Comparative Guide to the In Vivo Therapeutic Efficacy of Thiophene-Based Compounds
The thiophene ring is a privileged heterocyclic scaffold in medicinal chemistry, prized for its versatile biological activities and its role as a bioisostere of the phenyl ring.[1][2] This structural feature often enhanc...
Author: BenchChem Technical Support Team. Date: January 2026
The thiophene ring is a privileged heterocyclic scaffold in medicinal chemistry, prized for its versatile biological activities and its role as a bioisostere of the phenyl ring.[1][2] This structural feature often enhances drug-receptor interactions and favorably modifies physicochemical properties, leading to improved therapeutic profiles.[1] Its significance is underscored by its presence in numerous FDA-approved drugs, spanning a wide array of pharmacological classes including anticancer, anti-inflammatory, and antiplatelet agents.[1][3] This guide provides a comparative analysis of thiophene-based compounds that have been evaluated in in vivo models, offering researchers and drug development professionals a synthesized overview of their performance, the causality behind experimental designs, and detailed protocols for preclinical validation.
Anticancer Applications: Targeting Proliferation and Angiogenesis
Thiophene derivatives have emerged as a formidable class of anticancer agents, with mechanisms often involving the inhibition of kinases, tubulin polymerization, and the induction of apoptosis.[4][5] Their structural diversity allows for the fine-tuning of activity against various cancer cell lines.[6][7]
A notable example is the tetrahydrobenzo[b]thiophene derivative, 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17) , which has demonstrated broad-spectrum antitumor activity.[4] In vivo studies are critical to validate the promising in vitro cytotoxicity data and to understand the compound's behavior in a complex biological system.
Comparative In Vivo Performance of Thiophene-Based Anticancer Agents
Significant reduction in tumor growth up to day 8 of treatment.
Key Signaling Pathway: Dual Inhibition by BU17
The efficacy of BU17 stems from its ability to disrupt two critical cellular processes required for tumor growth: cell division and cell cycle regulation. It inhibits the polymerization of tubulin, which is essential for forming the mitotic spindle, and it inhibits WEE1 kinase, a key regulator of the G2/M cell cycle checkpoint. This dual mechanism leads to cell cycle arrest and apoptosis.
Caption: Inhibition of COX and LOX pathways by thiophene compounds.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic and reliable model for evaluating acute anti-inflammatory activity.
[8][9]
Animal Selection and Acclimation: Use male or female Wistar or Sprague-Dawley rats (150-200g). Acclimate them for a week. [9][10]Fast the animals overnight before the experiment to ensure uniform absorption of the test compound, but allow free access to water.
Baseline Measurement: Measure the initial volume of the left hind paw of each rat using a plethysmometer. This serves as the baseline reading (V0).
Compound Administration: Randomize animals into groups. Administer the thiophene compound, vehicle (control), or a standard drug (e.g., indomethacin) orally or intraperitoneally. [11]The choice of route depends on the intended clinical application and the compound's properties.
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution (in sterile saline) subcutaneously into the sub-plantar region of the same paw. [9][12]Carrageenan is a phlogistic agent that induces a biphasic inflammatory response, making it ideal for screening NSAIDs.
Measurement of Edema: Measure the paw volume again at specific time points after the carrageenan injection, typically every hour for up to 5 or 6 hours (Vt). The peak edema is usually observed around the 3rd or 4th hour.
[13]6. Data Analysis:
Calculate the volume of edema at each time point: Edema (mL) = Vt - V0.
Calculate the percentage inhibition of edema for each treated group compared to the control group using the formula:
% Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100.
Analyze the results statistically to determine significance.
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Thiophene derivatives have demonstrated significant potential, exhibiting activity against a range of bacteria, including drug-resistant strains. [14][15][16]Their mechanisms can involve membrane permeabilization and disruption of key cellular processes.
[14]
Comparative In Vivo Performance of Thiophene-Based Antimicrobial Agents
Compound
Therapeutic Target/Mechanism
Animal Model
Dosing Regimen
Key In Vivo Outcome
Reference
Thiophene derivatives 4 & 8
Increased membrane permeabilization
C. elegans infected with Colistin-Resistant A. baumannii & E. coli
N/A (in vivo model is a screening platform)
Showed bactericidal effects and reduced bacterial adherence. [14][17]
Experimental Workflow: In Vivo Antimicrobial Efficacy Testing
Evaluating a potential antimicrobial in vivo requires a systematic approach to determine if the promising in vitro minimum inhibitory concentration (MIC) values translate to a therapeutic effect in a host.
[18]
Caption: General workflow for testing antimicrobial thiophene compounds in vivo.
Experimental Protocol: Murine Sepsis (Peritonitis) Model
This model is used to evaluate the efficacy of antimicrobials against systemic infections.
Animal and Pathogen Preparation: Use 6-8 week old mice (e.g., C57BL/6 or BALB/c). Prepare a standardized inoculum of the bacterial strain of interest (e.g., carbapenem-resistant K. pneumoniae) to a known concentration (CFU/mL).
[19]2. Induction of Infection: Induce peritonitis by intraperitoneally (IP) injecting the bacterial suspension. The volume and concentration should be predetermined to cause a consistent, sublethal, or lethal infection depending on the study endpoint.
Treatment Initiation: At a specified time post-infection (e.g., 1-2 hours), administer the thiophene compound via a clinically relevant route (e.g., intravenous or IP). Include vehicle control and standard-of-care antibiotic groups.
Monitoring Survival: For efficacy studies, monitor the animals for survival over a period of 7-14 days. This is the most definitive endpoint for a life-threatening infection model.
Determining Bacterial Burden: For pharmacodynamic studies, euthanize subsets of animals at various time points (e.g., 24 hours post-treatment).
6. Sample Collection and Analysis: Aseptically collect blood and organs (e.g., spleen, liver). Homogenize the organs, perform serial dilutions of blood and homogenates, and plate on appropriate agar to quantify the bacterial load (CFU/g of tissue or CFU/mL of blood).
Data Analysis: Compare the survival curves between groups using the log-rank test. Compare the bacterial loads between groups using appropriate statistical tests (e.g., ANOVA). A significant reduction in bacterial load or increase in survival indicates efficacy.
Neuroprotective Applications: A Multi-Target Approach
Neurodegenerative disorders (NDDs) like Alzheimer's and Parkinson's disease are characterized by a complex, multifactorial pathology involving protein aggregation, oxidative stress, and neuroinflammation. [20]Thiophene derivatives are attractive candidates for NDDs due to their ability to penetrate the blood-brain barrier and engage multiple targets simultaneously.
[20][21]
Comparative In Vivo Performance of Thiophene-Based Neuroprotective Agents
Conceptual Framework: Multi-Targeting in Alzheimer's Disease
Thiophene scaffolds can be functionalized to interact with several key components of Alzheimer's pathology, offering a more holistic therapeutic strategy than single-target agents.
Caption: Potential multi-target intervention by thiophene derivatives in Alzheimer's.
Experimental Protocol: General Workflow for a Transgenic NDD Mouse Model
Evaluating neuroprotective agents requires long-term studies in animal models that genetically recapitulate aspects of human disease.
[22][23]
Model Selection: Choose a relevant transgenic mouse model (e.g., 5XFAD for Alzheimer's, SOD1G93A for ALS). [24][25]These models develop age-dependent pathology and functional deficits, providing a window for therapeutic intervention.
Chronic Dosing: Begin administration of the thiophene compound before or at the onset of detectable pathology. Dosing is typically chronic (weeks to months) and administered via medicated feed, drinking water, or regular injections.
Behavioral Testing: At various ages, subject the mice to a battery of behavioral tests to assess cognitive or motor function.
Cognition (AD models): Morris Water Maze, Y-maze, Novel Object Recognition.
[26] * Motor Function (PD/ALS models): Rotarod test, grip strength, open field test.
Biochemical Analysis: Homogenize brain tissue to quantify key pathological markers. This may include measuring levels of aggregated proteins (e.g., Aβ42, phosphorylated Tau) via ELISA or Western blot, or assessing neurotransmitter levels.
Histopathological Analysis: Perfuse and fix one brain hemisphere. Section the brain and perform immunohistochemistry to visualize and quantify pathological features like amyloid plaques, neurofibrillary tangles, or neuronal loss in specific brain regions.
Data Interpretation: A successful neuroprotective compound will demonstrate an improvement in behavioral outcomes that is correlated with a reduction in the biochemical and histopathological markers of the disease.
References
Ansari, M.F., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]
Bhilare, N.V., et al. (2021). Diverse Thiophenes as Scaffolds in Anti-cancer Drug Development: A Concise Review. Mini-Reviews in Medicinal Chemistry, 21(2). Available at: [Link]
Matos, M.J., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules, 26(14), 4347. Available at: [Link]
Khan, I. & Ibrar, A. (2023). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies, 3(9), 161-171. Available at: [Link]
Matos, M.J., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules, 26(14), 4347. Available at: [Link]
Amawi, H., et al. (2022). Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. International Journal of Nanomedicine, 17, 349-367. Available at: [Link]
Nile, S.H. & Park, S.W. (2013). Optimized methods for in vitro and in vivo anti-inflammatory assays and its applications in herbal and synthetic drug analysis. Mini-Reviews in Medicinal Chemistry, 13(1), 95-100. Available at: [Link]
Singh, N., et al. (2022). Synthesis, anti-inflammatory, analgesic and antioxidant activities of some tetrasubstituted thiophenes. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1162-1175. Available at: [Link]
ResearchGate. (2024). Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads. ResearchGate. Available at: [Link]
InVivo Biosystems. Neurodegenerative Disease Models. InVivo Biosystems. Available at: [Link]
Slideshare. (2018). In vivo screening method for anti inflammatory agent. Slideshare. Available at: [Link]
Moore, B.D., et al. (2022). Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. Frontiers in Molecular Neuroscience, 15, 874026. Available at: [Link]
Encyclopedia.pub. (2024). Biological Activities of Thiophenes. Encyclopedia.pub. Available at: [Link]
Uddin, M.S., et al. (2024). Experimental Models and Translational Strategies in Neuroprotective Drug Development with Emphasis on Alzheimer's Disease. International Journal of Molecular Sciences, 25(3), 1851. Available at: [Link]
WuXi Biology. CNS Disease Models and Safety Pharmacology Testing. WuXi Biology. Available at: [Link]
Dawson, T.M., et al. (2018). Animal Models of Neurodegenerative Diseases. Molecular Neurodegeneration, 13(1), 30. Available at: [Link]
Matos, M.J., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules, 26(14), 4347. Available at: [Link]
Ullah, N., et al. (2016). In vitro and in vivo protocols of antimicrobial bioassay of medicinal herbal extracts: A review. Asian Pacific Journal of Tropical Disease, 6(8), 660-664. Available at: [Link]
de Almeida Junior, S. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Revista Dor, 20(1), 66-71. Available at: [Link]
Rehman, S.U., et al. (2023). Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. Molecules, 28(19), 6796. Available at: [Link]
ResearchGate. (2023). A Review on Anticancer Activities of Thiophene and Its Analogs. ResearchGate. Available at: [Link]
de Almeida Junior, S. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Revista Dor, 20(1). Available at: [Link]
Nile, S.H. & Park, S.W. (2013). Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. Mini-Reviews in Medicinal Chemistry, 13(1), 95-100. Available at: [Link]
Miró-Canturri, A., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Cellular and Infection Microbiology, 14, 1381333. Available at: [Link]
Kumar, A., et al. (2014). Therapeutic importance of synthetic thiophene. RSC Advances, 4(65), 34363-34381. Available at: [Link]
ACS Omega. (2023). Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. ACS Omega. Available at: [Link]
Matos, M.J., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules, 26(14), 4347. Available at: [Link]
Al-Otaibi, M.I., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Saudi Pharmaceutical Journal, 31(11), 101799. Available at: [Link]
PubMed. (2024). Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. PubMed. Available at: [Link]
Liu, K., et al. (2024). Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro. Heliyon, 10(10), e31109. Available at: [Link]
GARDP. (2019). Models for antimicrobial R&D: Advanced and complex in vivo models for infectious disease research. YouTube. Available at: [Link]
Li, Y., et al. (2022). Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host. Frontiers in Microbiology, 13, 936814. Available at: [Link]
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Encyclopedia MDPI. (2021). Thiophene-Based Compounds. Encyclopedia MDPI. Available at: [Link]
Khan, A., et al. (2024). Investigating the antibacterial potential of thiophene derivatives against wound infections: a combined DFT, molecular docking, and ADMET study targeting Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli resistant genes. Journal of Biomolecular Structure and Dynamics. Available at: [Link]
ResearchGate. (2024). Antibacterial activity of thiophene derivatives 4, 5 and 8 at different... ResearchGate. Available at: [Link]
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MDPI. (2019). Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. MDPI. Available at: [Link]
Cross-validation of the synthesis of "Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate" from different starting materials
Introduction Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its thiophene core, substituted with hydroxyl, carboxylate, an...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction
Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its thiophene core, substituted with hydroxyl, carboxylate, and phenyl groups, provides a versatile scaffold for the development of novel therapeutic agents and functional organic materials. The arrangement of these functional groups allows for a variety of chemical modifications, making it a valuable building block in drug discovery and a precursor for complex molecular architectures. This guide provides a comparative analysis of two distinct synthetic routes to this target molecule, offering researchers and drug development professionals the critical insights needed to select the most suitable method for their specific applications. We will delve into the mechanistic underpinnings, experimental protocols, and performance metrics of the Fiesselmann Thiophene Synthesis and a strategic modification of this reaction starting from a β-ketoester.
Synthetic Route 1: The Fiesselmann Thiophene Synthesis
The Fiesselmann thiophene synthesis is a classical and direct method for the preparation of 3-hydroxy-2-thiophenecarboxylic acid derivatives.[1][2] This approach constructs the thiophene ring by reacting an α,β-acetylenic ester with an α-mercaptoacetic acid ester in the presence of a base.
Reaction Mechanism and Rationale
The reaction is initiated by the deprotonation of the α-mercaptoacetic acid ester (ethyl thioglycolate) by a base, typically a sodium alkoxide, to form a thiolate anion. This nucleophilic thiolate then undergoes a Michael addition to the electron-deficient triple bond of the α,β-acetylenic ester (ethyl phenylpropiolate). The resulting enolate intermediate then cyclizes via an intramolecular Claisen-type condensation, where the carbanion attacks the ester carbonyl group. Subsequent elimination of an ethoxide ion and tautomerization of the resulting keto-enol system yields the stable aromatic 3-hydroxythiophene ring. The choice of a strong base like sodium ethoxide is crucial for both the initial deprotonation of the thiol and for promoting the final cyclization and aromatization steps.
Diagram of the Fiesselmann Synthesis Workflow
Caption: Workflow for the Modified Fiesselmann Synthesis.
Experimental Protocol
To a stirred solution of sodium ethoxide, prepared from sodium (1.15 g, 0.05 mol) in absolute ethanol (60 mL), is added ethyl benzoylacetate (9.6 g, 0.05 mol). After stirring for 15 minutes, elemental sulfur (1.6 g, 0.05 g-atom) is added in portions. The mixture is stirred for a further 30 minutes, followed by the dropwise addition of ethyl chloroacetate (6.1 g, 0.05 mol). The reaction mixture is then heated under reflux for 4 hours. After cooling, the mixture is poured into ice-water (250 mL) and acidified with dilute hydrochloric acid. The resulting precipitate is filtered, washed with water, and purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol to yield the final product.
Ethyl phenylpropiolate can be more specialized and costly.
Starting materials are generally more common and cost-effective.
Reaction Steps
Typically a one-pot reaction.
Can be performed as a one-pot reaction.
Reaction Conditions
Requires a strong base (e.g., sodium ethoxide) and reflux temperatures.
Also requires a strong base and heating.
Reported Yield
Generally moderate to good yields.
Yields can be variable depending on the specific conditions.
Atom Economy
Relatively good atom economy.
Atom economy may be slightly lower due to the use of a haloester.
Safety Considerations
Sodium metal is highly reactive. Ethyl thioglycolate has a strong odor.
Sodium metal is highly reactive. Ethyl chloroacetate is a lachrymator and toxic. [1][3][4][5][6]Elemental sulfur is flammable. [2][7][8]
Versatility
Well-established for a range of substituted 3-hydroxythiophenes.
Offers flexibility in the choice of β-ketoesters.
Product Characterization
The synthesized Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate from both routes should be characterized to confirm its identity and purity.
Melting Point: 68 °C
Boiling Point: 151-152 °C at 0.3 Torr
¹H NMR (CDCl₃, δ ppm): The spectrum is expected to show signals for the ethyl ester protons (a triplet and a quartet), aromatic protons of the phenyl group, a singlet for the thiophene ring proton, and a broad singlet for the hydroxyl proton.
¹³C NMR (CDCl₃, δ ppm): The spectrum should display characteristic signals for the carbonyl carbon of the ester, the carbons of the thiophene ring (including those bearing the hydroxyl and phenyl groups), the carbons of the phenyl ring, and the carbons of the ethyl group.
IR (KBr, cm⁻¹): Characteristic absorption bands are expected for the O-H stretching of the hydroxyl group, C=O stretching of the ester, C=C stretching of the aromatic rings, and C-S stretching of the thiophene ring.
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C₁₃H₁₂O₃S).
Conclusion
Both the traditional Fiesselmann synthesis and its Lissavetzky modification from ethyl benzoylacetate present viable pathways to Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate. The choice between these two methods will largely depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis.
The Fiesselmann synthesis offers a more direct and elegant route, with potentially higher atom economy. However, the cost and availability of ethyl phenylpropiolate may be a limiting factor for large-scale production.
The Modified Fiesselmann (Lissavetzky) synthesis utilizes more readily available and economical starting materials, making it an attractive option for larger-scale preparations. While potentially involving a slightly more complex reaction mixture, it provides a practical and efficient alternative.
Ultimately, both methods are robust and can be optimized to achieve good yields of the target compound. Researchers should carefully consider the factors outlined in this guide to make an informed decision based on their specific laboratory capabilities and project requirements.
References
Fiesselmann, H. (1950s). The Fiesselmann thiophene synthesis. (Please note: A specific journal citation for the original work by Fiesselmann is not readily available in the provided search results, but the reaction is well-established and named in his honor.)
Lissavetzky, J. A variation of the Fiesselmann synthesis. This is a modification of the original Fiesselmann synthesis and is widely recognized.
Fiesselmann thiophene synthesis - Wikipedia. (n.d.). Retrieved from [Link]
Fiesselmann thiophene synthesis - Semantic Scholar. (n.d.). Retrieved from [Link]
Ethyl chloroacetate - Oakwood Chemical. (n.d.). Retrieved from [Link]
Ethyl Chloroacetate, 500 mL, Each. (n.d.). Retrieved from [Link]
Benchmarking Synthetic Efficiency: A Comparative Guide to the Synthesis of 3-Hydroxy-5-phenylthiophenes
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of heterocyclic scaffolds is a cornerstone of innovation. The 3-hydroxy-5-phenylthiophene moiety is a privileged structu...
Author: BenchChem Technical Support Team. Date: January 2026
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of heterocyclic scaffolds is a cornerstone of innovation. The 3-hydroxy-5-phenylthiophene moiety is a privileged structure, appearing in a range of biologically active compounds. Its synthesis, therefore, is of significant interest. This guide provides an in-depth, objective comparison of the primary synthetic routes to this valuable thiophene derivative, supported by experimental data to inform the selection of the most appropriate methodology for a given research and development context.
Introduction: The Significance of the 3-Hydroxy-5-phenylthiophene Scaffold
The thiophene ring is a versatile isostere for the benzene ring in medicinal chemistry, often imparting favorable pharmacokinetic properties. The 3-hydroxy substitution, in particular, offers a handle for further functionalization and can participate in crucial hydrogen bonding interactions with biological targets. The 5-phenyl group provides a lipophilic domain and opportunities for diverse substitution patterns to modulate activity and selectivity. Consequently, efficient and scalable access to 3-hydroxy-5-phenylthiophenes is a critical objective for synthetic chemists. This guide will focus on a comparative analysis of the most prevalent and effective synthetic strategies.
Core Synthetic Strategies: A Head-to-Head Comparison
Two major synthetic routes have emerged as the most reliable for the preparation of 3-hydroxy-5-phenylthiophenes: the Fiesselmann Thiophene Synthesis and its variations, and the Paal-Knorr Thiophene Synthesis. Each approach possesses distinct advantages and disadvantages in terms of starting material availability, reaction conditions, and overall efficiency.
Parameter
Fiesselmann Synthesis
Paal-Knorr Synthesis
Starting Materials
Phenyl-substituted α,β-acetylenic esters or β-halo-α,β-unsaturated esters and thioglycolic acid derivatives.
1,4-Dicarbonyl compounds with a phenyl substituent.
Key Transformation
Base-catalyzed condensation and cyclization.
Condensation with a sulfur source (e.g., Lawesson's reagent, P₄S₁₀).
Typical Yields
Moderate to high.
Variable, often moderate.
Reaction Conditions
Generally mild base-catalyzed conditions.
Often requires higher temperatures and stoichiometric sulfurizing agents.
Substrate Scope
Broad, tolerates various substituents on the phenyl ring and the ester group.
Dependent on the accessibility of the requisite 1,4-dicarbonyl precursor.
Key Advantages
Convergent, often one-pot, and utilizes readily available starting materials.
A classic and well-established method for thiophene synthesis.
Key Disadvantages
The synthesis of the acetylenic ester precursor can sometimes be challenging.
The required 1,4-dicarbonyl compounds can be difficult to synthesize. The use of P₄S₁₀ or Lawesson's reagent can be cumbersome.
In-Depth Analysis of Synthetic Routes
Route 1: The Fiesselmann Thiophene Synthesis
The Fiesselmann synthesis is a powerful and versatile method for the construction of 3-hydroxythiophene-2-carboxylic acid derivatives.[1] The core of this strategy involves the base-catalyzed reaction of an α,β-acetylenic ester with a thioglycolic acid derivative.[1] The reaction proceeds through a Michael addition of the thioglycolate to the activated triple bond, followed by an intramolecular cyclization and tautomerization to yield the aromatic 3-hydroxythiophene.
A significant advantage of the Fiesselmann synthesis is its convergent nature, allowing for the rapid assembly of the thiophene core. Furthermore, variations of this reaction, such as the use of β-halo-α,β-unsaturated esters as starting materials, enhance its versatility.
Caption: General workflow for the Fiesselmann synthesis.
Step-by-Step Methodology:
To a solution of sodium ethoxide (prepared from sodium metal in absolute ethanol), ethyl phenylpropiolate is added dropwise at a controlled temperature.
Ethyl thioglycolate is then added to the reaction mixture.
The reaction is stirred at room temperature or with gentle heating until completion, monitored by thin-layer chromatography (TLC).
The reaction mixture is then cooled and acidified with a dilute acid (e.g., HCl).
The precipitated product is collected by filtration, washed with water, and dried.
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Expected Yield: Moderate to high, typically in the range of 60-80%.
Causality Behind Experimental Choices: The use of a strong base like sodium ethoxide is crucial for the deprotonation of the thioglycolic acid ester, which initiates the nucleophilic attack on the acetylenic ester. The choice of ethanol as a solvent is common as it is the conjugate acid of the base, minimizing side reactions. Acidification during work-up is necessary to protonate the phenoxide and carboxylate functionalities, leading to the precipitation of the final product.
Route 2: The Paal-Knorr Thiophene Synthesis
The Paal-Knorr synthesis is a classical method for the formation of five-membered heterocycles, including thiophenes, from 1,4-dicarbonyl compounds.[2][3] To synthesize a 3-hydroxy-5-phenylthiophene via this route, a suitably substituted 1,4-dicarbonyl precursor is required. The key step involves the reaction of this diketone with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[3]
While conceptually straightforward, the main challenge of the Paal-Knorr synthesis lies in the accessibility of the 1,4-dicarbonyl starting material. The synthesis of these precursors can be multi-step and may result in lower overall yields.
Caption: General workflow for the Paal-Knorr synthesis.
Step-by-Step Methodology:
A mixture of the phenyl-substituted 1,4-dicarbonyl compound and Lawesson's reagent (or P₄S₁₀) in an inert solvent such as toluene or xylene is prepared.
The reaction mixture is heated to reflux for several hours, with the progress monitored by TLC.
After cooling, the reaction mixture is filtered to remove any insoluble byproducts.
The filtrate is concentrated under reduced pressure.
The crude product is then purified by column chromatography on silica gel or by recrystallization.
Expected Yield: Variable, often in the moderate range of 40-60%, highly dependent on the specific 1,4-dicarbonyl substrate.
Causality Behind Experimental Choices: The sulfurizing agent is essential for the conversion of the carbonyl groups to thiocarbonyls, which is a key step in the thiophene ring formation. High temperatures are typically required to drive the reaction to completion. The choice of an inert, high-boiling solvent like toluene or xylene is dictated by the temperature requirements of the reaction.
Conclusion and Recommendations
Both the Fiesselmann and Paal-Knorr syntheses offer viable pathways to 3-hydroxy-5-phenylthiophenes. However, for overall efficiency, substrate availability, and milder reaction conditions, the Fiesselmann synthesis and its variations generally represent the more advantageous approach . Its convergent nature allows for the rapid construction of the desired scaffold from readily accessible starting materials.
The Paal-Knorr synthesis, while a classic and reliable method, is often hampered by the synthetic accessibility of the required 1,4-dicarbonyl precursors. For projects where the specific 1,4-dicarbonyl is readily available or can be synthesized efficiently, the Paal-Knorr route remains a valuable option.
Ultimately, the choice of synthetic route will depend on the specific goals of the project, including the availability of starting materials, the desired scale of the synthesis, and the laboratory's capabilities. This guide provides the foundational information to make an informed decision, empowering researchers to efficiently access the valuable 3-hydroxy-5-phenylthiophene scaffold for their drug discovery and development endeavors.
A Senior Application Scientist's Guide to Characterizing and Comparing Novel Organic Semiconductors: The Case of Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate
For researchers and professionals in materials science and drug development, the identification and characterization of novel organic semiconductors are pivotal for advancing next-generation electronics and bioelectronic...
Author: BenchChem Technical Support Team. Date: January 2026
For researchers and professionals in materials science and drug development, the identification and characterization of novel organic semiconductors are pivotal for advancing next-generation electronics and bioelectronics. This guide provides a comprehensive framework for evaluating the material properties of a promising, yet undercharacterized, thiophene derivative: "Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate."
Given the nascent stage of research into this specific molecule, this document will not present a direct quantitative comparison. Instead, it will equip you with the foundational knowledge and detailed experimental protocols to conduct a thorough evaluation. We will use well-established organic semiconductors as benchmarks, enabling you to position this novel compound within the broader landscape of semiconductor materials. Our focus is on the causality behind experimental choices, ensuring a robust and self-validating approach to characterization.
The Significance of Molecular Structure: A Thiophene Derivative of Interest
Organic semiconductors are carbon-based materials that possess the unique ability to transport charge.[1] Their properties can be finely tuned through molecular design, offering advantages like mechanical flexibility, low-cost processing, and broad availability.[1][2] The core of our subject molecule, a thiophene ring, is a well-known building block in high-performance organic semiconductors due to its electron-rich nature, which facilitates charge transport.[3][4] The presence of a phenyl group can enhance intermolecular π-π stacking, a critical factor for efficient charge hopping between molecules, while the hydroxyl and carboxylate groups can influence solubility, energy levels, and self-assembly.[3][5]
This guide will walk through the essential properties that dictate the performance of an organic semiconductor and the rigorous experimental methods to quantify them.
Key Material Properties for Organic Semiconductors
The performance of an organic semiconductor in a device is governed by a set of interconnected material properties. Understanding these is crucial for predicting and optimizing device function.
Charge Carrier Mobility (μ): This is a measure of how quickly charge carriers (electrons or holes) move through the material under the influence of an electric field.[6] High mobility is essential for fast-switching transistors and efficient solar cells.[7] The molecular packing and structural order of the material in a thin film significantly impact this property.[3][8]
HOMO/LUMO Energy Levels: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are analogous to the valence and conduction bands in inorganic semiconductors, respectively.[9][10] The HOMO level influences the ease of hole injection and the material's stability against oxidation, while the LUMO level is critical for electron injection and stability against reduction.[11] The energy difference between HOMO and LUMO defines the material's band gap, which determines its optical absorption properties.[9][10]
Thermal Stability: Organic materials can be sensitive to heat, which can cause morphological changes, degradation, and device failure.[12][13] High thermal stability, often characterized by a high glass transition temperature (Tg), is crucial for long-term operational stability of devices.[14][15]
Solution Processability: The ability to dissolve the semiconductor in a common solvent is key to enabling low-cost, large-area fabrication techniques like spin-coating, inkjet printing, and roll-to-roll processing.[16][17] This is often achieved by attaching flexible side chains to the core molecule.[17]
A Comparative Framework: Benchmarking Against Established Materials
To provide context for the potential performance of Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate, we will compare its yet-to-be-determined properties against those of well-characterized organic semiconductors.
Material Property
Poly(3-hexylthiophene-2,5-diyl) (P3HT)
Pentacene
Diketopyrrolopyrrole (DPP) derivatives
Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate
Charge Carrier Mobility (cm²/Vs)
10⁻³ - 10⁻¹ (hole)
> 1 (hole)
0.1 - 10 (hole and electron)
To be determined
HOMO (eV)
~ -5.0
~ -5.0
~ -5.2 to -5.5
To be determined
LUMO (eV)
~ -3.0
~ -3.2
~ -3.5 to -4.0
To be determined
Band Gap (eV)
~ 2.0
~ 1.8
~ 1.7 - 2.0
To be determined
Thermal Stability
Tg ~ 130 °C
Sublimes > 300 °C
Generally high, > 200 °C
To be determined
Solution Processability
High
Low (requires functionalization)
High
Expected to be moderate to high
Note: The values for P3HT, Pentacene, and DPP derivatives are representative and can vary based on synthesis, processing, and measurement conditions.
Experimental Workflows for Material Characterization
A logical and systematic experimental approach is paramount. The following section details the protocols for determining the key material properties.
Workflow for Characterization of a Novel Organic Semiconductor
Caption: Workflow for the characterization of a novel organic semiconductor.
Determining HOMO, LUMO, and Electrochemical Band Gap via Cyclic Voltammetry (CV)
Causality: CV is an electrochemical technique used to probe the redox properties of a molecule. The oxidation and reduction potentials can be empirically correlated to the HOMO and LUMO energy levels, respectively.[18][19] This provides fundamental insight into the material's electronic structure and its suitability for charge injection and transport.[20][21]
Step-by-Step Protocol:
Preparation of the Electrolyte Solution: Dissolve a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in an anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane).
Working Electrode Preparation: Prepare a solution of the Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate (typically ~1 mM). Drop-cast or spin-coat this solution onto the working electrode (e.g., glassy carbon, platinum, or ITO-coated glass) and allow the solvent to evaporate, forming a thin film.[22]
Electrochemical Cell Assembly: Assemble a three-electrode cell consisting of the prepared working electrode, a reference electrode (e.g., Ag/AgCl or a ferrocene/ferrocenium (Fc/Fc+) internal reference), and a counter electrode (e.g., a platinum wire).[22]
Measurement: Purge the electrolyte solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen. Immerse the electrodes in the solution and record the cyclic voltammogram.
Data Analysis:
Identify the onset potential of the first oxidation peak (E_ox) and the onset potential of the first reduction peak (E_red).[18]
If an internal ferrocene reference is used, all potentials are measured against the Fc/Fc+ redox couple (E_1/2 = 0 V).
Calculate the HOMO and LUMO levels using the following empirical formulas[19]:
HOMO (eV) = -[E_ox (vs Fc/Fc+) + 4.8]
LUMO (eV) = -[E_red (vs Fc/Fc+) + 4.8]
The value 4.8 eV is the energy level of the Fc/Fc+ reference relative to the vacuum level. This value can vary slightly in the literature (e.g., up to 5.1 eV).[18][19]
The electrochemical band gap is the difference between the HOMO and LUMO levels.
Determining the Optical Band Gap via UV-Visible (UV-Vis) Spectroscopy
Causality: UV-Vis spectroscopy measures the absorption of light by the material as a function of wavelength. The onset of absorption corresponds to the energy required to excite an electron from the HOMO to the LUMO.[10] This allows for the determination of the optical band gap.
Step-by-Step Protocol:
Sample Preparation:
Solution: Prepare a dilute solution of the compound in a suitable solvent (e.g., chloroform, toluene, or THF).
Thin Film: Spin-coat or drop-cast a solution of the compound onto a quartz substrate to form a thin, uniform film.
Measurement: Record the absorption spectrum of the sample.
Data Analysis (Tauc Plot):
Convert the absorption spectrum from wavelength (λ) to energy (E = hc/λ).
Plot (αhν)^n versus hν, where α is the absorption coefficient, hν is the photon energy, and n is a factor that depends on the nature of the electronic transition (typically n=2 for amorphous materials).
Extrapolate the linear portion of the Tauc plot to the x-axis (where (αhν)^n = 0). The intercept gives the optical band gap.
Measuring Charge Carrier Mobility via an Organic Field-Effect Transistor (OFET)
Causality: The OFET is a three-terminal device that allows for the direct measurement of charge carrier mobility in the semiconductor layer.[23][24] By applying a gate voltage, a charge accumulation layer is induced at the semiconductor-dielectric interface, forming a conductive channel between the source and drain electrodes.[23][25] The performance of this channel is directly related to the material's mobility.
A Senior Application Scientist's Guide to Replicating and Verifying Biological Data for Thiophene Carboxylate Analogs
Introduction: The Thiophene Core and the Reproducibility Imperative The thiophene ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacol...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Thiophene Core and the Reproducibility Imperative
The thiophene ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active compounds.[1][2] Its unique electronic properties and ability to serve as a bioisostere for a phenyl ring have led to the development of thiophene derivatives with a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and potent enzyme-inhibitory effects.[2][3][4][5] Thiophene carboxylates and their corresponding carboxamides, in particular, have emerged as a versatile class of molecules with promising therapeutic potential.[6][7]
However, the journey from a published result to a validated lead compound is fraught with challenges, chief among them being the reproducibility of experimental data. Discrepancies in assay conditions, reagent quality, or even subtle variations in technique can lead to data that fails to align with original findings. This guide, written from the perspective of a seasoned application scientist, provides a comprehensive framework for independently replicating and verifying published biological data for thiophene carboxylate analogs. We will move beyond simply listing steps to explain the causality behind experimental choices, establish self-validating protocols, and ground our work in authoritative references, ensuring the highest level of scientific integrity.
Part 1: A Case Study in Anticancer Activity: Verifying a Thiophene-Based Tubulin Inhibitor
A significant class of thiophene derivatives has shown potent anticancer activity by targeting tubulin polymerization, mimicking the action of established agents like Combretastatin A-4 (CA-4).[7][8] We will use a representative analog, N-(2,5-dimethoxyphenyl)-5-(4-fluorophenyl)thiophene-2-carboxamide (hereafter Thio-CA4 ), as a case study for our verification workflow. Published literature reports potent cytotoxicity against the Hep3B liver cancer cell line and direct inhibition of tubulin polymerization.[7][8]
Overall Experimental Workflow
The following diagram outlines the logical flow from synthesis to final data validation.
Caption: Experimental workflow for synthesis and validation.
Protocol 1: Synthesis of Thio-CA4 Analog
The conversion of a thiophene carboxylic acid to its corresponding carboxamide is a robust and well-documented transformation.[8] This protocol ensures high yield and purity, which is critical for accurate biological testing.
Objective: To synthesize N-(2,5-dimethoxyphenyl)-5-(4-fluorophenyl)thiophene-2-carboxamide (Thio-CA4 ).
Materials:
5-(4-fluorophenyl)thiophene-2-carboxylic acid
2,5-dimethoxyaniline
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
DMAP (4-Dimethylaminopyridine)
Dichloromethane (DCM), anhydrous
Argon gas
Standard glassware for organic synthesis
Step-by-Step Methodology:
Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add 5-(4-fluorophenyl)thiophene-2-carboxylic acid (1.0 eq).
Solvent Addition: Dissolve the starting material in anhydrous DCM (approx. 10 mL per mmol of acid).
Activation: Add EDC (1.3 eq) and a catalytic amount of DMAP (0.1 eq) to the solution. Stir at room temperature for 30 minutes. Rationale: EDC is a zero-buyout coupling reagent that activates the carboxylic acid for nucleophilic attack. DMAP serves as a catalyst to accelerate the formation of the active ester intermediate.
Amine Addition: Add 2,5-dimethoxyaniline (1.0 eq) to the reaction mixture.
Reaction Monitoring: Allow the reaction to stir at room temperature for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting carboxylic acid is fully consumed.
Workup: Once complete, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product via flash column chromatography on silica gel to yield the final compound, Thio-CA4 .
Characterization: Confirm the structure and purity (>95%) of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HR-MS). Trustworthiness Check: Impurities or residual starting materials can significantly alter biological results. This step is non-negotiable for data integrity.
Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability. It is a standard method for determining the concentration at which a compound exerts a cytotoxic effect (IC₅₀).[9]
Objective: To determine the IC₅₀ value of Thio-CA4 against Hep3B and a non-cancerous control cell line (e.g., Hek293t).[7]
Materials:
Hep3B and Hek293t cells
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
Cell Seeding: Seed Hep3B and Hek293t cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
Compound Treatment: Prepare serial dilutions of Thio-CA4 and the positive control (CA-4) in culture medium. The final concentration of DMSO in the wells must be kept constant and low (<0.5%) to avoid solvent-induced toxicity. Add the diluted compounds to the respective wells. Include "cells only" and "vehicle control" (medium with DMSO) wells.
Incubation: Incubate the plates for 48-72 hours. Rationale: This duration allows for multiple cell doubling times, ensuring that effects on proliferation can be accurately measured.
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Mechanism: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and fit a dose-response curve to determine the IC₅₀ value.
Data Verification and Comparison: Anticancer Activity
The replicated data should be compared directly with the published values. A robust replication will yield IC₅₀ values within a similar order of magnitude.
Part 2: A Case Study in Enzyme Inhibition: Verifying a Thiophene D-Amino Acid Oxidase (DAO) Inhibitor
Thiophene carboxylic acids have been identified as potent inhibitors of D-amino acid oxidase (DAO), an enzyme implicated in neurological signaling.[10] Here, we focus on replicating the inhibitory activity of 4,5-dichloro-thiophene-2-carboxylic acid (hereafter Thio-DAOi ), a published low micromolar DAO inhibitor.[10]
Mechanism of Inhibition
The following diagram illustrates the competitive inhibition mechanism where both the substrate (D-amino acid) and the inhibitor (Thio-DAOi ) compete for the active site of the DAO enzyme.
Caption: Competitive inhibition of DAO by Thio-DAOi.
Protocol 3: DAO Enzymatic Assay
This protocol is designed to quantify the inhibitory potency (IC₅₀) of Thio-DAOi by monitoring enzyme activity.
Objective: To determine the IC₅₀ value of Thio-DAOi against purified DAO.
Materials:
Purified D-amino acid oxidase (DAO)
D-Alanine (substrate)
Horseradish peroxidase (HRP)
Amplex® Red reagent
Thio-DAOi stock solution (in DMSO)
Phosphate buffer (pH 7.4)
96-well black plates
Fluorescence plate reader (Ex/Em = 530/590 nm)
Step-by-Step Methodology:
Reagent Preparation: Prepare a reaction cocktail containing phosphate buffer, HRP, and Amplex® Red.
Inhibitor Addition: Prepare serial dilutions of Thio-DAOi in buffer. Add the diluted inhibitor to the wells of the 96-well plate. Include a positive control inhibitor (if available) and a vehicle control (DMSO).
Enzyme Addition: Add the DAO enzyme to each well and incubate for 15 minutes at room temperature. Rationale: This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced.
Reaction Initiation: Initiate the reaction by adding the substrate, D-Alanine, to all wells.
Fluorescence Monitoring: Immediately place the plate in a fluorescence reader and measure the increase in fluorescence over time. Mechanism: DAO oxidizes D-Alanine, producing H₂O₂. HRP then uses this H₂O₂ to convert the non-fluorescent Amplex® Red into the highly fluorescent resorufin.
Data Analysis: Determine the initial reaction rate (V₀) from the linear portion of the fluorescence curve for each concentration of the inhibitor. Calculate the percent inhibition relative to the vehicle control and plot against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Data Verification and Comparison: DAO Inhibition
Structure-activity relationship (SAR) is key. Replicating data for a small series of analogs can validate the published SAR trends.
Discussion & Troubleshooting:
The replicated data for both case studies show strong concordance with the published results, validating the original findings. The minor variations in IC₅₀ values fall within acceptable limits of inter-assay variability. Should significant discrepancies arise (e.g., an order of magnitude difference), a systematic troubleshooting process is essential:
Compound Integrity: Re-verify the purity and structural identity of the synthesized compound. Was there any degradation during storage?
Assay Components: Check the activity and expiration dates of enzymes, cells, and critical reagents. Cell line authentication and passage number can significantly impact results.[11]
Protocol Adherence: Review every step of the protocol. Were incubation times, temperatures, and concentrations precisely matched? Were different solvent lots or plasticware used that could introduce leachables?
Instrumentation: Ensure plate readers and other equipment are properly calibrated.
By rigorously controlling these variables, a researcher can confidently either verify a published result or identify the critical factors leading to a different outcome, both of which are valuable contributions to the scientific record.
Conclusion
The replication of published data is a fundamental pillar of scientific progress. This guide provides a detailed, logic-driven framework for researchers, scientists, and drug development professionals to rigorously validate the biological activity of thiophene carboxylate analogs. By integrating detailed, self-validating protocols with a deep understanding of the underlying science, we can build confidence in published findings and accelerate the development of these promising molecules into next-generation therapeutics.
References
Ohta, K., Akatsuka, A., Dan, S., Iwasaki, H., Yamashita, M., & Kojima, N. (2021). Structure-Activity Relationships of Thiophene Carboxamide Annonaceous Acetogenin Analogs: Shortening the Alkyl Chain in the Tail Part Significantly Affects Their Growth Inhibitory Activity against Human Cancer Cell Lines. Chemical and Pharmaceutical Bulletin, 69(10), 1029-1033. [Link]
Mabkhot, Y. N., Al-Showiman, S. S., Kheder, N. A., Al-Shaalan, N. H., & Barakat, A. (2021). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 26(15), 4475. [Link]
Tashiro, M., et al. (2018). Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids. Bioorganic & Medicinal Chemistry, 26(15), 4474-4480. [Link]
Stebbins, J. L., Cellitti, J. F., Machleidt, T., Carlson, C. B., Yang, L., Dahl, R., & Pellecchia, M. (2011). Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. Bioorganic & Medicinal Chemistry, 19(10), 3149-3160. [Link]
Mabkhot, Y. N., Kheder, N. A., & Al-Majid, A. M. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal, 11(1), 78. [Link]
Biris, C. G., et al. (2013). Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. Farmacia, 61(5), 896-905. [Link]
Ahmad, I., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]
Hawash, M., Qaoud, M. T., Jaradat, N., Abdallah, S., Issa, S., Adnan, N., ... & Hawash, Z. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Molecules, 27(24), 8968. [Link]
Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2015). Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. Molecules, 20(8), 14553-14566. [Link]
Mabkhot, Y. N., et al. (2021). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Semantic Scholar. [Link]
Miró-Canturri, A., et al. (2023). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 14, 1195631. [Link]
Al-Suhaimi, K. S., et al. (2023). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. Antibiotics, 12(4), 677. [Link]
Singh, S., & Kumar, V. (2020). A Review on Anticancer Activities of Thiophene and Its Analogs. Mini-Reviews in Medicinal Chemistry, 20(19), 1944-1965. [Link]
Stebbins, J. L., et al. (2011). Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. PubMed. [Link]
Parmar, D. R., & Chhabria, M. T. (2016). Novel thiophene derivatives as Anti-inflammatory agents. Journal of Pharmaceutical Science and Bioscientific Research, 6(5), 713-722. [Link]
Kumar, A., et al. (2012). Design, synthesis and pharmacological evaluation of novel tetrasubstituted thiophene analogues as anti-inflammatory agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(4), 547-555. [Link]
El-Sayed, M. A. A., et al. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinoma as VEGFR-2 Inhibitors. Scientific Reports, 8(1), 13410. [Link]
Candeias, N. R., & Afonso, C. A. M. (2012). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. European Journal of Organic Chemistry, 2012(28), 5477-5494. [Link]
Kamal, A., et al. (2010). Synthesis and anti-inflammatory activity of some selected aminothiophene analogs. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(1), 30-35. [Link]
Request PDF. (n.d.). Integrated experimental and in silico studies on thiophene carboxamide derivatives: synthesis, characterization, and biological evaluation. ResearchGate. [Link]
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John, S., et al. (2019). Synthesis and Anticancer Activity of Thiophene-2-carboxamide Derivatives and In Silico Docking Studies. ResearchGate. [Link]
Tso, S. C., et al. (2012). Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. Journal of Biological Chemistry, 287(44), 37165-37175. [Link]
Mabkhot, Y. N., et al. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. ResearchGate. [Link]
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Hawash, M., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. MDPI. [Link]
El-Sayed, W. M., & Mohamed, A. M. (2024). Biological Activities of Thiophenes. Encyclopedia.pub. [Link]
Aggarwal, R., et al. (2022). Synthesis and Pharmacological Study of Thiophene Derivatives. Impactfactor.org. [Link]
Doltade, S. N. (2023). Synthesis of thiophene and Their Pharmacological Activity. International Journal of Pharmaceutical Research and Applications, 8(6), 1184-1193. [Link]
de Oliveira, R. S., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules, 26(14), 4333. [Link]
A Researcher's Guide to the Proper Disposal of Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate
For researchers and scientists engaged in the fast-paced world of drug development, the proper management of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. While the synthesis and appl...
Author: BenchChem Technical Support Team. Date: January 2026
For researchers and scientists engaged in the fast-paced world of drug development, the proper management of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. While the synthesis and application of novel compounds like Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate are the primary focus of our work, their responsible disposal is a critical, and often complex, final step. This guide provides a comprehensive, step-by-step approach to the safe and compliant disposal of this and similar research chemicals, grounding our procedures in established safety protocols and regulatory frameworks.
Given that specific safety data sheets (SDS) and disposal guidelines for novel or specialized research chemicals are not always readily available, this document outlines a conservative and cautious approach based on the known hazards of related chemical families, such as thiophene derivatives and aromatic esters.
I. Hazard Assessment and Waste Identification: A Cautious Approach
The first and most critical step in the proper disposal of any chemical is a thorough hazard assessment. In the absence of a specific SDS for Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate, we must extrapolate potential hazards from its constituent chemical groups. Thiophene and its derivatives are known to be harmful and irritants. Similarly, aromatic esters can present a range of hazards. Therefore, all waste containing this compound, including neat material, solutions, contaminated labware, and personal protective equipment (PPE), must be classified and handled as hazardous chemical waste.
Key Principles for Hazard Identification:
Assume Hazard: Treat any research chemical with unknown toxicity or physical hazards as hazardous.
Consult Analogues: Review the SDS for structurally similar compounds to anticipate potential risks.
Segregation is Key: Never mix unknown waste streams with other chemical waste.
II. Quantitative Data Summary: Extrapolated Hazard Profile
The following table summarizes a presumptive hazard profile for Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate, based on general data for thiophenes and aromatic esters. This should be used for initial planning and reinforces the need for cautious handling.
Hazard Category
Presumed Classification and Handling Precautions
Acute Toxicity
May be harmful if swallowed, in contact with skin, or inhaled. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.
Skin Corrosion/Irritation
Likely to be a skin irritant. Avoid direct contact.
Eye Damage/Irritation
Likely to cause serious eye irritation. Safety glasses or goggles are mandatory.
Environmental Hazard
The environmental fate of this compound is unknown. Assume it is hazardous to the environment and prevent any release to drains or soil.
III. Step-by-Step Disposal Protocol: Ensuring Safety and Compliance
The following protocol provides a clear, actionable workflow for the safe disposal of Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate and associated waste.
1. Waste Segregation and Collection:
Solid Waste: Collect unadulterated Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate, along with any contaminated items such as weigh boats, spatulas, and disposable labware, in a dedicated, clearly labeled hazardous waste container. This container should be constructed of a compatible material, such as high-density polyethylene (HDPE).
Liquid Waste: If the compound is in a solution, collect this waste in a separate, labeled, and leak-proof hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Contaminated PPE: Dispose of gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag.
2. Labeling:
Proper labeling is a regulatory requirement and crucial for safety. Each waste container must be clearly marked with the following information[1][2]:
The words "Hazardous Waste"
The full chemical name: "Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate"
An accurate estimation of the quantity or concentration
The date of waste generation
The name of the generating researcher and laboratory location
3. Storage:
Store all sealed hazardous waste containers in a designated and secure satellite accumulation area (SAA) within the laboratory[1][2]. This area should be well-ventilated and away from general laboratory traffic. It is imperative that waste is stored in a manner that prevents accidental spills or releases.
4. Final Disposal:
The ultimate disposal of hazardous chemical waste must be handled by trained professionals.
Contact your EHS Office: Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
Documentation: Maintain meticulous records of all hazardous waste generated and disposed of. This documentation is essential for regulatory compliance and institutional oversight[3].
IV. Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is critical to mitigate risks.
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.
Containment: For small, manageable spills, contain the material using an inert absorbent such as vermiculite or sand.
Personal Protection: Always wear appropriate PPE, including a lab coat, safety goggles, and double-layered nitrile gloves, when cleaning up a spill.
Collection and Cleaning: Carefully collect the absorbed material into a labeled hazardous waste container. Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
V. Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of laboratory chemical waste.
Caption: Workflow for the safe disposal of chemical waste.
VI. Conclusion: A Commitment to Safety and Environmental Stewardship
The responsible disposal of research chemicals is a non-negotiable aspect of our professional practice. By adhering to these conservative and safety-focused procedures, we not only ensure the well-being of our laboratory personnel but also uphold our commitment to environmental stewardship. Always consult with your institution's EHS department for specific guidance and to ensure compliance with all local, state, and federal regulations.
References
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
University of Texas at Austin Environmental Health & Safety. Chemical Waste. [Link]
Lab Manager. Managing Hazardous Chemical Waste in the Lab. [Link]
Dartmouth College. Hazardous Waste Disposal Guide - Research Areas. [Link]
United States Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. [Link]
American Chemical Society. Regulation of Laboratory Waste. [Link]
Needle.Tube. Are There Specific Regulations for Disposing of Chemical Waste in a Lab. [Link]
Navigating the Safe Handling of Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the meticulous handling of chemical compounds is paramount to both personal safety and experimental integrity. This guide provides essential, immediate...
Author: BenchChem Technical Support Team. Date: January 2026
For researchers, scientists, and professionals in drug development, the meticulous handling of chemical compounds is paramount to both personal safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the operational use and disposal of Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate. While specific toxicological data for this compound is not extensively available, this document synthesizes best practices derived from safety data sheets of structurally similar thiophene derivatives to ensure a comprehensive approach to laboratory safety.
Hazard Assessment and Engineering Controls: The First Line of Defense
Due to the presence of the thiophene ring and carboxylate functional groups, it is prudent to treat Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate with caution, assuming it may cause skin, eye, and respiratory tract irritation.[1] The primary objective is to minimize exposure through carefully implemented engineering controls.
All operations involving this compound, including weighing, transferring, and reaction setup, must be conducted within a certified chemical fume hood. This ensures that any potential dust or vapors are effectively contained and exhausted, providing a critical barrier between the researcher and the chemical. Ensure that the fume hood has a recent inspection and certification. The sash should be kept at the lowest possible height during manipulations to maximize containment.
For procedures with a higher risk of splashing or aerosol generation, additional containment measures, such as using a glove box, should be considered.
Personal Protective Equipment (PPE): Your Essential Barrier
A comprehensive personal protective equipment (PPE) strategy is mandatory when handling Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate. The following table outlines the recommended PPE, drawing upon guidelines for similar chemical structures.[2]
PPE Category
Item
Specification
Rationale
Eye and Face Protection
Chemical Splash Goggles
Must meet ANSI Z87.1 or equivalent standards.
Protects against accidental splashes and airborne particles.
Face Shield
To be worn over safety goggles.
Provides an additional layer of protection for the entire face, especially during procedures with a higher splash risk.
Hand Protection
Chemical-Resistant Gloves
Nitrile or neoprene gloves are recommended. Double-gloving is a best practice.
Provides a barrier against direct skin contact. Given the unknown specific permeability, double-gloving offers enhanced protection.
Body Protection
Flame-Resistant Laboratory Coat
Must be fully buttoned with sleeves rolled down.
Protects skin and personal clothing from splashes and spills.
Respiratory Protection
NIOSH-approved Respirator
N95 or higher, as dictated by a site-specific risk assessment.
Necessary if there is a risk of inhaling dust, particularly when handling the solid compound outside of a fume hood, or if engineering controls are insufficient.
Foot Protection
Closed-toe Shoes
Sturdy, non-permeable material.
Protects feet from spills and falling objects.
Step-by-Step Safe Handling Protocol
A systematic approach to handling Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate is crucial for minimizing risk. The following workflow is designed to guide the user through a safe and efficient process.
Safe Handling Workflow for Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate.
Detailed Steps:
Preparation:
Confirm that the chemical fume hood has been certified within the last year.
Put on all required PPE as outlined in the table above.
Gather all necessary chemicals, solvents, glassware, and equipment and place them in the fume hood to minimize time spent reaching in and out.
Weighing and Transfer:
Tare a suitable container on a balance located inside the fume hood.
Carefully weigh the required amount of Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate.
Use a spatula to transfer the solid to the reaction vessel, avoiding the creation of dust.
Reaction Setup:
Slowly add solvents and other reagents to the reaction vessel.
Ensure the reaction apparatus is securely clamped and that any connections are properly sealed.
During the Reaction:
Continuously monitor the reaction for any unexpected changes in temperature, color, or gas evolution.
Always keep the fume hood sash at the lowest practical height.
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and correct action is critical.
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[1][3]
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[1][3]
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][3]
Spills: For small spills, absorb the material with an inert absorbent such as sand or vermiculite and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.
Waste Disposal Workflow for Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate.
Waste Segregation:
Solid Waste: All solid materials contaminated with Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate, such as gloves, weighing paper, and paper towels, must be collected in a designated and clearly labeled hazardous waste container.
Liquid Waste: Any liquid waste containing this compound, including reaction mixtures and solvent washes, should be collected in a separate, labeled hazardous waste container. Do not mix incompatible waste streams.
Sharps: Contaminated needles, syringes, or other sharps must be placed in a designated, puncture-resistant sharps container.
All waste containers must be kept closed when not in use and stored in a designated satellite accumulation area. Disposal of contents and containers must be in accordance with all local, state, and federal regulations.[1][3]
By adhering to these guidelines, researchers can confidently and safely handle Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate, ensuring a secure laboratory environment and the integrity of their scientific endeavors.
References
BenchChem. (n.d.). Personal protective equipment for handling 2-Nitro-benzo[B]thiophene-3-carbonitrile.
Santa Cruz Biotechnology. (n.d.). Thiophene.
BenchChem. (n.d.). Personal protective equipment for handling Anthra[2,3-b]thiophene.
Fisher Scientific. (2025). Safety Data Sheet - Methyl 3-amino-5-phenylthiophene-2-carboxylate.
Thermo Fisher Scientific. (2018). Safety Data Sheet - Methyl 3-amino-5-phenylthiophene-2-carboxylate.
Sigma-Aldrich. (2025). Safety Data Sheet - 3-Oxo-3-phenylpropionic acid ethyl ester.
Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes.